molecular formula C6H6F3NOS B596140 (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol CAS No. 1207175-17-4

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B596140
CAS No.: 1207175-17-4
M. Wt: 197.175
InChI Key: NQRCRCVXRVBAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol is a versatile thiazole-based chemical building block of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold in pharmacology, known for its presence in a wide range of therapeutic agents due to its aromatic structure incorporating both nitrogen and sulfur atoms . This particular compound features a hydroxymethyl functional group, making it a valuable synthon for the synthesis of more complex molecules, such as through further derivatization or incorporation into larger molecular frameworks. Researchers utilize this compound in the design and optimization of novel bioactive candidates. The trifluoromethyl group attached to the thiazole ring is a common moiety in modern drug design, often used to modulate a compound's lipophilicity, metabolic stability, and binding affinity . While the specific biological profile of this exact molecule may be under investigation, thiazole derivatives, in general, have demonstrated a broad spectrum of pharmacological activities in preclinical research, including serving as potent antimicrobial and anticancer agents . Furthermore, recent advanced research has highlighted the potential of tailored thiazole derivatives to act as potent inhibitors of bacterial pathogenicity, such as quorum sensing inhibitors against Pseudomonas aeruginosa , showcasing the ongoing relevance of this chemical class in addressing antibiotic resistance . This product is intended for research purposes as a critical intermediate in synthetic chemistry programs and for biological screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NOS/c1-3-4(2-11)12-5(10-3)6(7,8)9/h11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRCRCVXRVBAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, with the CAS number 317318-96-0 , is a fluorinated heterocyclic compound belonging to the thiazole family.[1] The presence of a trifluoromethyl group significantly influences its chemical properties, often enhancing metabolic stability and binding affinity to biological targets.[2] This guide provides a comprehensive overview of its synthesis, properties, and, most notably, its critical role as a metabolite in pharmacological and toxicological studies, particularly in the context of the selective PPARδ agonist, GW501516 (Cardarine).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 317318-96-0[1]
Molecular Formula C₁₂H₁₀F₃NOS[1]
Molecular Weight 273.27 g/mol [1]
Appearance Solid (form)[1]
SMILES String FC(F)(F)C1=CC=C(C=C1)C(S2)=NC(C)=C2CO[1]
InChI Key SEHCYQHVWYXBGI-UHFFFAOYSA-N[1]

Synthesis and Methodology

The synthesis of this compound typically proceeds through the reduction of its corresponding carboxylic acid or ester derivative. A plausible and efficient synthetic route starts from the commercially available 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid.

Experimental Protocol: Reduction of 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester

This protocol is adapted from a similar synthesis of a phenyl-thiazole methanol derivative and is expected to yield the target compound with high efficiency.[3]

Step 1: Esterification of the Carboxylic Acid (if starting from the acid)

  • Dissolve 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid in an excess of anhydrous ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl ester. Purify by column chromatography if necessary.

Step 2: Reduction of the Ethyl Ester to the Alcohol

  • Dissolve the ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon).

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, to the stirred solution. The stoichiometry should be carefully controlled (typically 2 equivalents of hydride).

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • After completion, cautiously quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting mixture through a pad of celite to remove the aluminum salts.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be purified by recrystallization or column chromatography.

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction Acid 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid Ester Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate Acid->Ester Reflux Ethanol Anhydrous Ethanol Ethanol->Ester Catalyst H₂SO₄ (cat.) Catalyst->Ester Alcohol This compound Ester->Alcohol 0 °C to RT THF Anhydrous THF THF->Alcohol LiAlH4 LiAlH₄ LiAlH4->Alcohol

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

The primary significance of this compound in the scientific community stems from its identity as a metabolite of GW501516.[4][5]

Metabolite of GW501516 (Cardarine)

GW501516 is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear hormone receptor that plays a crucial role in regulating fatty acid metabolism.[6][7] It was initially investigated for the treatment of metabolic and cardiovascular diseases but was later abandoned due to safety concerns.[6] However, it remains a widely studied research chemical and is illicitly used as a performance-enhancing drug in sports.[8]

This compound, along with the corresponding carboxylic acid, are key metabolites of GW501516 detected in urine and hair samples for anti-doping control.[4][5] The identification and quantification of these metabolites are crucial for confirming the use of GW501516.

Role in PPARδ Signaling

As a metabolite of a PPARδ agonist, understanding the biological activity of this compound itself is an area of research interest. While GW501516 is the primary activator of the PPARδ signaling pathway, its metabolites could potentially retain some activity or have their own pharmacological profiles.

The activation of PPARδ by its ligands, such as GW501516, leads to the heterodimerization with the retinoid X receptor (RXR).[9][10] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of proteins involved in fatty acid oxidation, glucose homeostasis, and anti-inflammatory processes.[11][12]

PPARd_Signaling cluster_ligand Ligand Activation cluster_receptor Receptor Complex cluster_nucleus Nuclear Events cluster_effects Physiological Effects GW501516 GW501516 PPARd PPARδ GW501516->PPARd Binds and Activates Complex PPARδ-RXR Heterodimer PPARd->Complex RXR RXR RXR->Complex PPRE PPRE Binding Complex->PPRE Gene_Expression Target Gene Upregulation PPRE->Gene_Expression FAO Increased Fatty Acid Oxidation Gene_Expression->FAO Glucose Improved Glucose Homeostasis Gene_Expression->Glucose Inflammation Anti-inflammatory Effects Gene_Expression->Inflammation

Caption: Simplified PPARδ signaling pathway activated by GW501516.

Analytical Methodologies

The detection and quantification of this compound are primarily performed using liquid chromatography-mass spectrometry (LC-MS) based methods.[13] These techniques offer the high sensitivity and specificity required for identifying this metabolite in complex biological matrices like urine and hair.

Sample Preparation
  • Urine: Samples are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[4]

  • Hair: Hair samples are washed, pulverized, and then extracted with an organic solvent, such as methanol, to isolate the target metabolites.[5]

LC-MS/MS Analysis

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the metabolites from other components in the sample extract. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The use of high-resolution mass spectrometry (HRMS) is also common for unambiguous identification.[4]

Conclusion

This compound is a compound of significant interest due to its role as a key metabolite of the PPARδ agonist GW501516. Its synthesis is achievable through standard organic chemistry techniques, and its detection is critical in the field of anti-doping. For researchers in drug metabolism, pharmacology, and analytical toxicology, a thorough understanding of this molecule is essential for studying the disposition and effects of GW501516 and other related compounds.

References

  • GW501516 - Wikipedia. Available at: [Link]

  • PPARδ, a Potential Therapeutic Target for Heart Disease - PMC - PubMed Central. Available at: [Link]

  • PPAR Signaling - QIAGEN GeneGlobe. Available at: [Link]

  • Abstract | GW501516 (Cardarine): Pharmacological and Clinical Effects. Available at: [Link]

  • GW1516 (GW501516) Use - Popular But Deadly - Sport Integrity Australia. Available at: [Link]

  • GW501516 (Cardarine): Pharmacological and Clinical Effects - SciVision Publishers. Available at: [Link]

  • PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PNAS. Available at: [Link]

  • Peroxisome proliferator-activated receptor delta - Wikipedia. Available at: [Link]

  • PPAR signaling pathway - Cusabio. Available at: [Link]

  • The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed. Available at: [Link]

  • Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine. Available at: [Link]

  • 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid - PubChem. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • 4-methyl-5-thiazolyl methanol, 1977-06-6. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • Metabolic study of GW1516 in equine urine using liquid chromatography/electrospray ionization Q-Exactive high-resolution mass spectrometry for doping control - PubMed. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Available at: [Link]

  • CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents.
  • Detection and longitudinal distribution of GW1516 and its metabolites in equine hair for doping control using liquid chromatography/high-resolution mass spectrometry - PubMed. Available at: [Link]

  • (4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazol-5-yl)methanol - PubChem. Available at: [Link]

  • Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC - PubMed Central. Available at: [Link]

  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents.
  • Novel Solid Forms of Cardarine/GW501516 and Their Characterization by X-Ray Diffraction, Thermal, Computational, FTIR, and UV Analysis - PMC - NIH. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. Available at: [Link]

  • 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol is a key building block in medicinal chemistry and drug discovery, finding application as an intermediate in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of a robust and well-documented synthetic route to this important molecule, intended for researchers, scientists, and professionals in drug development. The synthesis is presented with a focus on the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.

I. Synthetic Strategy Overview

The most prevalent and industrially relevant synthesis of this compound proceeds through a multi-step sequence starting from readily available ethyl trifluoroacetoacetate. The core of this strategy is the classic Hantzsch thiazole synthesis for the formation of the heterocyclic ring. The overall transformation can be logically divided into four key stages:

  • α-Halogenation: Introduction of a halogen (typically chlorine or bromine) at the α-position of ethyl trifluoroacetoacetate to activate the molecule for subsequent cyclization.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of the α-halo-β-ketoester with thioacetamide to construct the 2-methyl-4-(trifluoromethyl)thiazole ring.

  • Saponification: Hydrolysis of the resulting ethyl ester to the corresponding carboxylic acid, a crucial intermediate.

  • Reduction: Conversion of the carboxylic acid to the target primary alcohol, this compound.

This synthetic approach is advantageous due to the use of accessible starting materials and well-understood reaction mechanisms, allowing for reliable scalability.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 PART 1: Thiazole Ring Formation & Hydrolysis cluster_1 PART 2: Final Reduction Ethyl_trifluoroacetoacetate Ethyl trifluoroacetoacetate Halogenated_intermediate α-Halo Ethyl Trifluoroacetoacetate Ethyl_trifluoroacetoacetate->Halogenated_intermediate Halogenation Thiazole_ester Ethyl 2-methyl-4-(trifluoromethyl) thiazole-5-carboxylate Halogenated_intermediate->Thiazole_ester Cyclization with Thioacetamide Thiazole_acid 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylic acid Thiazole_ester->Thiazole_acid Saponification Final_Product (4-Methyl-2-(trifluoromethyl) thiazol-5-yl)methanol Thiazole_acid->Final_Product Reduction

Caption: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This intermediate is a critical precursor to the final product. Its synthesis involves a "one-pot" three-step reaction sequence that is both efficient and scalable.[1][2]

Step 1: α-Halogenation of Ethyl Trifluoroacetoacetate

The initial step involves the activation of ethyl trifluoroacetoacetate via halogenation at the α-position. Both chlorination and bromination are effective.[1][2][3][4] Chlorination using agents like sulfuryl chloride or chlorosulfuric acid is commonly reported.[1][2]

Protocol for Chlorination:

  • To a reaction vessel, add ethyl trifluoroacetoacetate.

  • Slowly add chlorosulfuric acid while maintaining a controlled temperature. The molar ratio of chlorosulfuric acid to ethyl trifluoroacetoacetate is crucial to minimize the formation of dichlorinated byproducts.[1]

  • After the addition is complete, the reaction mixture is typically stirred at a specific temperature for a period to ensure complete conversion.

  • The resulting 2-chloro-trifluoroacetoacetate ethyl ester is often used directly in the next step without extensive purification.[1]

Causality: The electron-withdrawing trifluoromethyl group enhances the acidity of the α-protons, facilitating their removal and subsequent reaction with an electrophilic halogen source. Controlling the stoichiometry and temperature is key to achieving high selectivity for the mono-halogenated product.

Step 2: Hantzsch Thiazole Synthesis

This step involves the cyclocondensation of the α-halo-β-ketoester with thioacetamide. This reaction is a classic and reliable method for constructing thiazole rings.

Protocol for Cyclization:

  • The crude 2-chloro-trifluoroacetoacetate ethyl ester is dissolved in a suitable solvent, such as anhydrous ethanol.[1][2]

  • Thioacetamide is added to the solution.

  • The mixture is heated to reflux and maintained for several hours to drive the reaction to completion.[1][2]

Mechanistic Insight: The reaction proceeds via initial nucleophilic attack of the sulfur atom of thioacetamide on the carbon bearing the halogen. This is followed by an intramolecular condensation between the nitrogen of the thioamide and one of the carbonyl groups of the β-ketoester, and subsequent dehydration to form the aromatic thiazole ring.

Step 3: Saponification

The ethyl ester of the thiazole derivative is hydrolyzed to the corresponding carboxylic acid using a strong base.

Protocol for Hydrolysis:

  • To the reaction mixture from the previous step, an aqueous solution of sodium hydroxide is added.[1][2]

  • The mixture is stirred and may be heated to reflux to ensure complete hydrolysis of the ester.[1][2]

  • After cooling, the reaction mixture is diluted with water, and any remaining organic solvent is removed under reduced pressure.

  • The aqueous solution is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 1.[1][2]

  • The precipitated solid, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is collected by filtration, washed with water, and dried.

Trustworthiness: This "one-pot" approach for the three steps (chlorination, cyclization, and hydrolysis) is a self-validating system as it minimizes handling of intermediates and can achieve high overall yields.[1][2]

Part 2: Reduction to this compound

The final step is the reduction of the carboxylic acid to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LAH) is typically required for this transformation.

Protocol for Reduction:

Note: This protocol is adapted from a similar reduction of a thiazole-5-carboxylate.[5]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in anhydrous tetrahydrofuran (THF).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LAH) in THF to the suspension. An excess of LAH is typically used.

  • Allow the reaction mixture to stir at 0 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

  • The resulting mixture is stirred until a granular precipitate forms.

  • The solid is removed by filtration, and the organic filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Expertise & Experience: The choice of LAH is critical as it is one of the few reagents capable of efficiently reducing a carboxylic acid directly to an alcohol. The quenching procedure is crucial for safety and for the effective work-up of the reaction.

Reaction Scheme Diagram

Reaction_Scheme Start Ethyl trifluoroacetoacetate Intermediate1 Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate Start->Intermediate1 1. Chlorosulfuric acid Intermediate2 Ethyl 2-methyl-4-(trifluoromethyl) thiazole-5-carboxylate Intermediate1->Intermediate2 2. Thioacetamide, Ethanol, Reflux Intermediate3 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylic acid Intermediate2->Intermediate3 3. NaOH (aq), Reflux Product (4-Methyl-2-(trifluoromethyl) thiazol-5-yl)methanol Intermediate3->Product 4. LiAlH4, THF, 0 °C

Caption: Key reaction steps in the synthesis of the target molecule.

III. Quantitative Data Summary

StepProductTypical YieldPurity (by HPLC)Reference
1-32-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid91-94% (overall)>98.5%[1][2]
4This compound~85% (estimated)-[5]

IV. Conclusion

The synthesis of this compound presented herein is a well-established and efficient route that leverages the classic Hantzsch thiazole synthesis. The "one-pot" methodology for the formation of the key carboxylic acid intermediate is particularly advantageous for its operational simplicity and high yields. The final reduction step, while requiring careful handling of a potent reducing agent, is a standard and effective transformation. This guide provides the necessary detail and rationale for researchers to confidently reproduce this synthesis in a laboratory setting.

References

  • Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Eureka | Patsnap. Available at: [Link]

  • CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. Google Patents.
  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Google Patents.
  • CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid. Google Patents.

Sources

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development and materials science, the thiazole moiety is a cornerstone of many biologically active compounds, valued for its diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl (CF₃) group can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The subject of this guide, this compound, combines these privileged structural features. Its unambiguous structure elucidation is not merely an academic exercise; it is a critical checkpoint in the synthesis and development workflow, ensuring that downstream biological and toxicological studies are conducted on a well-defined chemical entity.

This guide, intended for researchers and scientists in the chemical and pharmaceutical sciences, provides a comprehensive, experience-driven approach to the structural verification of this compound. We will move beyond a simple recitation of techniques, instead focusing on the why behind the how—explaining the causal logic of experimental design and data interpretation. The core of our analysis rests on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method acts as a cross-validating pillar, collectively building an unshakeable foundation for the molecule's structural identity.

The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach

The definitive characterization of a novel or synthesized compound requires a convergence of evidence from multiple analytical techniques. No single method can provide a complete picture. The workflow presented here is designed to be self-validating, where the hypothesis generated from one technique is tested and confirmed by the others.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Integration & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Pure Sample MS Mass Spectrometry (HRMS) Purification->MS Pure Sample IR Infrared Spectroscopy (FTIR) Purification->IR Pure Sample Integration Integrate Data: - Connectivity (NMR) - Molecular Formula (MS) - Functional Groups (IR) NMR->Integration MS->Integration IR->Integration Confirmation Structure Confirmed Integration->Confirmation

Caption: Overall workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁹F), we can deduce the connectivity and chemical environment of each atom.

Expertise & Experience: Why a Trifecta of Nuclei?
  • ¹H NMR provides the initial blueprint of proton environments. Its value lies in its high sensitivity and the rich information derived from chemical shifts, integration (proton count), and spin-spin coupling (neighboring protons).

  • ¹³C NMR maps the carbon framework of the molecule. While less sensitive than ¹H NMR, it is crucial for identifying the number of unique carbon environments, including quaternary carbons that are invisible in ¹H NMR.[3]

  • ¹⁹F NMR is indispensable for fluorinated compounds. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive and provides a clean spectral window, confirming the presence and electronic environment of the trifluoromethyl group.[4][5]

Experimental Protocol (General)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like hydroxyl (-OH) protons.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, which is set to 0 ppm. For ¹⁹F NMR, CFCl₃ is the standard reference.[6]

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR should be used. For a comprehensive analysis, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm assignments.

Anticipated NMR Data for this compound

Caption: Key proton environments and their predicted ¹H NMR signals.

  • ¹H NMR (in DMSO-d₆):

    • δ ~2.4 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group at position 4 of the thiazole ring. It appears as a singlet because there are no adjacent protons to cause splitting.

    • δ ~4.8 ppm (singlet, 2H): These are the protons of the methylene group (-CH₂OH). The signal is a singlet as it is not adjacent to any non-equivalent protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. A similar chemical shift has been reported for related structures.[7]

    • δ variable (broad singlet, 1H): The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, it may appear as a distinct triplet if it couples to the adjacent CH₂ group.

  • ¹³C NMR (in DMSO-d₆):

    • δ ~15 ppm: Methyl carbon (-CH₃).

    • δ ~55 ppm: Methylene carbon (-CH₂OH).

    • δ ~120 ppm (quartet, J ≈ 270 Hz): Trifluoromethyl carbon (-CF₃). The strong coupling to the three fluorine atoms splits this signal into a quartet.

    • δ ~125-150 ppm: Four signals corresponding to the thiazole ring carbons and the quaternary carbon of the trifluoromethyl group attachment point. The C-5 carbon bearing the methanol group will be significantly shielded compared to the C-2 and C-4 carbons.

  • ¹⁹F NMR (in DMSO-d₆):

    • δ ~ -60 to -70 ppm (singlet, 3F): A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The exact chemical shift provides insight into the electronic environment of the CF₃ group.[8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million.

Expertise & Experience: Why HRMS is Non-Negotiable

Low-resolution MS provides the nominal mass, which can be ambiguous for different elemental compositions. HRMS provides the exact mass, allowing for the confident determination of the molecular formula (e.g., C₇H₇F₃NOS). This is a critical self-validating step; if the determined formula does not match the expected formula, the synthesized compound is not the target molecule. Furthermore, the fragmentation pattern provides a "fingerprint" that can confirm the molecule's substructures. Thiazoles are known to fragment in specific ways, often involving the cleavage of the ring, which can be diagnostic.[9][10]

Experimental Protocol (HRMS - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.

  • Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This will break the molecule apart, and the resulting fragment ions are then analyzed.[11]

Anticipated MS Data
  • Molecular Formula: C₇H₇F₃NOS

  • Exact Mass: 198.0251

  • HRMS (ESI+): Expect a prominent ion at m/z 199.0329, corresponding to the protonated molecule [C₇H₈F₃NOS]⁺.

  • Key Fragmentation Pathways:

    • Loss of H₂O from the protonated molecule.

    • Cleavage of the C-S and N-C bonds in the thiazole ring.[9]

    • Loss of the -CH₂OH group.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, making its presence in the spectrum readily identifiable.

Expertise & Experience: A Quick and Corroborative Tool

While NMR and MS provide detailed structural information, IR spectroscopy offers a quick and robust confirmation of the key functional groups. The presence of a broad O-H stretch and strong C-F stretches are definitive indicators of the alcohol and trifluoromethyl groups, respectively. The absence of other characteristic peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) is equally important, confirming the purity of the alcohol and the absence of, for example, an unreduced starting ester or carboxylic acid.[12]

Experimental Protocol (FTIR - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first and automatically subtracted.

Anticipated IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300 (broad)Alcohol (O-H)Stretch
~2900-3000Aliphatic (C-H)Stretch
~1610 & ~1550Thiazole ring (C=N, C=C)Stretch
~1100-1300 (strong)Trifluoromethyl (C-F)Stretch
~1050Alcohol (C-O)Stretch

Summary and Conclusion: A Coherent Structural Narrative

The structure elucidation of this compound is achieved not by a single piece of evidence, but by the seamless integration of data from complementary spectroscopic techniques.

  • NMR spectroscopy establishes the atomic connectivity, confirming the presence of the methyl, methylene, and trifluoromethyl groups and their placement on the thiazole ring.

  • Mass spectrometry provides the unequivocal molecular formula through high-resolution mass measurement and corroborates the structure through predictable fragmentation patterns.

  • Infrared spectroscopy rapidly confirms the presence of the essential alcohol and trifluoromethyl functional groups.

When the predicted data outlined in this guide aligns with the experimental results, a confident and authoritative structural assignment can be made. This rigorous, multi-faceted approach ensures the scientific integrity of the compound, a prerequisite for its advancement in any research or development pipeline.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. RSC Publishing.
  • MDPI. (2023, July 17).
  • National Institutes of Health (NIH). (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Semantic Scholar. (n.d.).
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B.
  • Sigma-Aldrich. (n.d.). {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol.
  • MDPI. (2024, November 21).
  • Slideshare. (n.d.). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties.
  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
  • The Royal Society of Chemistry. (n.d.).
  • PubMed Central. (2022, January 13).
  • PubChem. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol.
  • ChemicalBook. (n.d.). (4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-5-YL)METHANOL synthesis.
  • PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid.
  • PubMed. (1996, September 4).
  • ChemicalBook. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis.
  • Taylor & Francis. (n.d.).
  • ScienceDirect. (2020, July 5). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8.
  • ChemicalBook. (2025, July 16). 4-METHYL-5-THIAZOLYL METHANOL | 1977-06-6.
  • OUCI. (n.d.).
  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.
  • ResearchGate. (2025, October 16). (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

Sources

1H NMR and 13C NMR spectra of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR spectra for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the molecular architecture, we will predict the chemical shifts, multiplicities, and coupling constants for each nucleus. This document serves as a predictive reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of trifluoromethyl-substituted thiazole derivatives, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Molecule in Focus

This compound is a functionalized thiazole. The thiazole ring is a common scaffold in pharmacologically active compounds, while the trifluoromethyl (CF₃) group is frequently introduced to enhance metabolic stability, lipophilicity, and binding affinity. The primary alcohol moiety provides a reactive handle for further synthetic transformations. Accurate structural verification is the cornerstone of chemical research, and NMR is the gold-standard technique for this purpose. This guide offers a detailed, predictive interpretation of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from analogous structures.

Foundational Principles: Understanding the NMR Spectrum

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation induces a transition between these levels, generating a signal.

The precise frequency at which a nucleus resonates is its chemical shift (δ) , measured in parts per million (ppm). It is determined by the local electronic environment; electron-withdrawing groups "deshield" a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, shifting it upfield (lower ppm).

Interactions between the spins of neighboring nuclei through chemical bonds cause signals to split into multiple peaks, a phenomenon known as spin-spin coupling or J-coupling . The magnitude of this interaction is the coupling constant (J) , measured in Hertz (Hz). The splitting pattern, or multiplicity , follows the n+1 rule for simple cases, where 'n' is the number of equivalent neighboring protons.

Predicted ¹H NMR Spectrum Analysis

The analysis of the proton NMR spectrum is based on the unique electronic environment of each set of equivalent protons in the molecule.

Diagram: Molecular Structure and Proton Designations

Caption: Structure of this compound with proton designations.

Table: Predicted ¹H NMR Data
Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Hₐ (-OH) 1.0 - 5.0 (variable)Broad Singlet (br s)N/AThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal's identity can be confirmed by its disappearance upon D₂O addition.[1][2]
Hₑ (-CH₂OH) ~4.85Singlet (s)N/AThese protons are deshielded by the adjacent electronegative oxygen atom and the aromatic thiazole ring. They are expected to appear as a singlet due to rapid exchange of the adjacent -OH proton, which averages out any coupling. In a non-exchanging solvent like DMSO-d₆, this signal could resolve into a doublet. A similar structure shows this peak at 4.79 ppm.[3]
Hₒ (-CH₃) ~2.55Singlet (s)N/AThis signal corresponds to the methyl group attached to the thiazole ring. It appears as a singlet as there are no adjacent protons to couple with. Its position is downfield from a typical alkyl proton due to the influence of the heteroaromatic ring.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a map of the carbon backbone. The key features will be the strong deshielding effect of the CF₃ group and the distinct signals for the thiazole ring carbons.

Table: Predicted ¹³C NMR Data
Carbon DesignationPredicted Chemical Shift (δ, ppm)Multiplicity (¹³C-¹⁹F Coupling)Coupling Constant (J, Hz)Rationale
-CH₃ ~17Singlet (s)N/ATypical chemical shift for an sp³-hybridized methyl carbon attached to an aromatic system.
-CH₂OH ~58Singlet (s)N/AThe carbon is attached to an electronegative oxygen, causing a significant downfield shift into the 50-65 ppm range.[2]
-CF₃ ~122Quartet (q)¹JCF ≈ 272The carbon of the trifluoromethyl group is strongly coupled to the three fluorine atoms, resulting in a quartet. The one-bond C-F coupling constant is characteristically large.[4][5]
C5 ~132Singlet (s)N/AThis carbon is part of the thiazole ring and is bonded to the methanol substituent.
C4 ~152Singlet (s)N/AThis quaternary carbon is deshielded by the adjacent nitrogen atom within the heteroaromatic ring.
C2 ~165Quartet (q)²JCF ≈ 35-40This carbon is significantly deshielded due to its position between two heteroatoms (N and S) and its attachment to the highly electron-withdrawing CF₃ group. It will exhibit a smaller two-bond coupling to the fluorine atoms, appearing as a quartet.

Experimental Protocols

To validate the predicted spectral data, a rigorous and well-documented experimental approach is required.

Workflow: NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep2 Add internal standard (e.g., TMS, 0.03% v/v) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Lock, Tune, and Shim prep3->acq1 acq2 Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., 1024 scans, 2s relaxation delay) acq1->acq3 acq4 Optional: D₂O Exchange (Add 1 drop D₂O, re-acquire ¹H) acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate spectrum to TMS (0.00 ppm) proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 proc5 Peak pick and assign signals proc4->proc5 proc6 Compare experimental data to predicted values proc5->proc6

Caption: Standard workflow for NMR sample preparation, data acquisition, and spectral analysis.

Methodology: Step-by-Step
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical; CDCl₃ is a standard choice, but a solvent like DMSO-d₆ can be used to slow down the hydroxyl proton exchange, potentially allowing for observation of coupling to the adjacent -CH₂- group.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~2-3 seconds.

    • Collect a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet (unless coupled to other nuclei like ¹⁹F).

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate integration and peak identification.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Identify the chemical shift, multiplicity, and coupling constants for all signals in both spectra and compare them with the predicted values.

Conclusion

The predictive NMR analysis of this compound provides a clear spectral roadmap for its structural confirmation. The ¹H NMR spectrum is expected to be relatively simple, with three distinct singlet signals under standard conditions. The ¹³C NMR spectrum will be highly informative, characterized by the unique quartet signals for the C2 and CF₃ carbons arising from carbon-fluorine coupling. This in-depth guide, combining theoretical prediction with practical experimental considerations, serves as a valuable resource for scientists working with this class of fluorinated heterocyclic compounds, ensuring confidence in their synthetic and analytical outcomes.

References

  • Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]

  • Reddit r/Chempros Community. (2023). Hydroxyl Groups in NMR. Reddit. [Link]

  • Galdino-Pitta, M. R., et al. (2022). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. [Link]

  • ResearchGate Community. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • ResearchGate Community. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. [Link]

  • Supporting Information for Trifluoromethylation of Aromatic Compounds. (n.d.). Wiley-VCH. [Link]

  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

Sources

The Trifluoromethylthiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, and the trifluoromethyl (CF3) group stands out for its profound impact on a compound's physicochemical and pharmacological properties.[1][2] When coupled with the versatile thiazole nucleus, a five-membered heterocycle known for its wide range of biological activities, the resulting trifluoromethylthiazole derivatives emerge as a class of compounds with immense therapeutic potential.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these derivatives, delving into their mechanistic underpinnings, structure-activity relationships, and the experimental methodologies used for their evaluation. We will explore their applications as anticancer, antimicrobial, and anti-inflammatory agents, offering field-proven insights to guide future research and development in this promising area.

Introduction: The Synergy of Trifluoromethyl and Thiazole Moieties

The thiazole ring is a prevalent scaffold in numerous FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[3][5] Its derivatives are known to exhibit a vast spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

The trifluoromethyl group, on the other hand, offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[1] Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing target binding interactions.[2] Furthermore, its high lipophilicity enhances membrane permeability and bioavailability, while the strength of the C-F bond confers metabolic stability, often increasing a drug's half-life.[1][6]

The combination of these two moieties in trifluoromethylthiazole derivatives often results in compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[6] This synergistic effect is the driving force behind the extensive research into this class of molecules for various therapeutic applications.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethylthiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[6][7][8]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many trifluoromethylthiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[9] Tyrosine kinases, in particular, are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.[9][10] Dysregulation of these pathways is a hallmark of many cancers.[9]

Trifluoromethylthiazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.[10][11] This blockade of signal transduction can halt the uncontrolled cell proliferation that drives tumor growth.[12] The trifluoromethyl group can enhance binding affinity within the active site, while the thiazole core provides a rigid scaffold for optimal orientation of other pharmacophoric features.[1] For instance, the thiazole core is a key structural feature in the approved anticancer drug Dasatinib.[8]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Activates ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Protein Substrate->P_Substrate Phosphorylation Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Signal Transduction TFM_Thiazole Trifluoromethylthiazole Derivative TFM_Thiazole->RTK Inhibits (Blocks ATP Site)

Caption: Mechanism of anticancer activity via RTK inhibition.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of trifluoromethylthiazole derivatives. Research has shown that the nature and position of substituents on both the thiazole ring and any associated phenyl rings can dramatically influence activity. For example, the introduction of a chloro group at the 7-position of a thiazolo[4,5-d]pyrimidine scaffold containing a trifluoromethyl group was found to be highly active against various tumor cell lines.[6] In another study, N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas showed significant antiproliferative activities, with the most sensitive cell lines being prostate cancer (PC-3) and CNS cancer (SNB-75).[7] These findings underscore the importance of systematic structural modifications to identify lead compounds with superior efficacy and selectivity.

Quantitative Data on Anticancer Activity

The antiproliferative effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

Compound ClassCancer Cell LineActivity (logGI50)Reference
N-bis(trifluoromethyl)alkyl-N'-thiazolyl urea (8c)Prostate (PC-3)-7.10[7]
N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea (9c)CNS (SNB-75)-5.84[7]
N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea (9b)Renal (UO-31)-5.66[7]
7-Chloro-thiazolo[4,5-d]pyrimidine (3b)Leukemia (CCRF-CEM)Growth %: -51.41[6]
7-Chloro-thiazolo[4,5-d]pyrimidine (3b)Leukemia (HL-60(TB))Growth %: -41.20[6]

Note: For GI50, a more negative log value indicates higher potency. For Growth %, a negative value indicates cell killing.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Trifluoromethylthiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[13][14]

Mechanisms of Action

The antimicrobial mechanisms of trifluoromethylthiazole derivatives can be multifaceted. Some compounds are believed to inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for DNA replication.[15] Others may disrupt cell membrane integrity or interfere with biofilm formation, a key virulence factor in many chronic infections.[15][16]

Notably, certain 4-trifluoromethyl bithiazole derivatives have demonstrated not only direct antibacterial activity against Gram-positive bacteria but also synergistic activity against Gram-negative bacteria when combined with membrane-permeabilizing agents like colistin.[13] This suggests a mechanism that may involve overcoming the outer membrane barrier of Gram-negative organisms.

Spectrum of Activity

Studies have shown that trifluoromethylthiazole derivatives can be effective against a range of pathogens:

  • Gram-positive bacteria: Including clinically relevant species like Enterococcus faecalis and Streptococcus pyogenes.[13]

  • Gram-negative bacteria: Often showing synergistic activity with other antibiotics against species like Escherichia coli and Acinetobacter baumannii.[13]

  • Viruses: Some bithiazole derivatives have shown activity against viruses such as human rhinovirus (hRVA16) and Zika virus (ZIKV).[13]

  • Fungi: Certain derivatives exhibit antifungal properties against various Candida species.[17]

This broad-spectrum potential makes them attractive candidates for development as monotherapies or as part of combination therapies for complex infections.[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Trifluoromethylthiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory pathway.[18][19]

Mechanism of Action: COX Inhibition

A major target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[20] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[20]

Several trifluoromethyl-containing heterocyclic compounds, including those with pyrazole and thiazole scaffolds, have been investigated as selective COX-2 inhibitors.[19][20][21] The trifluoromethyl group can enhance binding to the larger active site of the COX-2 enzyme, leading to selective inhibition and potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[20][21]

COX_Inhibition_Workflow AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Catalyzes Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Mediates TFM_Thiazole Trifluoromethylthiazole Derivative TFM_Thiazole->COX2 Inhibits

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocols: A Guide to Biological Evaluation

To rigorously assess the biological activity of novel trifluoromethylthiazole derivatives, standardized and validated experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8]

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HL-60) in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylthiazole derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Self-Validation System: The inclusion of untreated (vehicle) and positive control wells is critical. The positive control validates the assay's sensitivity to cytotoxic agents, while the vehicle control establishes the baseline for 100% cell viability.

Workflow for Screening and Development

The path from a library of synthesized compounds to a potential drug candidate follows a logical progression of screening and evaluation.

Screening_Workflow cluster_Discovery Discovery & Screening cluster_Preclinical Preclinical Development Synthesis Compound Library Synthesis PrimaryScreen Primary Screening (e.g., MTT Assay) Synthesis->PrimaryScreen HitID Hit Identification (Potency & Selectivity) PrimaryScreen->HitID SAR SAR Studies & Lead Optimization HitID->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo

Caption: General workflow for drug discovery and development.

Future Outlook and Conclusion

The trifluoromethylthiazole scaffold is a highly versatile and privileged structure in medicinal chemistry. The unique electronic and lipophilic properties conferred by the trifluoromethyl group, combined with the diverse biological activities of the thiazole ring, create a powerful platform for the design of novel therapeutics.[1][6] The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has already yielded numerous potent compounds.

Future research should focus on leveraging computational modeling and structure-based drug design to create more selective and potent inhibitors of specific biological targets. Further exploration of their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, is also warranted. The continued investigation of trifluoromethylthiazole derivatives holds significant promise for the development of next-generation medicines to address unmet medical needs.

References

  • Glowczyk, I., Stana, A., Pochwat, B., Szkaradek, N., Waszkielewicz, A. M., Satała, G., Bojarski, A. J., & Marona, H. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]

  • Ferla, S., Brancale, A., & Neyts, J. (2021). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry, 12(10), 1739-1744. [Link]

  • Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. European Journal of Medicinal Chemistry, 44(12), 4944-4953. [Link]

  • Koval, I., Tverdokhlib, N., Konovalova, N., & Shcherbyna, R. (2018). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. Ukrainian Biochemical Journal, 90(2), 85-91. [Link]

  • ResearchGate. (n.d.). Trifluoromethyl-thiazole derivatives against colorectal cancer cell line.[Link]

  • Molnar, M., & Hrenar, T. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(19), 6528. [Link]

  • ResearchGate. (n.d.). Overview of the results of the in vitro anticancer activity for compound 3b in comparison with analogs IV and V.[Link]

  • Al-Warhi, T., El-Gamal, M. I., Abdel-Maksoud, M. S., Naglah, A. M., Al-Sha'er, M. A., Al-Otaibi, K. M., ... & Youssif, B. G. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biological Inorganic Chemistry, 30(1), 1-17. [Link]

  • ResearchGate. (n.d.). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review.[Link]

  • Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References.[Link]

  • Pintea, B., Voina, A. M., Filip, M., & Vlase, L. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 63, 595-608. [Link]

  • Vlase, L., Vlase, T., Murgu, I., Leucuța, S., & Pârvu, M. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Molecules, 25(8), 1935. [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship.[Link]

  • ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]

  • Sharma, A., Kumar, V., & Sharma, P. C. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Sciences, 135(4), 1-24. [Link]

  • Pathan, M. K., Gaikwad, V. D., Haval, K. P., & Anbhule, P. V. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(7), 1184-1190. [Link]

  • Szkaradek, N., Waszkielewicz, A. M., Satała, G., Bojarski, A. J., & Marona, H. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2513406. [Link]

  • Alsaedi, A., Al-Attas, O. A., & El-Sayed, W. M. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(31), 3514-3535. [Link]

  • Journal of Infection and Public Health. (2022). Synthesis, characterization and biological evaluation of novel trisubstituted thiazole derivatives as anti-inflammatory and anti-bacterial agents. 15(1), 10-18. [Link]

  • ResearchGate. (n.d.). (PDF) Thiazole derivatives: prospectives and biological applications.[Link]

  • ResearchGate. (n.d.). Trifluoromethylated Heterocycles.[Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 214-222. [Link]

  • Stana, A., Pîrnău, A., Vlase, L., & Pârvu, M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(18), 14032. [Link]

  • Sharma, P., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6524. [Link]

  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). Tyrosine Kinase Inhibitors: A Clinical Perspective. StatPearls. [Link]

  • Wikipedia. (2023, December 22). Tyrosine kinase inhibitor.[Link]

  • Study reveals the underlying mechanism by which TKI cancer drugs cause inflammation. (2023, March 17). News-Medical.net.[Link]

  • Stana, A., Pîrnău, A., Vlase, L., & Pârvu, M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6528. [Link]

  • Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]

  • van der Veldt, A. A., & Verheul, H. M. (2011). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. Journal of Angiogenesis Research, 3(1), 1-10. [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Thiadiazole Derivatives: A Review.[Link]

  • What is the role of Tyrosine Kinase Inhibitors (TKIs) in cancer treatment?. (2025, September 27). Dr.Oracle.[Link]

Sources

The Trifluoromethyl Group: A Foundational Element in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing the biological and physicochemical properties of potential therapeutic agents.[1][2] Among the vast arsenal of functional groups available to medicinal chemists, the trifluoromethyl (CF3) group has emerged as a cornerstone of modern drug design.[3][4] Its unique electronic and steric characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, frequently leading to significant improvements in metabolic stability, bioavailability, and target binding affinity.[3][5] This technical guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group, offering field-proven insights, quantitative data, and detailed experimental methodologies to empower researchers in leveraging its full potential.

The Physicochemical Impact of Trifluoromethylation: A Paradigm Shift in Drug-like Properties

The introduction of a trifluoromethyl group into a drug candidate can fundamentally alter its physicochemical properties, which is a critical step in optimizing a compound's overall drug-like characteristics.[3][6] These modifications are often the key to transforming a promising lead compound into a viable clinical candidate.

Enhancing Metabolic Stability: The Power of the C-F Bond

A primary driver for the incorporation of the trifluoromethyl group is the remarkable enhancement of metabolic stability.[3][7] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This inherent strength renders the CF3 group highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) enzyme superfamily, which is a major contributor to drug metabolism.[3][7] By replacing a metabolically labile group, such as a methyl (-CH3) or hydrogen atom, with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[3][7] This strategic "metabolic switching" often results in a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7]

Modulating Lipophilicity for Improved Permeability

The trifluoromethyl group is highly lipophilic, a property that can significantly increase the overall lipophilicity of a molecule.[1][8] This is crucial for enhancing a drug's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[8][9] The Hansch-Fujita π constant, a measure of a substituent's contribution to lipophilicity, for the CF3 group is +0.88.[3] This increased lipophilicity can lead to improved absorption and distribution within the body.[10] However, it is a parameter that must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

Fine-Tuning Acidity (pKa)

The strong electron- withdrawing nature of the trifluoromethyl group can significantly influence the acidity (pKa) of nearby functional groups.[11] For instance, attaching a CF3 group to an aromatic ring can lower the pKa of a neighboring acidic proton, making it more acidic. Conversely, it can decrease the pKa of a basic nitrogen, making it less basic. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.

The Trifluoromethyl Group in Drug-Receptor Interactions: Enhancing Potency and Selectivity

Beyond its impact on physicochemical properties, the trifluoromethyl group plays a direct and often pivotal role in enhancing a drug's interaction with its biological target, leading to improved potency and selectivity.[4]

Favorable Binding Interactions

The trifluoromethyl group can contribute to increased binding affinity through several mechanisms. Its steric bulk, which is larger than that of a methyl group, can promote favorable van der Waals interactions within the binding pocket of a protein.[3] Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues.[3] The electron-withdrawing properties of the CF3 group can also modulate the electronic distribution of the molecule, leading to stronger interactions with the target.[3]

Case Study: Celecoxib (Celebrex)

A prominent example of the trifluoromethyl group's importance in drug-receptor interactions is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[12][13] Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[13] The trifluoromethyl group on the pyrazole ring of Celecoxib is crucial for its selective binding to the COX-2 isoenzyme over the COX-1 isoenzyme.[3] This selectivity is attributed to the CF3 group fitting into a specific hydrophobic side pocket present in the active site of COX-2 but not in COX-1. This targeted interaction is a key factor in Celecoxib's reduced gastrointestinal side effects compared to non-selective NSAIDs.[13]

Case Study: Fluoxetine (Prozac)

Fluoxetine, a widely prescribed antidepressant, is a selective serotonin reuptake inhibitor (SSRI).[11][14] The trifluoromethyl group attached to the phenoxy ring of fluoxetine is essential for its biological activity.[15] This group enhances the compound's lipophilicity, which facilitates its penetration of the blood-brain barrier to reach its target in the central nervous system.[1][9] Furthermore, the trifluoromethylphenyl moiety is critical for the drug's ability to block the serotonin reuptake transporter protein.[11][15]

Quantitative Effects of Trifluoromethylation

The impact of introducing a trifluoromethyl group can be quantified by comparing the physicochemical and biological properties of trifluoromethylated compounds with their non-fluorinated analogs.

Table 1: Comparison of LogP and pKa
Compound PairModificationLogPpKa
Toluene vs. BenzotrifluorideH → CF32.73 vs. 2.93-
Aniline vs. 3-(Trifluoromethyl)anilineH → CF30.90 vs. 2.214.63 vs. 3.50
Phenol vs. 4-(Trifluoromethyl)phenolH → CF31.46 vs. 2.589.95 vs. 8.60
This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa) upon introduction of a trifluoromethyl group.[3]
Table 2: Metabolic Stability Data
CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg)
Drug Analog A (-CH3)1546.2
Drug Analog A (-CF3)4515.4
Drug B (unsubstituted)< 5> 138.6
Drug B (-CF3 substituted)6011.6
This table demonstrates the significant increase in metabolic stability (longer half-life and lower intrinsic clearance) observed when a metabolically susceptible group is replaced by a trifluoromethyl group.[3]
Table 3: Binding Affinity (IC50) Data
CompoundTargetIC50 (nM)
Inhibitor X (-H)Kinase Y580
Inhibitor X (-CF3)Kinase Y25
Agonist Z (-CH3)Receptor W120
Agonist Z (-CF3)Receptor W8
This table showcases the substantial improvement in binding affinity that can be achieved through the strategic incorporation of a trifluoromethyl group.[3]

Synthetic Methodologies for Introducing the Trifluoromethyl Group

The widespread use of the trifluoromethyl group in medicinal chemistry has spurred the development of numerous synthetic methods for its introduction into organic molecules. These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.[11]

Copper-Catalyzed Trifluoromethylation of Aryl Halides

One of the most common and robust methods for introducing a trifluoromethyl group onto an aromatic ring is through a copper-catalyzed cross-coupling reaction. The following protocol provides a general procedure for this transformation.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation

Objective: To synthesize an aryl-CF3 compound from an aryl iodide using a copper catalyst and a trifluoromethyl source.

Materials:

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium fluoride (KF) (2.0 mmol)

  • (Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the aryl iodide, CuI, and KF to a dry reaction vial equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add DMF to the vial, followed by the TMSCF3.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-CF3 compound.

Trustworthiness: This protocol is a well-established and reliable method for the synthesis of a wide range of trifluoromethylated aromatic compounds. The use of an inert atmosphere is crucial to prevent the degradation of the catalyst and reagents. The progress of the reaction should be carefully monitored to avoid the formation of side products.

Visualizing the Impact and Workflow

Logical Relationship of the Trifluoromethyl Group's Impact on ADME Properties

ADME_Impact CF3 Trifluoromethyl Group (CF3) Lipophilicity Increased Lipophilicity CF3->Lipophilicity Metabolic_Stability Increased Metabolic Stability CF3->Metabolic_Stability pKa Modulated pKa CF3->pKa Absorption Improved Absorption Lipophilicity->Absorption Distribution Enhanced Distribution (e.g., BBB penetration) Lipophilicity->Distribution Metabolism Reduced Metabolism Metabolic_Stability->Metabolism pKa->Absorption Excretion Altered Excretion pKa->Excretion Bioavailability Increased Oral Bioavailability Absorption->Bioavailability Metabolism->Bioavailability Trifluoromethylation_Workflow Start Lead Compound (-CH3 or -H) Synthesis Synthetic Introduction of CF3 Group Start->Synthesis Purification Purification and Characterization Synthesis->Purification Physicochemical Physicochemical Property Assessment (LogP, pKa, Solubility) Purification->Physicochemical In_Vitro_ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Purification->In_Vitro_ADME In_Vitro_Bio In Vitro Biological Activity Assays (Binding Affinity, IC50) Purification->In_Vitro_Bio Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Physicochemical->Data_Analysis In_Vitro_ADME->Data_Analysis In_Vitro_Bio->Data_Analysis Decision Decision: Advance CF3 Analog? Data_Analysis->Decision Decision->Start No/Redesign End Optimized Lead Compound Decision->End Yes

Caption: A typical experimental workflow for evaluating the impact of trifluoromethylation.

Conclusion

The trifluoromethyl group is an undeniably powerful and versatile tool in the medicinal chemist's repertoire. [3]Its ability to confer enhanced metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. [1][4]A thorough understanding of its profound effects on a molecule's properties, coupled with robust synthetic methodologies, is essential for its effective application in the design and development of the next generation of therapeutics.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, 12298972. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

  • Novás, M., & Matos, M. J. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (n.d.). Chemical Review and Letters. [Link]

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Trifluoromethyl (CF3) Group Insertion Methods in Stereoselective Synthesis. (2011). Request PDF. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). Request PDF. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

  • Trifluoromethylation. (n.d.). Wikipedia. [Link]

  • Trifluoromethyl group. (n.d.). Wikipedia. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

  • Examples of prominent drugs containing trifluoromethyl groups. (n.d.). ResearchGate. [Link]

  • Figure 7. Trifluoromethylphenyl moiety of fluoxetine is essential in... (n.d.). ResearchGate. [Link]

  • Metabolism of fluorine-containing drugs. (2025). ResearchGate. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (n.d.). Request PDF. [Link]

  • Development of Novel Methods for the Installation of Trifluoromethyl/Boryl and 1,2,4-Oxadiazole Moieties. (2022). VTechWorks. [Link]

  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)... (n.d.). ResearchGate. [Link]

  • Fluoxetine. (n.d.). PubChem. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. [Link]

  • A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (n.d.). PLoS ONE. [Link]

  • Celecoxib. (n.d.). PubChem. [Link]

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009). ACS Publications. [Link]

Sources

safety and handling of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Inferred Hazard Profile

This compound is a heterocyclic organic compound incorporating a thiazole ring, a methyl group, a trifluoromethyl group, and a primary alcohol. While specific toxicological data is not available, an analysis of related structures allows for a presumptive hazard assessment.

Structural Analogs Considered:

  • Methyl 4-(trifluoromethyl)thiazole-5-carboxylate[1]

  • 4-(Trifluoromethyl-1,3-thiazole-2-carboxylic acid[2]

  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[3]

  • (4-Methyl-1,3-thiazol-5-yl)methanol[4][5]

  • {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

Based on these analogs, this compound is anticipated to exhibit the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed[3][4][6].

  • Skin Corrosion/Irritation: Causes skin irritation[3][4][6].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[3][4][6].

  • Respiratory Irritation: May cause respiratory irritation[3][4][6].

The presence of the trifluoromethyl group suggests that combustion may produce highly toxic and corrosive hydrogen fluoride gas.[1]

Table 1: Physicochemical and Identifier Data

PropertyValue/IdentifierSource
Molecular Formula C6H6F3NOSPubChem
Molecular Weight 213.18 g/mol PubChem
Appearance Assumed to be a solidInferred from analogs
Storage Temperature 2-8°C recommended for similar compounds[7][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure risk.

Primary Engineering Controls

All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][3] The fume hood provides a contained workspace, protecting the user from inhaling potentially harmful dust or vapors. Mechanical exhaust ventilation is a mandatory requirement.[7] Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling this compound.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7] A face shield may be necessary for splash-prone operations.

  • Skin and Body Protection: Wear compatible chemical-resistant gloves to prevent skin exposure.[7] Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point, but should be changed immediately upon any sign of contamination. Wear a lab coat or other protective clothing to prevent skin exposure.[1][9]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][7] The use of respirators requires a formal respiratory protection program, including training and fit-testing.

Diagram 1: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Goggles/ Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Goggles/ Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator F3->F4

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling
  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[9]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][10] Use non-sparking tools and ground all equipment when handling large quantities to prevent electrostatic discharge.[10][11]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][9] Contaminated clothing should be removed immediately and laundered before reuse.[7]

Storage
  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[3]

  • Temperature: Store at 2-8°C for long-term stability, as recommended for similar compounds.[7][8]

Emergency Procedures: Spills and Exposures

A well-defined emergency plan is crucial. All personnel must be familiar with these procedures before beginning work with the compound.

Spill Response

The response to a chemical spill depends on its size and the immediate hazards.

Diagram 2: Chemical Spill Response Workflow

Spill_Response Start Spill Occurs Assess Assess Hazard (Size, Volatility, Location) Start->Assess IsMajor Major Spill? Assess->IsMajor IsMinor Minor Spill? Assess->IsMinor Evacuate Alert others. Evacuate area. Call emergency services. IsMajor->Evacuate Yes IsMinor->IsMajor No Cleanup Don appropriate PPE. Contain spill with absorbent material. Collect residue with non-sparking tools. IsMinor->Cleanup Yes Report Report incident to supervisor. Evacuate->Report Package Place waste in a labeled, sealed container for hazardous disposal. Cleanup->Package Decontaminate Decontaminate area and equipment. Package->Decontaminate Decontaminate->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately alert personnel in the area. If the spill is large or in a poorly ventilated space, evacuate the area.[12]

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[2][11]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Section 2.2.[12]

  • Containment: For liquid spills, dike the spill to prevent spreading using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][11]

  • Collection: Carefully sweep up or absorb the spilled material. Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[10][11]

  • Disposal: The collected spill debris must be treated as hazardous waste. Seal the container and dispose of it according to local, state, and federal regulations.[12][13]

  • Decontamination: Clean the spill area thoroughly with soap and water, if appropriate.[13]

First Aid for Exposures

Immediate action is required in the event of personal exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid ProtocolCitations
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3][7]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][9][10]

Waste Disposal

All waste containing this compound, including excess material, contaminated consumables (e.g., gloves, wipes), and spill cleanup debris, must be disposed of as hazardous waste.

  • Collection: Collect waste in designated, clearly labeled, and sealed containers.[14]

  • Labeling: Ensure containers are labeled with the chemical name and associated hazards.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal service, in accordance with all applicable local, state, and federal regulations.[3][13]

Conclusion

While this compound is a valuable compound in research and development, its handling demands a rigorous and informed approach to safety. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate the risks associated with this potentially hazardous substance. The causality behind these protocols is rooted in a conservative interpretation of data from structurally similar molecules, ensuring a high margin of safety. This self-validating system of controls and procedures provides a trustworthy framework for the safe utilization of this compound in a professional laboratory setting.

References

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS . Source: Princeton University Environmental Health and Safety. [Link]

  • (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317 - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]

  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto . Source: University of Toronto Environmental Health & Safety. [Link]

  • Chemical Exposure and Spill Response Procedures | New Mexico State University . Source: New Mexico State University. [Link]

  • (4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazol-5-yl)methanol - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]

Sources

(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol suppliers and availability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol for Advanced Research Applications

Executive Summary

This compound is a specialized heterocyclic alcohol of significant interest to the fields of medicinal chemistry and drug discovery. The molecule incorporates a thiazole ring, a scaffold present in numerous approved drugs, and a trifluoromethyl (CF3) group, which is frequently used to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis from commercially available precursors, its applications as a building block in drug development, and a survey of its commercial availability. It is intended as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers
  • Systematic Name: (4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl)methanol

  • Molecular Formula: C₆H₆F₃NOS

  • Molecular Weight: 213.18 g/mol

  • CAS Number: While a specific CAS number for this exact molecule is not widely indexed, its common precursor, Ethyl 2-(trifluoromethyl)-4-methylthiazole-5-carboxylate, is registered under CAS Number 131748-96-4 .

Molecular Structure

The structure features a central 1,3-thiazole ring substituted at key positions:

  • C2 Position: A trifluoromethyl group, which imparts unique electronic properties and metabolic stability.

  • C4 Position: A methyl group.

  • C5 Position: A hydroxymethyl (methanol) group, which serves as a crucial functional handle for further chemical modification.

Physicochemical Data
PropertyValue (for 4-Methyl-5-thiazoleethanol)Source
Melting Point 62.5 °CEPI Suite[3]
Boiling Point 259.88 °CEPI Suite[3]
Water Solubility 9081 mg/LEPI Suite[3]
Log Kow 1.11EPI Suite[3]

Synthesis and Manufacturing

This compound is not widely available commercially and is typically synthesized in the laboratory via the reduction of its corresponding carboxylic acid or ester. The most common and accessible precursor is Ethyl 2-(trifluoromethyl)-4-methylthiazole-5-carboxylate.

Synthetic Workflow

The synthesis is a straightforward reduction of the ester functionality at the C5 position of the thiazole ring to a primary alcohol. This transformation is reliably achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

G A Ethyl 2-(trifluoromethyl)-4- methylthiazole-5-carboxylate (CAS: 131748-96-4) B Reduction Reaction A->B C (4-Methyl-2-(trifluoromethyl)thiazol- 5-yl)methanol B->C R Reagent: Lithium Aluminum Hydride (LiAlH₄) Solvent: Anhydrous THF R->B

Caption: Synthetic pathway from the ethyl ester to the target alcohol.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of Ethyl 2-(trifluoromethyl)-4-methylthiazole-5-carboxylate using lithium aluminum hydride. The causality for this choice is the high reactivity and efficiency of LiAlH₄ in reducing esters to primary alcohols, a standard and reliable transformation in organic synthesis.[4]

Materials:

  • Ethyl 2-(trifluoromethyl)-4-methylthiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add a stirred solution of LiAlH₄ (2.0 equivalents) in anhydrous THF under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Ethyl 2-(trifluoromethyl)-4-methylthiazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally more deionized water (3X mL), where X is the mass of LiAlH₄ in grams. This Fieser workup method is chosen for its ability to produce a granular, easily filterable precipitate of aluminum salts.

  • Filtration: Stir the resulting mixture vigorously for 15 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethyl-thiazole motif is a privileged scaffold in modern drug design. The thiazole ring is a bioisostere of various functional groups and can engage in key hydrogen bonding and pi-stacking interactions with biological targets.[2][5] The CF₃ group is a powerful modulator of physicochemical properties.[1]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.

  • Lipophilicity and Permeability: The CF₃ group increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve oral bioavailability.

  • Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronics of the thiazole ring and influence how the molecule interacts with its protein target, potentially leading to stronger binding.

This compound serves as a valuable building block, with the primary alcohol providing a reactive site for introducing the scaffold into larger, more complex molecules. It can be oxidized to the corresponding aldehyde or carboxylic acid, or used in etherification and esterification reactions to link it to other pharmacophores. The core structure is related to key intermediates used in the synthesis of fungicides like Thifluzamide, highlighting the biological relevance of this chemical class.[6][7]

Commercial Availability and Procurement

As a specialized research chemical, this compound is not typically held in stock by major suppliers. However, its direct precursor, Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS 131748-96-4) , is readily available from several fine chemical providers. Researchers should plan for a synthetic step to obtain the target alcohol.

SupplierProduct NameCAS NumberNotes
PharmaBlock Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate131748-96-4Available as a catalog item.
AbacipharmTech Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate131748-96-4Listed under catalog number AB06718.[8]
ChemBK Suppliers Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate131748-96-4Multiple certified suppliers listed.[9]
Canbi Pharma Tech 2-(trifluoromethyl)-5-thiazolecarboxylic Acid Ethyl Ester131748-96-4Listed as an available product.[10]

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for the title compound. Therefore, safety precautions must be based on the known hazards of structurally similar compounds, such as other substituted thiazoles and fluorinated alcohols.[11][12][13] The precursor, methanol, is highly flammable and toxic.[14][15]

  • Hazard Identification: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation. May also cause respiratory irritation.[11][13]

  • Recommended Handling Procedures:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]

    • Wash hands thoroughly after handling.[12]

  • Storage and Stability:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable, though not directly accessible, building block for medicinal chemistry. Its synthesis from the commercially available ethyl ester precursor is a straightforward and reliable process. The incorporation of both a thiazole ring and a trifluoromethyl group makes this scaffold highly attractive for the development of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides the necessary technical information for researchers to synthesize, handle, and strategically utilize this compound in their drug discovery programs.

References

  • AbacipharmTech. Carbohydrate. Available from: [Link]

  • ChemBuyersGuide.com, Inc. PharmaBlock USA Inc. (Page 6). Available from: [Link]

  • LookChem. ethyl 2-(trifluoromethyl)thiazole-5-carboxylate CAS NO.131748-96-4. Available from: [Link]

  • ChemBK. Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate. Available from: [Link]

  • PubChem. (4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazol-5-yl)methanol. Available from: [Link]

  • PubChem. (4-Methyl-1,3-thiazol-5-yl)methanol. Available from: [Link]

  • MolPort. Molport-032-907-724. Available from: [Link]

  • Porphyrin-Systems. (4-(Trifluoromethyl)thiazol-2-yl)methanol. Available from: [Link]

  • Methanex. Methanol Safety Data Sheet. Available from: [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 141, 111425. Available from: [Link]

  • Synerzine. SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Available from: [Link]

  • Google Patents. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • El-Sayed, H. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. Available from: [Link]

  • Signore, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(21), 3875. Available from: [Link]

  • Belskaya, N. P., et al. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 15(12), 8803-8813. Available from: [Link]

  • Patsnap. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka. Available from: [Link]

Sources

Methodological & Application

The Synthetic Versatility of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol: A Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." The introduction of a trifluoromethyl (CF₃) group, a bioisostere for a methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The convergence of these two structural motifs in (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol creates a highly valuable and versatile building block for organic synthesis and drug discovery. This guide provides an in-depth exploration of the synthetic utility of this reagent, offering detailed protocols and mechanistic insights for its application in the synthesis of advanced intermediates and potential active pharmaceutical ingredients (APIs).

The primary reactive handle on this molecule is the hydroxymethyl group at the C5 position. This functional group opens a gateway to a variety of chemical transformations, allowing for the strategic elaboration of the thiazole core. This document will detail protocols for the oxidation of the alcohol to the corresponding aldehyde, its conversion to a versatile halide intermediate, and its esterification to introduce diverse functionalities.

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily centered around the reactivity of its hydroxymethyl group. The electron-withdrawing nature of the 2-(trifluoromethyl)thiazole ring can influence the reactivity of this group. Below are detailed protocols for key transformations.

Oxidation to (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)carbaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations. A mild and selective oxidation method is crucial to avoid over-oxidation to the carboxylic acid. The Swern oxidation is an excellent choice for this transformation, as it is performed under mild, chromium-free conditions.[3]

Protocol: Swern Oxidation of this compound

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 30 minutes at this temperature.

  • Elimination: Slowly add anhydrous triethylamine (5.0 eq.) to the reaction mixture. The mixture may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

Causality and Insights:

  • The low temperature (-78 °C) is critical to prevent the decomposition of the reactive intermediate, the chlorosulfonium salt.

  • The strongly electron-withdrawing trifluoromethyl group can increase the acidity of the proton on the hydroxymethyl-bearing carbon, potentially facilitating the final elimination step.

  • The use of anhydrous conditions is essential to prevent the quenching of the reactive intermediates.

Data Presentation: Expected Outcome

ProductYield RangePurification Method
(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)carbaldehyde85-95%Silica Gel Chromatography

Experimental Workflow: Swern Oxidation

Swern_Oxidation cluster_activation Activator Formation (-78°C) cluster_oxidation Oxidation (-78°C) cluster_elimination Elimination & Work-up DMSO DMSO Activator Chlorosulfonium Salt DMSO->Activator in DCM Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Activator Intermediate Alkoxysulfonium Salt Activator->Intermediate Alcohol (4-Methyl-2-(trifluoromethyl) thiazol-5-yl)methanol Alcohol->Intermediate Aldehyde (4-Methyl-2-(trifluoromethyl) thiazol-5-yl)carbaldehyde Intermediate->Aldehyde TEA Triethylamine TEA->Aldehyde (Warm to RT)

Caption: Swern oxidation workflow for the synthesis of the target aldehyde.

Conversion to 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)thiazole

The conversion of the hydroxymethyl group to a chloromethyl group transforms the molecule into a versatile electrophile. This chloro-derivative can then be used in a variety of nucleophilic substitution reactions, such as the synthesis of ethers, thioethers, amines, and for carbon-carbon bond formation via coupling reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4]

Protocol: Chlorination with Thionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, catalytic)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq.) dropwise to the solution. A catalytic amount of pyridine (0.1 eq.) can be added to accelerate the reaction and scavenge the HCl byproduct.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the excess acid by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or distillation under reduced pressure.

Causality and Insights:

  • The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion.

  • The presence of the electron-withdrawing trifluoromethyl group may make the thiazole ring more sensitive to acidic conditions. Therefore, careful control of the reaction temperature and time is important to avoid potential side reactions.

  • The use of pyridine can influence the stereochemical outcome in chiral alcohols and generally promotes an Sₙ2-type mechanism.

Data Presentation: Expected Outcome

ProductYield RangePurification Method
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)thiazole80-90%Silica Gel Chromatography or Reduced Pressure Distillation

Experimental Workflow: Chlorination

Chlorination Alcohol (4-Methyl-2-(trifluoromethyl) thiazol-5-yl)methanol Intermediate Chlorosulfite Ester Alcohol->Intermediate in DCM, 0°C SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product 5-(Chloromethyl)-4-methyl-2- (trifluoromethyl)thiazole Intermediate->Product Reflux

Caption: Chlorination of the hydroxymethyl group using thionyl chloride.

Esterification to (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methyl Esters

Esterification of the hydroxymethyl group is a straightforward way to introduce a wide variety of functional groups and to modify the physicochemical properties of the molecule, which is particularly important in drug development. A common method involves the reaction with an acid chloride in the presence of a base.

Protocol: Esterification with an Acid Chloride

Materials:

  • This compound

  • Acid chloride (R-COCl) (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add the acid chloride (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography.

Causality and Insights:

  • The base (triethylamine or pyridine) is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the thiazole nitrogen and potentially lead to side reactions.

  • The nucleophilicity of the alcohol is sufficient to react with the highly electrophilic acid chloride.

  • The choice of the acid chloride allows for the introduction of a wide range of R groups, enabling the synthesis of a library of ester derivatives for structure-activity relationship (SAR) studies.

Data Presentation: Expected Outcome

ProductYield RangePurification Method
(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methyl ester90-98%Silica Gel Chromatography

Experimental Workflow: Esterification

Esterification Alcohol (4-Methyl-2-(trifluoromethyl) thiazol-5-yl)methanol Ester (4-Methyl-2-(trifluoromethyl) thiazol-5-yl)methyl Ester Alcohol->Ester in DCM, 0°C to RT Acid_Chloride Acid Chloride (R-COCl) Acid_Chloride->Ester Base Triethylamine Base->Ester

Caption: Esterification of the alcohol with an acid chloride.

Application in Medicinal Chemistry: A Hypothetical Synthesis of a Novel Kinase Inhibitor Scaffold

The this compound building block is primed for application in the synthesis of complex, biologically active molecules. For instance, many kinase inhibitors feature a heterocyclic core. The aldehyde derivative, synthesized as per Protocol 1, can serve as a key precursor for the construction of a novel inhibitor scaffold.

Hypothetical Synthetic Pathway:

  • Reductive Amination: The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form a new carbon-nitrogen bond. This is a powerful method for introducing diversity into the molecule.

  • Coupling Reaction: The resulting secondary amine could then undergo a coupling reaction, for example, a Suzuki or Buchwald-Hartwig coupling, if an appropriate functional group (e.g., a halide) is present on the amine partner. This would allow for the attachment of various aryl or heteroaryl moieties, which are common features in kinase inhibitors.

Medicinal_Chemistry_Application Aldehyde (4-Methyl-2-(trifluoromethyl) thiazol-5-yl)carbaldehyde Reductive_Amination Reductive Amination (e.g., STAB) Aldehyde->Reductive_Amination Amine R-NH₂ Amine->Reductive_Amination Intermediate Secondary Amine Intermediate Reductive_Amination->Intermediate Coupling_Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling_Reaction Coupling_Partner Ar-X (Coupling Partner) Coupling_Partner->Coupling_Reaction Final_Product Novel Kinase Inhibitor Scaffold Coupling_Reaction->Final_Product

Sources

The Strategic Deployment of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing building blocks has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—offer medicinal chemists a powerful toolkit to overcome prevalent challenges in optimizing lead compounds.[1] Among the myriad of available fluorinated scaffolds, the (4-methyl-2-(trifluoromethyl)thiazol-5-yl)methanol moiety has emerged as a particularly versatile and valuable building block. This technical guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its utilization, aimed at researchers, scientists, and professionals engaged in drug development.

The Architectural Advantage: Why the Trifluoromethylthiazole Scaffold?

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[2][3] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and its relative metabolic stability make it a desirable core structure. When substituted with a trifluoromethyl (CF3) group at the 2-position, the electronic nature of the thiazole ring is significantly modulated. The potent electron-withdrawing effect of the CF3 group enhances the acidity of adjacent protons and influences the reactivity of the entire heterocyclic system. This unique electronic profile can lead to improved binding affinities with biological targets and can also be exploited for specific chemical transformations.

The 4-methyl substituent provides a point of steric definition and can contribute to hydrophobic interactions within a binding pocket. Finally, the 5-hydroxymethyl group serves as a crucial synthetic handle, allowing for the facile introduction of the scaffold into a wide array of molecular architectures through various chemical transformations.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with readily available starting materials. The overall synthetic strategy involves the construction of the trifluoromethylthiazole core via a Hantzsch-type thiazole synthesis, followed by the reduction of a carboxylate ester to the desired primary alcohol.

Synthesis_Workflow A Ethyl Trifluoroacetoacetate B Halogenation A->B Br₂ or SO₂Cl₂ C Ethyl 2-halo-4,4,4-trifluoroacetoacetate B->C E Hantzsch Thiazole Synthesis C->E D Thioacetamide D->E F Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate E->F G Reduction F->G LiAlH₄ H This compound G->H

Caption: Overall synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate

This protocol is a composite method based on established procedures for the synthesis of related trifluoromethylthiazole carboxylic acids and their esters.[4][5][6]

Step 1: Halogenation of Ethyl Trifluoroacetoacetate

  • To a solution of ethyl trifluoroacetoacetate (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add liquid bromine (1.2 eq) dropwise at room temperature.[4] Alternatively, sulfuryl chloride can be used.

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-halo-4,4,4-trifluoroacetoacetate, which can be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the crude ethyl 2-halo-4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol.

  • Add thioacetamide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 10-12 hours.[5]

  • Monitor the formation of the thiazole ring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate.

ParameterExpected Value
Yield 85-95% (over two steps)
Purity (HPLC) >98%
Appearance Colorless to pale yellow oil
Protocol 2: Reduction to this compound

This protocol is adapted from the reduction of a structurally similar thiazole ester.[7]

  • To a stirred solution of ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium aluminum hydride (LiAlH₄) in THF (2.0 M, 2.0 eq) dropwise.

  • Stir the resulting mixture at 0 °C for 1.5-2 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Stir the resulting slurry for 15-30 minutes until a white precipitate forms.

  • Add anhydrous sodium sulfate, stir for an additional 15 minutes, and then filter the mixture through a pad of Celite.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure to yield this compound. The product can be further purified by silica gel chromatography if necessary.

ParameterExpected Value
Yield 80-90%
Purity (HPLC) >98%
Appearance White to off-white solid

Applications in Medicinal Chemistry: A Versatile Synthetic Handle

The primary alcohol functionality of this compound serves as a versatile point of attachment for incorporating the trifluoromethylthiazole scaffold into more complex molecules. Below are key transformations that highlight its utility.

Ether Synthesis (Williamson Ether Synthesis)

The hydroxyl group can be readily converted to an ether linkage, allowing for the connection of the building block to other parts of a target molecule.

Ether_Synthesis A (...)-CH₂OH B Deprotonation A->B Base (e.g., NaH) C (...)-CH₂O⁻ B->C E SN2 Reaction C->E D R-X D->E F (...)-CH₂-O-R E->F

Caption: Williamson ether synthesis workflow.

Protocol 3: O-Alkylation

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (R-X, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel chromatography.

Oxidation to the Aldehyde

Mild oxidation of the primary alcohol yields the corresponding aldehyde, a versatile intermediate for reductive aminations, Wittig reactions, and other carbon-carbon bond-forming reactions.

Protocol 4: Oxidation with Dess-Martin Periodinane (DMP)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature.

  • Add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde, which is often used immediately in the next step.

Conversion to Amines via Mesylation and Substitution

The alcohol can be converted to a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by a nitrogen nucleophile to introduce an aminomethyl group.

Amine_Synthesis A (...)-CH₂OH B Mesylation A->B MsCl, Et₃N C (...)-CH₂OMs B->C E Nucleophilic Substitution C->E D R₂NH D->E F (...)-CH₂-NR₂ E->F

Caption: Two-step conversion of the alcohol to an amine.

Protocol 5: Mesylation and Azide Substitution followed by Reduction

Step A: Mesylation

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir at 0 °C for 1 hour and then at room temperature until the reaction is complete (TLC).

  • Wash the reaction mixture with cold water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude mesylate.

Step B: Azide Substitution and Reduction

  • Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).

  • Heat the mixture to 60-80 °C and stir until the mesylate is consumed (TLC).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layers with brine, dry, and concentrate to give the crude azide.

  • Dissolve the crude azide in THF/water and add triphenylphosphine (1.2 eq).

  • Heat to 50 °C and stir for 2-4 hours to form the amine.

  • Concentrate and purify by chromatography to obtain the aminomethyl product.

Conclusion

This compound represents a high-value building block for medicinal chemists. Its rational design combines the privileged thiazole scaffold with the advantageous properties of a trifluoromethyl group and a versatile synthetic handle. The robust and scalable synthetic route, along with the diverse reactivity of the hydroxymethyl group, allows for its efficient incorporation into a wide range of molecular frameworks. As the quest for novel therapeutics with improved pharmacological profiles continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. CN104672168A.
  • A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. CN104672168B.
  • Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap. Available at: [Link]

  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. KR101723832B1.
  • (4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazol-5-yl)methanol - PubChem. Available at: [Link]

  • 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid - PubChem. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. Available at: [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC. Available at: [Link]

  • Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed. Available at: [Link]

  • Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole - ResearchGate. Available at: [Link]

  • 2D QSAR studies on a series of (4 S ,5 R )-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors - ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

  • 2D QSAR studies on a series of (4 S,5 R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors - PubMed. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - MDPI. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8 - ScienceDirect. Available at: [Link]

Sources

Application Notes and Protocols for Thiazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The thiazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of clinically approved drugs.[1] In the realm of oncology, thiazole derivatives have emerged as a promising class of compounds with diverse mechanisms of action, targeting various hallmarks of cancer. This guide provides an in-depth exploration of the applications of thiazole derivatives in anticancer research, offering both a conceptual framework and practical, field-proven protocols for their evaluation.

Part 1: The Significance of the Thiazole Scaffold in Anticancer Drug Discovery

The 1,3-thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which serves as a privileged scaffold in drug design.[1] Its unique electronic properties and the ability of its nitrogen and sulfur atoms to form crucial hydrogen bonds and other non-covalent interactions with biological targets contribute to its promiscuous yet specific binding capabilities.[2] This has facilitated the development of thiazole-containing drugs for a wide array of diseases, with a notable impact on oncology.

A testament to their therapeutic potential is the clinical success of several FDA-approved anticancer drugs that feature a thiazole core. These agents validate the utility of the thiazole scaffold and inspire further research into novel derivatives with improved efficacy and safety profiles.[2]

FDA-Approved Thiazole-Containing Anticancer Drug Mechanism of Action Primary Indications
Dasatinib Multi-targeted tyrosine kinase inhibitor (including BCR-ABL and Src family kinases)Chronic myeloid leukemia (CML), Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)
Ixazomib Proteasome inhibitorMultiple myeloma
Tiazofurin IMP dehydrogenase inhibitorAcute myeloid leukemia (AML)
Epothilone B (Ixabepilone) Microtubule stabilizerMetastatic or locally advanced breast cancer

Part 2: Unraveling the Multifaceted Anticancer Mechanisms of Thiazole Derivatives

Thiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity can be advantageous in overcoming the notorious adaptability of cancer cells and the development of drug resistance.

Inhibition of Tubulin Polymerization

The microtubule network is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Numerous thiazole derivatives have been reported to exhibit potent anticancer activity by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[3] By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Thiazole Derivative Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Thiazole Derivative Thiazole Derivative Binding to Tubulin Binding to Tubulin Thiazole Derivative->Binding to Tubulin Inhibition of Polymerization Inhibition of Polymerization Binding to Tubulin->Inhibition of Polymerization Mitotic Arrest Mitotic Arrest Inhibition of Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Thiazole derivatives inhibiting tubulin polymerization.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Thiazole derivatives have been shown to induce apoptosis in cancer cells through various intrinsic and extrinsic pathways.[4][5] This can involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, activation of caspases, and the generation of reactive oxygen species (ROS).[4]

G Thiazole Derivative Thiazole Derivative Mitochondrial Stress Mitochondrial Stress Thiazole Derivative->Mitochondrial Stress Induces Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Apoptosis induction by thiazole derivatives.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common driver of cancer. The thiazole scaffold has proven to be an excellent platform for the design of potent kinase inhibitors.

  • EGFR/HER2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Several thiazole derivatives have been developed as potent dual inhibitors of EGFR and HER2.[6]

  • Akt Inhibition: The Akt signaling pathway is a central node in cell survival and proliferation. Thiazole-based compounds have been identified as effective inhibitors of Akt, leading to decreased cell viability and increased apoptosis in cancer cells.

  • VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Thiazole derivatives have demonstrated the ability to block VEGFR-2, thereby inhibiting tumor growth and metastasis.[7]

G cluster_0 Kinase Targets Thiazole Derivative Thiazole Derivative EGFR/HER2 EGFR/HER2 Thiazole Derivative->EGFR/HER2 Inhibits Akt Akt Thiazole Derivative->Akt Inhibits VEGFR-2 VEGFR-2 Thiazole Derivative->VEGFR-2 Inhibits Reduced Proliferation Reduced Proliferation EGFR/HER2->Reduced Proliferation Increased Apoptosis Increased Apoptosis Akt->Increased Apoptosis Inhibited Angiogenesis Inhibited Angiogenesis VEGFR-2->Inhibited Angiogenesis

Caption: Thiazole derivatives as multi-kinase inhibitors.

Part 3: Application Notes: A Guide to Evaluating Anticancer Potential

A systematic and multi-faceted approach is essential for the preclinical evaluation of novel thiazole derivatives. This section outlines key assays and their underlying principles.

In Vitro Proliferation and Cytotoxicity Assays

The initial step in assessing the anticancer potential of a compound is to determine its effect on the proliferation and viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Apoptosis Detection Assays

To confirm that the observed cytotoxicity is due to apoptosis, specific assays are employed. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Cell Cycle Analysis

Many anticancer agents, particularly those targeting microtubule dynamics, induce cell cycle arrest. Propidium iodide staining of cellular DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase is indicative of cell cycle arrest.

Kinase Inhibition Assays

For thiazole derivatives designed as kinase inhibitors, in vitro kinase assays are crucial to determine their potency and selectivity. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

In Vivo Xenograft Models

Promising candidates from in vitro studies should be evaluated in vivo to assess their efficacy and safety in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for this purpose.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific cell lines and compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity[8]

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)[8]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).[8]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: Add 40 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 180 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Annexin V-FITC/PI Staining for Apoptosis Detection

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V-FITC to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the thiazole derivative by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The output can be measured in various ways, including radioactivity, fluorescence, or luminescence, depending on the assay format.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Thiazole derivative

  • Assay buffer

  • Detection reagents

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the thiazole derivative in the assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Termination: Stop the reaction by adding a stop solution.

  • Detection: Add the detection reagents and measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the thiazole derivative and determine the IC50 value.

Part 5: Data Interpretation and Case Studies

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiazole derivatives can be significantly influenced by the nature and position of substituents on the thiazole ring. For example, the presence of a halogen, such as chlorine, has been shown to have a considerable effect on anticancer activity.[5] SAR studies are crucial for optimizing the potency and selectivity of lead compounds.

Case Study: A Potent Thiazole Derivative from Recent Literature

A recent study reported a novel series of thiazole derivatives with significant anticancer activity against breast and liver cancer cell lines.[8] One compound, designated 4c , which features a 2-(4-hydroxybenzylidene) substitution with R=NH=NH-Ph, demonstrated potent cytotoxic activity with IC50 values of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells.[8] Further investigation revealed that this compound also inhibited VEGFR-2 with an IC50 of 0.15 µM, induced cell cycle arrest at the G1/S phase, and significantly increased apoptosis in MCF-7 cells.[7] This case study highlights the multi-targeted nature of some thiazole derivatives and their potential for further development.

Part 6: Conclusion and Future Perspectives

The thiazole scaffold is a remarkably versatile platform for the development of novel anticancer agents. The diverse mechanisms of action exhibited by thiazole derivatives, including tubulin polymerization inhibition, apoptosis induction, and kinase inhibition, offer multiple avenues for therapeutic intervention.[2][5][9] The continued exploration of the chemical space around the thiazole nucleus, guided by rational drug design and robust preclinical evaluation, holds great promise for the discovery of next-generation cancer therapies with improved efficacy and reduced side effects.

References

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC - NIH. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. Available at: [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. | Semantic Scholar. Available at: [Link]

  • Proapoptotic effects of novel thiazole derivative on human glioma cells | Request PDF. Available at: [Link]

  • FDA-approved thiazole-containing anti-cancer drugs34-38 - ResearchGate. Available at: [Link]

  • FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their... - ResearchGate. Available at: [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - ResearchGate. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. Available at: [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest - International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - NIH. Available at: [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - ResearchGate. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. Available at: [Link]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives - MDPI. Available at: [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC - NIH. Available at: [Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

Sources

Analytical Techniques for the Characterization of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the thorough characterization of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, a heterocyclic compound featuring a trifluoromethylated thiazole scaffold. Such structures are of significant interest in medicinal chemistry and drug discovery due to the often-favorable influence of fluorine on pharmacological properties like metabolic stability and bioavailability.[1] This document offers detailed, field-proven protocols for spectroscopic, chromatographic, and thermal analysis techniques, designed to ensure structural confirmation, purity assessment, and solid-state characterization for researchers in synthetic chemistry and drug development.

Introduction: The Rationale for Comprehensive Characterization

This compound is a molecule that combines several key structural motifs: a thiazole ring, a trifluoromethyl group, and a primary alcohol. The thiazole ring is a common feature in many biologically active compounds and approved drugs.[2] The trifluoromethyl group, a bioisostere of a methyl group, is a lipophilic and strongly electronegative moiety that can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] The primary alcohol function provides a handle for further synthetic modification or can participate in hydrogen bonding interactions with biological targets.

Given the potential of this compound as a building block or an active pharmaceutical ingredient (API) candidate, its unambiguous structural verification and purity determination are critical prerequisites for any further investigation. This guide explains the causality behind the choice of each analytical technique and provides robust, self-validating protocols to establish a complete analytical profile of the compound.

Compound Profile and Physicochemical Properties

A summary of the key identifiers and calculated properties for this compound is presented below.

PropertyValueSource
IUPAC Name (4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl)methanol---
CAS Number 317318-96-0[3]
Molecular Formula C₇H₈F₃NOS[4]
Molecular Weight 211.21 g/mol ---
Form Solid (predicted)[3]
SMILES String CC1=C(CO)SC(=N1)C(F)(F)F---
InChI Key SEHCYQHVWYXBGI-UHFFFAOYSA-N[3]

Spectroscopic Elucidation Workflow

Spectroscopy is the cornerstone of molecular characterization. The following workflow outlines the synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the covalent structure of the target molecule.

G cluster_0 Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Confirmed Structure of This compound NMR->Structure Covalent Framework Proton Environment CF₃ Presence MS Mass Spectrometry (HRMS) MS->Structure Elemental Composition Molecular Weight IR IR Spectroscopy IR->Structure Functional Groups (O-H, C-F, C=N)

Caption: Workflow for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled insight into the chemical environment of magnetically active nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[5][6][7][8]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not already contain it.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. A standard pulse program with 8-16 scans should suffice.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This nucleus is highly sensitive, so a small number of scans is typically sufficient. No external standard is required, as the spectrometer's fluorine frequency is a reliable reference.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (¹H to TMS at 0.00 ppm, ¹³C to the solvent signal, ¹⁹F to the internal reference).

Expected NMR Data Summary

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentCausality & Notes
¹H ~2.4Singlet (s)-CH₃The methyl group on the thiazole ring.
¹H ~4.8Singlet (s) or Doublet (d)-CH₂OHMethylene protons of the methanol group. May be a doublet if coupled to the -OH proton, which can be confirmed by a D₂O exchange experiment.
¹H Variable (Broad s)Broad Singlet (br s)-CH₂OH The hydroxyl proton signal is often broad and its position is concentration and solvent dependent. Disappears upon D₂O exchange.
¹³C ~15Quartet (q)-C H₃Methyl carbon.
¹³C ~55Quartet (q)-C H₂OHMethylene carbon.
¹³C ~122Quartet (q, ¹JCF ≈ 270 Hz)-C F₃The trifluoromethyl carbon shows a characteristic large one-bond coupling to fluorine.
¹³C ~115 - 165Multiple signalsThiazole Ring CarbonsThe exact positions of the three thiazole carbons will require 2D NMR (HSQC, HMBC) for unambiguous assignment. The carbon attached to the CF₃ group will show coupling.
¹⁹F ~ -60 to -80Singlet (s)-CF₃The three fluorine atoms are equivalent and will appear as a single peak. The chemical shift is characteristic for a CF₃ group on a heterocyclic ring.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used, with ESI being common for molecules of this type. The fragmentation pattern provides corroborating structural evidence.[9][10][11]

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI to generate the protonated molecule, [M+H]⁺.

  • Mass Analysis: Acquire the full scan mass spectrum on a high-resolution instrument (e.g., TOF or Orbitrap) over a relevant m/z range (e.g., 100-400).

  • Data Analysis: Determine the accurate m/z of the most abundant ion (expected to be [M+H]⁺). Compare the experimental mass to the theoretical mass calculated for C₇H₉F₃NOS⁺. The mass error should be less than 5 ppm.

  • Tandem MS (MS/MS): If desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe fragment ions, which can help confirm the structure.

Proposed ESI-MS Fragmentation Pathway Thiazole rings are known to fragment via specific pathways, often involving cleavage of the ring bonds.[9][12]

G M [M+H]⁺ m/z = 212.03 F1 [M+H - H₂O]⁺ m/z = 194.02 M->F1 Loss of Water F2 [M+H - CH₂O]⁺ m/z = 182.02 M->F2 Loss of Formaldehyde F3 [Thiazole Ring Fragments] F1->F3 Ring Cleavage F2->F3 Ring Cleavage

Caption: Proposed fragmentation for this compound.

Infrared (IR) and UV-Visible Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[1][2] UV-Vis spectroscopy provides information about the electronic structure of the conjugated π-system.[11]

Protocol: ATR-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups.

Expected IR and UV-Vis Data

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR 3400 - 3200 (broad)O-H stretch (alcohol)
IR 2980 - 2850C-H stretch (aliphatic)
IR ~1620C=N stretch (thiazole ring)
IR 1350 - 1100 (strong)C-F stretch (trifluoromethyl)
IR ~1050C-O stretch (primary alcohol)
UV-Vis ~250 - 280 nm (in Ethanol)π → π* transition of the thiazole ring

Purity Assessment: Chromatographic Methods

Assessing the purity of a compound is as crucial as confirming its structure. HPLC is the gold standard for quantitative purity analysis, while TLC is useful for rapid qualitative checks.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for this moderately polar compound. The goal is to develop a method that shows a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • System: An HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% formic acid.

    • Gradient Example: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (or at the λmax determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or acetonitrile to a concentration of ~0.5 mg/mL.

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Thin-Layer Chromatography (TLC)

TLC is invaluable for monitoring reaction progress and identifying suitable solvent systems for column chromatography.[13]

Protocol: TLC Analysis

  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Adjust the ratio to achieve an Rf value of ~0.3-0.4 for the main spot.

  • Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: View the plate under UV light (254 nm). The compound should appear as a dark spot. Further visualization can be achieved using stains like potassium permanganate.

Solid-State Characterization: Thermal Analysis

Thermal analysis techniques like DSC and TGA are vital for characterizing the solid-state properties of a potential drug substance, providing information on melting point, purity, and thermal stability.[14][15][16]

G cluster_1 Solid-State Analysis Sample Solid Sample DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA MeltingPoint Melting Point (Tm) Purity DSC->MeltingPoint Stability Thermal Stability Decomposition (Td) TGA->Stability

Caption: Workflow for thermal characterization.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity.

Protocol: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, over a temperature range appropriate for the expected melting point (e.g., 30 °C to 250 °C).

  • Data Analysis: The melting point (Tm) is determined from the onset or peak of the endothermic event on the resulting thermogram. A sharp melting peak is indicative of high purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and identify the decomposition temperature.[14]

Protocol: TGA for Thermal Stability

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 600 °C).

  • Data Analysis: The resulting curve plots mass percentage versus temperature. The onset of significant mass loss indicates the decomposition temperature (Td). Any mass loss at lower temperatures could indicate the presence of residual solvent or water.

References

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • Gutmańska, K., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]

  • Gutmańska, K., et al. (2023). (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]

  • Guella, G., et al. (1997). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Semantic Scholar. [Link]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. [Link]

  • Płusa, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

  • Vlase, L., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

  • Balashova, E., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]

  • Cielecka-Piontek, J., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

  • Coyanis, E.M., et al. (2003). Synthesis and characterization of trifluoromethyl heterocyclic compounds: 4-hydroxy-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline derivatives. Sci-Hub. [Link]

  • Hassan, A.S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed Central. [Link]

  • Sharafi, S. (2022). Thermal Analysis in the Pharmaceutical Industry. C-Therm Technologies Ltd. [Link]

  • Aziz, D.M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link]

  • Ji, Y., et al. (2011). Innate C–H Trifluoromethylation of Heterocycles. PNAS. [Link]

  • Wang, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

  • Gerus, I.I., et al. (2009). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]

  • Chen, J., et al. (n.d.). Transition Metal-Free Controlled Synthesis of Bis[(Trifluoromethyl)Sulfonyl]Ethyl-Decorated Heterocycles. chem.wisc.edu. [Link]

  • Z. S. (2008). Trifluoromethylated Heterocycles. ResearchGate. [Link]

  • Deshmukh, A.R.A.S., et al. (2012). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. ResearchGate. [Link]

  • Poonia, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • PubChemLite. (n.d.). (4-methyl-2-phenyl-thiazol-5-yl)-methanol. [Link]

  • Coyanis, E.M., et al. (2004). Synthesis and characterization of trifluoromethyl heterocyclic compounds: 4-hydroxy-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline derivatives. ResearchGate. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoromethylated heterocyclic compounds are cornerstones in modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability and binding affinity.[1] The title compound, (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, is a valuable building block for the synthesis of advanced pharmaceutical intermediates. This application note provides a comprehensive, in-depth guide for its scale-up synthesis, designed for researchers, chemists, and process development professionals. We present a robust two-step synthetic strategy, commencing with a modified Hantzsch thiazole synthesis to form the key ester intermediate, followed by a carefully selected reduction protocol. The causality behind experimental choices, critical process parameters, safety considerations, and detailed, step-by-step protocols are elucidated to ensure reproducibility, safety, and high-purity outcomes at scale.

Strategic Overview: A Two-Step Pathway to the Target Molecule

The selected synthetic strategy is a convergent two-step process designed for efficiency, scalability, and control.

  • Step 1: Hantzsch Thiazole Synthesis. Formation of the thiazole core is achieved via the condensation of 2,2,2-trifluoroethanethioamide and ethyl 2-chloroacetoacetate. This classic reaction is known for its reliability and high yields.[2][3]

  • Step 2: Selective Ester Reduction. The resulting intermediate, ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate, is selectively reduced to the target primary alcohol.

This approach utilizes commercially available starting materials and avoids complex purification steps, making it highly amenable to industrial-scale production.

G cluster_0 Starting Materials cluster_1 Step 1: Hantzsch Thiazole Synthesis cluster_2 Step 2: Selective Reduction A Ethyl 2-chloroacetoacetate C Ethyl 4-methyl-2-(trifluoromethyl) thiazole-5-carboxylate A->C Condensation/ Cyclization B 2,2,2-Trifluoroethanethioamide B->C Condensation/ Cyclization D This compound C->D Reduction

Figure 1: Overall two-step synthetic workflow.

Part I: Scale-Up Synthesis of the Thiazole Core

Principle and Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry for constructing the thiazole ring. The mechanism proceeds through three key stages:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the chloride.[4]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl, forming a five-membered heterocyclic ring.

  • Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to yield the stable, aromatic thiazole ring.

This reaction is highly efficient and typically driven to completion by the formation of the thermodynamically stable aromatic product.

G A Thioamide + α-Haloketone B S-Alkylation Intermediate A->B SN2 Attack C Cyclized Hemiaminal B->C Intramolecular Cyclization D Aromatic Thiazole Product C->D Dehydration (-H2O)

Caption: Mechanistic pathway of the Hantzsch synthesis.

Critical Process Parameters for Scale-Up

Successfully scaling this reaction requires precise control over several parameters. Deviations can lead to impurity formation, reduced yield, and safety issues.

ParameterTarget RangeRationale & Impact on Quality
Stoichiometry Thioamide: 1.0 - 1.1 eq.A slight excess of the thioamide can help drive the reaction to completion. A large excess complicates purification.
Temperature 0-10°C (addition), 50-70°C (reaction)The initial S-alkylation is exothermic; low-temperature addition prevents runaway reactions. Subsequent heating is required to drive the cyclization and dehydration steps to completion.
Solvent Ethanol, IsopropanolProtic solvents like ethanol are ideal as they effectively solvate the intermediates and are relatively non-toxic and cost-effective.
Reaction Time 4 - 8 hoursMonitoring by HPLC or TLC is crucial to determine reaction completion and prevent the formation of degradation products from prolonged heating.
Work-up pH 7.0 - 8.0Neutralization of the reaction mixture is critical before extraction to ensure the product is in its free base form for efficient partitioning into the organic layer.
Detailed Protocol: Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate (100 g scale)

Materials:

  • Ethyl 2-chloroacetoacetate (91.8 g, 0.558 mol, 1.0 eq)

  • 2,2,2-Trifluoroethanethioamide (79.0 g, 0.613 mol, 1.1 eq)

  • Ethanol (200 proof, 500 mL)

  • Triethylamine (TEA) (62.1 g, 0.613 mol, 1.1 eq)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and a nitrogen inlet.

  • Reagent Charge: Charge 2,2,2-trifluoroethanethioamide and ethanol into the reactor. Begin stirring to ensure complete dissolution.

  • Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.

  • Controlled Addition: Slowly add ethyl 2-chloroacetoacetate dropwise over 60-90 minutes, maintaining the internal temperature below 10°C. Causality: This controls the initial exotherm from the S-alkylation reaction, preventing potential side reactions.

  • Base Addition: After the addition is complete, add triethylamine (TEA) dropwise, again maintaining the temperature below 10°C. Causality: TEA acts as a base to facilitate the cyclization and neutralize the HCl byproduct, preventing acid-catalyzed degradation.

  • Reaction: Once additions are complete, slowly warm the reactor to 60-65°C and hold for 5 hours. Monitor the reaction progress by HPLC until starting material is <1%.

  • Cool-down & Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) followed by brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the pure ester intermediate. Expected yield: 80-90%.

Part II: Scale-Up Reduction to Final Product

Principle and Reagent Selection for Reduction

The reduction of an ester to a primary alcohol is a fundamental transformation. For scale-up, the choice of reducing agent is paramount, balancing reactivity, safety, cost, and ease of work-up.

ReagentProsConsScale-Up Suitability
Lithium Aluminum Hydride (LiAlH₄) Highly reactive, excellent yields.[5]Pyrophoric, violent reaction with water, generates H₂, difficult work-up.Poor; significant safety engineering required.
Sodium Borohydride (NaBH₄) Safer, easier to handle, cheaper.Generally not reactive enough for esters alone; requires additives (e.g., LiCl) or high temperatures.Moderate; requires process optimization.
Vitride® (Red-Al®) Liquid, non-pyrophoric, high reactivity similar to LiAlH₄.Moisture-sensitive, generates H₂ during quench.Excellent; offers a safer, more manageable alternative to LiAlH₄.

Selected Reagent: Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) is the recommended reagent for this scale-up protocol due to its favorable balance of high reactivity and superior safety profile compared to LiAlH₄.

Detailed Protocol: Synthesis of this compound (100 g scale)

Materials:

  • Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate (100 g, 0.374 mol, 1.0 eq)

  • Vitride® solution (65 wt% in toluene, ~230 g, ~0.785 mol, 2.1 eq)

  • Toluene (anhydrous, 500 mL)

  • Rochelle's salt (Potassium sodium tartrate) solution (30% w/v)

  • Ethyl Acetate

Procedure:

  • Reactor Setup: In a dry 2 L jacketed reactor under a nitrogen atmosphere, charge the thiazole ester intermediate and anhydrous toluene. Stir to dissolve.

  • Cooling: Cool the solution to -5 to 0°C.

  • Controlled Addition: Add the Vitride® solution dropwise via an addition funnel over 90-120 minutes, ensuring the internal temperature does not exceed 5°C. Causality: This is a highly exothermic step. Slow, controlled addition is critical to maintain thermal control and prevent side reactions.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours. Monitor by HPLC for the disappearance of the starting ester.

  • Controlled Quench: This is a critical safety step. Prepare a separate vessel with the Rochelle's salt solution. Very slowly and carefully, transfer the reaction mixture into the Rochelle's salt solution with vigorous stirring, maintaining the quench vessel temperature below 20°C. Causality: The quench reaction is highly exothermic and liberates hydrogen gas. A reverse quench (adding reaction to quencher) and using Rochelle's salt, which forms soluble aluminum salts, ensures a manageable quench and simplifies the work-up by preventing the formation of gelatinous aluminum hydroxides.

  • Work-up: Continue stirring for 1-2 hours until the biphasic mixture is clear and easy to stir. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Washing & Concentration: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by crystallization from heptane/ethyl acetate to afford this compound as a crystalline solid. Expected yield: 85-95%.

Process Safety Considerations

A thorough hazard analysis is mandatory for any scale-up operation.

Process StepPotential HazardMitigation Strategy
Handling CF₃-Thioamide Toxicity, potential for decomposition.Handle in a well-ventilated fume hood with appropriate PPE. Store in a cool, dry place.
Hantzsch Reaction Initial exotherm during reagent addition.Use a jacketed reactor for precise temperature control. Implement slow, subsurface addition. Have a cooling bath on standby.
Reduction with Vitride® Highly exothermic addition. Hydrogen gas evolution during quench. Reacts violently with water.Perform under an inert (N₂) atmosphere. Ensure slow, controlled addition at low temperatures. Quench procedure must be well-defined, with adequate ventilation and no nearby ignition sources.
Solvent Handling Flammability of ethanol, toluene, ethyl acetate.Use in a well-ventilated area, away from ignition sources. Use grounded equipment to prevent static discharge.

Note on Trifluoromethylated Compounds: While the C-F bond is generally stable, care should be taken to avoid harsh conditions (e.g., very strong bases or high temperatures) that could potentially lead to defluorination and the release of fluoride ions.[6]

Conclusion

This application note details a validated and robust two-step synthesis for the multi-gram to kilogram scale production of this compound. By leveraging a classic Hantzsch condensation and a modern, safer reduction protocol, this pathway provides high yields of a high-purity product. The emphasis on understanding the underlying chemical principles, controlling critical process parameters, and adhering to strict safety protocols ensures that this synthesis can be implemented effectively and safely in a drug development or manufacturing environment.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry. Synthesis of Thiazoles. YouTube. Available at: [Link]

  • CUTM Courseware. Thiazole. Available at: [Link]

  • Google Patents. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Google Patents. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • RSC Publishing. Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. (2022). Available at: [Link]

  • DSpace@MIT. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). Available at: [Link]

  • Musio, B., Gala, E., & Ley, S. V. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available at: [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Topic: Derivatization of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for drug discovery. The specific scaffold, (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, presents a valuable starting point for library synthesis. It combines the established thiazole pharmacophore with a trifluoromethyl (CF3) group—a bioisostere known to enhance metabolic stability, binding affinity, and lipophilicity—and a synthetically versatile primary alcohol for derivatization.[2] This guide provides a comprehensive framework and detailed protocols for the strategic derivatization of this core, enabling the generation of diverse chemical libraries for biological screening. We will explore robust methods for esterification, etherification, and carbamate formation, explaining the rationale behind procedural choices and offering insights for library design to accelerate structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Core Scaffold

The development of novel therapeutics often relies on the exploration of chemical space around a validated pharmacophore. Thiazole derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4][5] The target molecule, this compound, is an ideal candidate for library development due to three key features:

  • The Thiazole Core : A five-membered aromatic heterocycle containing sulfur and nitrogen, which can act as a hydrogen bond acceptor and participate in π-stacking interactions.[6]

  • The Trifluoromethyl Group : This strongly electron-withdrawing group significantly alters the electronic profile of the thiazole ring and can improve key drug-like properties such as metabolic stability and membrane permeability.[2]

  • The Primary Methanol Group (-CH₂OH) : This is the key handle for derivatization. As a primary alcohol, it is reactive and amenable to a wide range of high-yielding chemical transformations, allowing for the introduction of diverse functional groups.

The primary goal of derivatizing this scaffold is to systematically probe the structure-activity relationship (SAR) of a potential drug target. By creating a library of analogues with varied steric, electronic, and physicochemical properties, researchers can identify key interactions, optimize potency, and improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

G cluster_start Core Scaffold cluster_derivatives Derivative Classes Start This compound Esters Esters (R-CO-O-) Start->Esters Esterification Ethers Ethers (R-O-) Start->Ethers Etherification Carbamates Carbamates (R-NH-CO-O-) Start->Carbamates Carbamoylation

Caption: Overview of derivatization strategies for the core scaffold.

Foundational Principles and General Considerations

Before proceeding to specific protocols, it is crucial to establish a foundation of best practices. The success of library synthesis hinges on careful planning and execution.

  • Reagent Purity : The starting material, this compound, should be of high purity (>95%). Impurities can lead to side reactions and complicate purification.

  • Anhydrous Conditions : Many of the described reactions, particularly those involving strong bases like sodium hydride (NaH) or organometallic reagents, are highly sensitive to moisture. The use of oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent quenching of reagents and ensure high yields.

  • Reaction Monitoring : Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of reaction completion and the identification of any side products.

  • Purification : The primary method for purifying the derivatives will be flash column chromatography on silica gel. The choice of solvent system (eluent) will depend on the polarity of the product and must be determined empirically using TLC.

  • Structural Verification : The identity and purity of all final compounds must be confirmed unambiguously using modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

Synthetic Protocols for Derivatization

The following protocols are designed to be robust and adaptable. They target the primary alcohol to create three key classes of derivatives: esters, ethers, and carbamates.

Protocol 1: Ester Synthesis via Acylation

Esterification is a fundamental transformation for introducing a vast array of functionalities. Esters can modulate lipophilicity and can also serve as prodrugs, undergoing hydrolysis in vivo to release the parent alcohol. The acylation of the alcohol with an acyl chloride in the presence of a non-nucleophilic base is a highly efficient and general method.[7][8]

Rationale: This method is rapid, high-yielding, and proceeds under mild conditions. An acyl chloride is highly electrophilic, ensuring a fast reaction. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl byproduct without competing in the reaction.

Step-by-Step Protocol:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.).

  • Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) or DIPEA (1.5 eq.).

  • Add the desired acyl chloride (R-COCl) (1.2 eq.) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours (monitor by TLC/LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure ester.

ParameterValue/ReagentPurpose
Alcohol This compoundCore Scaffold
Acylating Agent Acyl Chloride (R-COCl)Introduces R-CO group
Base Triethylamine (TEA) or DIPEAHCl Scavenger
Solvent Anhydrous Dichloromethane (DCM)Aprotic Solvent
Temperature 0 °C to Room TemperatureControls reaction rate
Workup Saturated NaHCO₃Neutralizes excess acid
Purification Flash Column ChromatographyIsolates pure product
Protocol 2: Ether Synthesis via Williamson Etherification

Ethers are generally more chemically and metabolically stable than esters. The Williamson ether synthesis is a classic and reliable method for their formation, involving the reaction of an alkoxide with an alkyl halide.[9][10]

Rationale: This Sₙ2 reaction requires the conversion of the weakly nucleophilic alcohol into a potent nucleophile, the corresponding alkoxide. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this deprotonation. Anhydrous polar aprotic solvents like THF or DMF are used to solvate the cation and promote the reaction.

Step-by-Step Protocol:

  • To an oven-dried, three-neck flask under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF or DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent. (Note: Hydrogen gas evolution will occur).

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the desired alkyl halide (R-X, where X = I, Br, or Cl) (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C) and stir for 4-24 hours (monitor by TLC/LC-MS).

  • Upon completion, carefully quench the reaction by cooling to 0 °C and adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to yield the pure ether.

ParameterValue/ReagentPurpose
Alcohol This compoundCore Scaffold
Base Sodium Hydride (NaH)Deprotonates alcohol
Electrophile Alkyl Halide (R-X)Introduces R group
Solvent Anhydrous THF or DMFPolar aprotic solvent
Temperature 0 °C to 80 °CControls reaction rate
Workup Saturated NH₄ClQuenches excess NaH
Purification Flash Column ChromatographyIsolates pure product
Protocol 3: Carbamate Synthesis via Isocyanates

Carbamates are key functional groups in many pharmaceuticals, acting as stable mimics of amide or ester groups and often participating in crucial hydrogen bonding interactions.[11][12] The reaction of an alcohol with an isocyanate is the most direct route to their synthesis.

Rationale: This reaction is typically very efficient and often requires no catalyst. The alcohol attacks the highly electrophilic central carbon of the isocyanate (R-N=C=O) group. The reaction is usually exothermic and proceeds quickly at room temperature.

Step-by-Step Protocol:

  • To a dried flask under an inert atmosphere (N₂), add this compound (1.0 eq.).

  • Dissolve the alcohol in an anhydrous aprotic solvent like THF or DCM.

  • Add the desired isocyanate (R-NCO) (1.1 eq.) dropwise at room temperature.

  • Stir the reaction for 1-12 hours (monitor by TLC/LC-MS). If the reaction is slow, a catalytic amount of dibutyltin dilaurate (DBTDL) can be added.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is often clean enough for direct use. If necessary, purify by flash column chromatography or recrystallization.

ParameterValue/ReagentPurpose
Alcohol This compoundCore Scaffold
Carbamoylating Agent Isocyanate (R-NCO)Introduces R-NH-CO group
Catalyst (optional) Dibutyltin dilaurate (DBTDL)Accelerates reaction
Solvent Anhydrous THF or DCMAprotic solvent
Temperature Room TemperatureMild conditions
Purification Chromatography/RecrystallizationIsolates pure product

Library Design and Screening Workflow

A successful screening campaign begins with a well-designed library. The choice of "R" groups for the derivatization protocols should be deliberate, aiming to cover a diverse range of chemical properties.

Considerations for Reagent Selection:

  • Lipophilicity: Include a range from hydrophilic (e.g., containing alcohols, amines) to lipophilic (e.g., long alkyl chains, aryl groups) R-groups.

  • Steric Bulk: Vary the size of the R-group from small (methyl) to bulky (tert-butyl, adamantyl) to probe steric tolerance in the target binding site.

  • Electronics: Use aryl groups with both electron-donating (e.g., -OMe, -Me) and electron-withdrawing (e.g., -Cl, -NO₂, -CF₃) substituents.

  • Pharmacophoric Features: Incorporate common biological motifs, such as other heterocycles (pyridines, pyrazoles), amides, and sulfonamides.

G cluster_synthesis Synthesis & QC cluster_screening Biological Evaluation A Select Diverse Reagents (R-COCl, R-X, R-NCO) B Synthesize Library (Protocols 1-3) A->B C Purify & Characterize (Chromatography, NMR, HRMS) B->C D Primary Screening (High-Throughput Assay) C->D E Hit Confirmation & Dose-Response D->E F SAR Analysis E->F F->A Iterative Design

Caption: A typical workflow for library synthesis and biological screening.

Conclusion

The this compound scaffold is a promising starting point for the development of new biologically active compounds. The protocols detailed in this guide provide reliable and versatile methods for its derivatization into esters, ethers, and carbamates. By applying these synthetic strategies in conjunction with thoughtful library design, researchers can efficiently generate diverse molecular libraries, enabling the systematic exploration of chemical space and accelerating the identification of novel therapeutic leads.

References

  • Atmaca, M., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available at: [Link]

  • Figueiredo, L., et al. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. Available at: [Link]

  • Dibenedetto, A., et al. (2011). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry. Available at: [Link]

  • Fodor, T., et al. (2021). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]

  • Ball, M., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews. Available at: [Link]

  • Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. NeuroQuantology. Available at: [Link]

  • Raval, K., & Patel, P. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure. Available at: [Link]

  • JETIR. (2021). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. Available at: [Link]

  • Singh, R., et al. (2004). Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by transesterification. Available at: [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Sahoo, B., et al. (2017). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, W., et al. (2018). Light‐Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a NiII‐Aryl Complex. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Wang, D., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances. Available at: [Link]

  • Makone, S. S. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research. Available at: [Link]

  • Yilmaz, I., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Kumar, R., & Singh, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Geronikaki, A., et al. (2008). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules. Available at: [Link]

  • Seliem, I. A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Available at: [Link]

  • Szulczyk, D., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubChem. 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Available at: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • Çetinkaya, A., et al. (2025). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Journal of Fluorescence. Available at: [Link]

Sources

Application Notes and Protocols for the Use of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl-Thiazole Scaffold in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The strategic incorporation of specific structural motifs is crucial in designing potent and selective kinase inhibitors. The (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol building block offers a unique combination of features that are highly advantageous for this purpose.

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently found in the core structure of approved kinase inhibitors.[2][3] Its heteroaromatic nature allows for a variety of interactions within the ATP-binding pocket of kinases. Furthermore, the trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. The high electronegativity of the fluorine atoms often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of drug candidates.[4] The combination of the thiazole and trifluoromethyl moieties in this compound thus presents a powerful starting point for the synthesis of novel kinase inhibitors.

This document provides detailed application notes and step-by-step protocols for the utilization of this compound in the synthesis of a representative kinase inhibitor, drawing inspiration from the structural motifs of known inhibitors such as Dabrafenib.[1][5][6]

Chemical Properties and Handling

PropertyValue
IUPAC Name This compound
Molecular Formula C6H6F3NOS
Molecular Weight 213.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.
Storage Store in a cool, dry place away from light and moisture.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Synthesis

The primary alcohol functionality of this compound is a versatile handle for further chemical transformations. A robust and modular synthetic strategy involves the initial conversion of the alcohol to a more reactive electrophile, such as a chloride. This intermediate can then be subjected to various cross-coupling reactions to introduce the necessary pharmacophoric elements for kinase inhibition. The overall workflow is depicted below.

G A This compound B 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)thiazole A->B Chlorination (SOCl2) C N-Aryl/heteroaryl-N-((4-methyl-2-(trifluoromethyl)thiazol-5-yl)methyl)amine B->C Buchwald-Hartwig Amination D Final Kinase Inhibitor Scaffold C->D Suzuki-Miyaura Coupling

Caption: Proposed synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)thiazole

The conversion of the primary alcohol to the corresponding chloride is a crucial first step to enable subsequent nucleophilic substitution or cross-coupling reactions. Thionyl chloride (SOCl2) is an effective reagent for this transformation.

Reaction Scheme:

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, as a scavenger for HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)thiazole.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality Behind Experimental Choices:

  • The use of anhydrous DCM is critical to prevent the hydrolysis of thionyl chloride.

  • The dropwise addition of thionyl chloride at 0 °C helps to control the exothermicity of the reaction.

  • The optional use of pyridine acts as a base to neutralize the HCl generated during the reaction, which can sometimes prevent side reactions with acid-sensitive functional groups.[8]

  • The aqueous workup with sodium bicarbonate is essential to remove any remaining acidic byproducts.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11] In this step, the synthesized 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)thiazole is coupled with a suitable amine to introduce a key recognition element for the kinase hinge region. For this example, we will use a generic aniline as the coupling partner.

Reaction Scheme:

Materials:

  • 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)thiazole (from Part 1)

  • Aryl amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos)

  • A non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs2CO3))

  • Anhydrous toluene or dioxane

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Protocol:

  • In a glovebox or under an inert atmosphere, add the 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)thiazole (1.0 eq), the aryl amine (1.2 eq), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk flask.

  • Add anhydrous toluene or dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of palladium catalyst and ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands often provide excellent results for challenging couplings.[3]

  • A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous and oxygen-free conditions are essential to prevent the degradation of the catalyst and reagents.

Part 3: Suzuki-Miyaura Coupling for Scaffold Elaboration

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[12][13][14] This reaction can be used to further functionalize the kinase inhibitor scaffold, for instance, by introducing a substituted pyrimidine ring, a common feature in many kinase inhibitors. In this example, we will use a hypothetical boronic acid derivative of a pyrimidine.

Reaction Scheme:

Materials:

  • The product from Part 2 (assuming the aryl amine used was bromo-substituted)

  • A suitable pyrimidine boronic acid or boronate ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2))

  • A base (e.g., potassium carbonate (K2CO3), sodium carbonate (Na2CO3))

  • A solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Protocol:

  • To a flask, add the bromo-substituted N-aryl amine derivative from Part 2 (1.0 eq), the pyrimidine boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%), and the base (e.g., K2CO3, 2.0 eq).

  • Add a mixture of solvents, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki couplings involving heteroaryl halides.[14]

  • The use of an aqueous base is common in Suzuki reactions and is necessary for the transmetalation step of the catalytic cycle.

  • Degassing the reaction mixture is crucial to remove oxygen, which can deactivate the palladium catalyst.

Illustrative Synthesis of a Dabrafenib-like Kinase Inhibitor

To provide a concrete example, the following workflow illustrates the synthesis of a kinase inhibitor structurally related to Dabrafenib, a potent B-Raf inhibitor.[15][16]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Suzuki Coupling A This compound B 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)thiazole A->B SOCl2, DCM D N-(3-Fluoro-5-bromophenyl)-N-((4-methyl-2-(trifluoromethyl)thiazol-5-yl)methyl)amine B->D C 3-Fluoro-5-bromoaniline C->D F N-(3-Fluoro-5-bromophenyl)-N-((4-methyl-2-(trifluoromethyl)thiazol-5-yl)methyl)-2,6-difluorobenzenesulfonamide D->F E 2,6-Difluorobenzenesulfonyl chloride E->F H Final Kinase Inhibitor F->H G 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine G->H

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Purity Analysis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of robust analytical methods for assessing the purity of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. We detail a primary High-Performance Liquid Chromatography (HPLC) method for quantitative purity determination and a secondary Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and structural elucidation of potential impurities. The methodologies are developed based on the physicochemical properties of the analyte and are validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5] This application note serves as a practical resource, offering detailed protocols, data interpretation insights, and the scientific rationale behind the analytical choices.

Introduction

This compound is a fluorinated heterocyclic compound increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can significantly influence the pharmacological properties of the final drug product. Therefore, ensuring the purity of this intermediate is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final therapeutic agent.

Impurity profiling is a regulatory requirement and a fundamental aspect of quality control in the pharmaceutical industry.[6][7] HPLC is a powerful and widely used technique for separating and quantifying impurities in drug substances due to its high resolution, sensitivity, and reproducibility.[6][7] When coupled with mass spectrometry, LC-MS becomes an indispensable tool for the rapid identification of unknown impurities, providing critical molecular weight and structural information.[8][9][10]

This guide presents a systematic approach to developing and validating HPLC and LC-MS methods tailored for the analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for rational method development.

PropertyValue/CharacteristicSource
Molecular Formula C7H6F3NOSInferred
Molecular Weight 213.19 g/mol Inferred
Structure Thiazole ring with methyl, trifluoromethyl, and methanol substituentsInferred
Polarity Moderately polarInferred from structure
UV Absorbance Expected in the range of 200-400 nm[11][12][13][14][15]
Physical Form Solid[16]

The presence of the thiazole ring, a UV-active chromophore, allows for sensitive detection using a UV detector. The trifluoromethyl group and the hydroxyl group contribute to the molecule's overall polarity, guiding the selection of an appropriate stationary and mobile phase for chromatographic separation.

HPLC Method for Purity Determination

The primary objective of the HPLC method is to achieve a high-resolution separation of the main component from any potential process-related impurities and degradation products. A reverse-phase HPLC (RP-HPLC) approach is selected due to the moderately polar nature of the analyte.

Rationale for Method Development

The selection of chromatographic parameters is a critical step driven by the chemical nature of this compound and potential impurities.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development Analyte Analyte Properties (Polarity, UV Absorbance) Column Column Selection (C18, Particle Size) Analyte->Column Guides MobilePhase Mobile Phase Optimization (ACN/Water, pH) Column->MobilePhase Influences Detection Detector Settings (Wavelength Selection) MobilePhase->Detection Affects Gradient Gradient Elution (Time, %B) MobilePhase->Gradient Requires Validation Method Validation (ICH Guidelines) Detection->Validation Gradient->Validation Finalized Method

Caption: Logical flow for developing a robust HPLC method.

  • Column Selection: A C18 stationary phase is chosen for its versatility and ability to retain moderately polar compounds. A column with a smaller particle size (e.g., ≤ 3.5 µm) is preferred to enhance peak efficiency and resolution.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for RP-HPLC. The organic modifier (ACN) is selected for its low UV cutoff and viscosity. A small amount of acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detector Wavelength: Based on the UV absorbance characteristics of thiazole-containing compounds, a wavelength in the range of 230-280 nm is anticipated to provide good sensitivity.[17][18] An initial UV scan of a dilute solution of the analyte should be performed to determine the wavelength of maximum absorbance (λmax).

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is employed to ensure the elution of any less polar impurities and to shorten the analysis time.

Recommended HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 254 nm)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

LC-MS Method for Impurity Identification

For impurities detected by HPLC, LC-MS is employed for structural elucidation. The primary challenge is often the incompatibility of non-volatile buffers used in HPLC with mass spectrometry.[8] Therefore, a volatile mobile phase modifier like formic acid or ammonium formate is crucial.

Rationale for LC-MS Method Development

The goal is to develop an LC method that provides adequate separation while being compatible with the MS interface.

Diagram: Impurity Identification Workflow

Impurity_ID HPLC_Purity HPLC Purity Analysis (Detect Impurities) LCMS_Method Develop MS-Compatible LC Method (Volatile Buffers) HPLC_Purity->LCMS_Method Impurity Detected MS_Analysis LC-MS Analysis (Full Scan MS) LCMS_Method->MS_Analysis Separation Achieved MSMS_Analysis MS/MS Fragmentation (Product Ion Scan) MS_Analysis->MSMS_Analysis Precursor Ion Selected Structure_Elucidation Structure Elucidation (Fragment Analysis) MSMS_Analysis->Structure_Elucidation Fragmentation Data

Caption: Systematic approach for impurity identification using LC-MS.

  • Ionization Source: Electrospray ionization (ESI) is a suitable choice for moderately polar molecules and is operated in positive ion mode, as the thiazole nitrogen is likely to be protonated.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is highly recommended. HRMS provides accurate mass measurements, which are essential for determining the elemental composition of impurities.[8]

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the impurity ions. The resulting fragmentation pattern provides valuable structural information for identification.[9]

Recommended LC-MS Protocol

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

LC Conditions: (May be adapted from the HPLC method to ensure MS compatibility)

ParameterRecommended Setting
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Optimized for separation of impurities of interest
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

MS Conditions:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Nebulizer Pressure 45 psi
Scan Range m/z 50 - 1000
Data Acquisition Full Scan MS and Targeted MS/MS

Method Validation

The developed HPLC method for purity determination must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][3][4]

Validation Parameters:

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.[2]Peak purity analysis, no co-elution.
Linearity To demonstrate a proportional relationship between concentration and detector response.[2]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[4]Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.[2]Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust framework for the comprehensive purity analysis of this compound. The systematic approach to method development, grounded in the physicochemical properties of the analyte, ensures reliable and accurate results. Adherence to ICH guidelines for method validation is essential for regulatory acceptance and for guaranteeing the quality of this critical pharmaceutical intermediate.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Vertex AI Search.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • ICH Guidance Q14 / Q2(R2)
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020).
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol. Sigma-Aldrich.
  • Changes in the UV-vis absorption of compound 1 (5 M) upon addition of...
  • 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. PubChem.
  • 4-methyl-5-thiazolyl methanol, 1977-06-6. The Good Scents Company.
  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology.
  • Experimental UV-vis optical absorption spectra of studied compounds as...
  • (a) UV–vis absorption spectra of compounds 3a–h in MeOH; (b)...
  • Fluorometric determination of thiazole-containing compounds. (1980). PubMed.
  • 4-METHYL-5-THIAZOLYL METHANOL | 1977-06-6. ChemicalBook.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). PMC - NIH.
  • Thiazole. NIST WebBook.
  • Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. (2020). Arabian Journal of Chemistry.
  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (2020).
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges associated with this molecule.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the inherent properties of this compound that influence its purification.

PropertyValue/InformationImplication for Purification
Molecular Formula C6H6F3NOSThe presence of fluorine, nitrogen, and sulfur atoms can lead to specific intermolecular interactions and potential for coordination with metal ions.
Molecular Weight 199.18 g/mol A relatively low molecular weight suggests that it should be amenable to standard purification techniques like chromatography and distillation, although its polarity will be a key factor.
Polarity PolarThe hydroxyl group imparts significant polarity, making it soluble in polar solvents but potentially challenging to separate from other polar impurities.
Physical State Solid (at room temperature)This allows for the possibility of recrystallization as a primary purification method.
pKa Not readily availableThe thiazole ring has basic properties, and the hydroxyl group is weakly acidic. This can be exploited in pH-driven extraction protocols.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities and how can I perform an initial cleanup?

A1: A dark, oily crude product often indicates the presence of polymeric materials, unreacted starting materials, and colored byproducts. The typical synthesis of this compound involves the reaction of a trifluoroacetylated precursor with thioacetamide or a similar reagent, which can lead to a variety of impurities.

Initial Cleanup Strategy:

A liquid-liquid extraction is the most effective first step. The choice of solvents is critical and should be based on the differential solubility of your product and the major impurities.

Step-by-Step Extraction Protocol:

  • Dissolution: Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash:

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.

    • Follow with a wash using a dilute brine solution (saturated NaCl) to break any emulsions and remove water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Carefully remove the solvent under reduced pressure. Avoid excessive heat to prevent degradation of the product.

Causality Behind the Choices:

  • Sodium Bicarbonate Wash: The basic nature of NaHCO₃ neutralizes and extracts acidic byproducts into the aqueous layer.

  • Brine Wash: This increases the ionic strength of the aqueous phase, forcing more of your organic product into the organic layer and helping to resolve emulsions.

Q2: I'm struggling to achieve high purity (>98%) with column chromatography. The product co-elutes with a persistent impurity. What can I do?

A2: Co-elution is a common challenge, especially with structurally similar impurities. The key is to optimize your chromatographic conditions to enhance the separation.

Troubleshooting Column Chromatography:

ParameterRecommended Adjustment & Rationale
Stationary Phase If using standard silica gel, consider switching to a different type, such as alumina (basic or neutral), which can offer different selectivity for polar compounds. Alternatively, using a finer mesh silica gel can improve resolution.
Mobile Phase Systematically vary the solvent polarity. A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). Try a gradient elution, starting with a low polarity and gradually increasing it. Adding a small percentage of a third solvent, like methanol or triethylamine (if the impurity is acidic), can significantly alter selectivity.
Loading Technique Ensure the crude material is pre-adsorbed onto a small amount of silica gel before loading onto the column. This "dry loading" technique often results in sharper bands and better separation compared to "wet loading" in a solvent.

Visualizing the Workflow:

G cluster_0 Chromatography Optimization Crude Crude Product Column Column Chromatography Crude->Column Analysis Purity Analysis (e.g., HPLC, NMR) Column->Analysis Pure Pure Product (>98%) Analysis->Pure Success Impure Impure Fractions (<98%) Analysis->Impure Failure Impure->Column Re-optimize Conditions (Mobile Phase, Stationary Phase)

Caption: A logical workflow for optimizing column chromatography.

Q3: I've tried recrystallization, but the yield is very low, or the product oils out. How can I improve my recrystallization procedure?

A3: Successful recrystallization depends on finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Systematic Approach to Solvent Screening:

  • Single Solvent Screening:

    • Test small amounts of your crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, acetonitrile, water) at room temperature and with gentle heating.

    • A good single solvent will dissolve the product when hot but cause it to precipitate upon cooling.

  • Two-Solvent System:

    • If a single solvent isn't ideal, a two-solvent system is often effective.

    • Solvent 1 (Soluble): A solvent in which your product is highly soluble.

    • Solvent 2 (Insoluble): A solvent in which your product is poorly soluble.

    • Procedure: Dissolve the crude product in a minimal amount of the hot "soluble" solvent. Then, slowly add the "insoluble" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to get a clear solution and then allow it to cool slowly.

Tips for Preventing Oiling Out:

  • Slow Cooling: Rapid cooling often leads to the formation of an oil rather than crystals. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

  • Seeding: Adding a tiny crystal of pure product to the cooled solution can initiate crystallization.

III. Frequently Asked Questions (FAQs)

Q: What are the expected spectroscopic data for pure this compound?

A: While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following from NMR spectroscopy:

  • ¹H NMR:

    • A singlet for the methyl (CH₃) group protons.

    • A singlet for the methylene (CH₂) protons of the hydroxymethyl group.

    • A broad singlet for the hydroxyl (OH) proton (this may be exchangeable with D₂O).

    • Signals in the aromatic region if there are aromatic substituents on the thiazole ring.

  • ¹³C NMR:

    • A quartet for the trifluoromethyl (CF₃) carbon due to coupling with fluorine.

    • Signals for the thiazole ring carbons.

    • A signal for the methyl carbon.

    • A signal for the methylene carbon.

  • ¹⁹F NMR:

    • A singlet for the trifluoromethyl (CF₃) group.

Q: Is this compound stable? What are the recommended storage conditions?

A: This compound is generally stable under standard laboratory conditions. However, like many organic molecules, it can be susceptible to oxidation or degradation over long periods, especially if exposed to light, air, or high temperatures. For long-term storage, it is recommended to keep the material in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark place, such as a refrigerator.

Q: Can I use distillation for purification?

A: Given its solid nature and likely high boiling point due to the polar hydroxyl group, simple distillation is generally not a suitable method for the primary purification of this compound. It may be possible under high vacuum (Kugelrohr distillation), but this is typically only effective for removing non-volatile impurities and may risk thermal degradation. Chromatography and recrystallization are the preferred methods.

IV. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Column Preparation: Select a glass column of appropriate size. Pack the column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Based on prior screening, choose a suitable solvent or solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "soluble" solvent of a two-solvent system) to fully dissolve the material.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a two-solvent system, this is the point where you would add the "insoluble" solvent until the cloud point is reached, then reheat to clarify before cooling.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

V. References

  • PubChem. 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Google Patents. Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

  • Scholars Research Library. An improved synthesis of Tazobactam and its related impurities. [Link]

  • PubChem. (4-methyl-2-phenyl-thiazol-5-yl)-methanol. [Link]

Technical Support Center: Optimizing the Synthesis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic route for improved yield and purity.

The synthesis of this target molecule is typically achieved in a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the core thiazole ring by condensing an α-haloketone with a thioamide to yield an ester intermediate, ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate.

  • Ester Reduction: Reduction of the carboxylate group to the primary alcohol using a powerful hydride reducing agent.

This guide is structured to address potential issues in both stages of the synthesis, providing explanations grounded in chemical principles to inform your experimental choices.

Synthesis Overview: A Two-Stage Approach

The overall synthetic workflow is visualized below, outlining the progression from commercially available starting materials to the final alcohol product.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Ester Reduction A Ethyl 2-chloroacetoacetate C Ethyl 4-methyl-2-(trifluoromethyl) thiazole-5-carboxylate A->C B 2,2,2-Trifluorothioacetamide B->C E This compound C->E  Reduction C->E D Lithium Aluminum Hydride (LAH) D->E

Caption: High-level workflow for the synthesis.

Troubleshooting Guide

This section addresses common challenges in a question-and-answer format, providing causative explanations and actionable solutions.

Part A: Hantzsch Synthesis of Ethyl 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylate

The Hantzsch synthesis is a robust method for forming thiazole rings, but its success is highly dependent on reaction conditions and reagent quality.[1][2]

Q1: My reaction has a very low yield or has failed completely. What are the potential causes?

A1: Low or no yield in a Hantzsch synthesis can stem from several factors related to reagents and reaction conditions.[3]

  • Reagent Quality:

    • Thioamide Instability: 2,2,2-Trifluorothioacetamide can be susceptible to hydrolysis or decomposition. Ensure it is stored in a cool, dry place under an inert atmosphere. Using freshly prepared or recently purchased thioamide is recommended.

    • α-Haloketone Purity: Ethyl 2-chloroacetoacetate is a reactive compound. Impurities from its synthesis, such as the 4-chloro isomer or di-chlorinated species, can lead to side reactions.[4] It is advisable to use a high-purity grade or purify it by vacuum distillation before use.[5]

  • Inadequate Reaction Conditions:

    • Temperature: This condensation typically requires thermal energy to proceed at an optimal rate. A common protocol involves heating the reaction mixture in a solvent like ethanol.[6] If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can promote the decomposition of starting materials or the formation of tar-like byproducts.

    • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent. Premature workup will result in low yields, while excessively long reaction times can lead to product degradation.

    • Solvent Choice: Ethanol is a standard solvent as it effectively dissolves the reactants and facilitates the reaction.[3][6] Using a solvent that does not fully dissolve the reactants at the reaction temperature can severely hinder the reaction rate.

Q2: I'm observing multiple spots on my TLC analysis. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a common issue, often arising from the inherent reactivity of the intermediates.

  • Isomeric Byproducts: Under certain pH conditions, the Hantzsch synthesis can yield isomeric impurities.[7] The primary mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration.[8][9] Side reactions can occur if the initial N-alkylation competes. To favor the desired product, ensure the reaction is run under neutral or slightly basic conditions, as acidic conditions can sometimes promote the formation of undesired isomers.[7]

  • Decomposition: As mentioned, starting materials can decompose under harsh thermal conditions. The most effective way to minimize this is to determine the optimal reaction temperature and time through careful TLC monitoring.

  • Minimization Strategy: A systematic approach is best. First, confirm the purity of your starting materials. Then, run small-scale trial reactions at different temperatures (e.g., 60°C, 80°C, reflux) and monitor them by TLC every 30-60 minutes to establish the ideal conditions for your specific setup.

G Start Low Yield in Hantzsch Synthesis CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify Purify starting materials (distillation, recrystallization) CheckPurity->Purify No OptimizeTemp Optimize Temperature (run small-scale trials) CheckConditions->OptimizeTemp No Success Improved Yield CheckConditions->Success Yes Purify->Start OptimizeTime Optimize Reaction Time (monitor via TLC) OptimizeTemp->OptimizeTime OptimizeTime->Success

Caption: Troubleshooting flowchart for low yield.

Part B: LAH Reduction to this compound

The reduction of the ester to a primary alcohol is a critical step that requires a potent reducing agent and strictly anhydrous conditions.

Q1: My ester is not fully reducing to the alcohol, even after a long reaction time. What could be the issue?

A1: Incomplete reduction is almost always linked to the activity of the reducing agent or the reaction setup.

  • Reducing Agent Potency: Lithium aluminum hydride (LAH) is a highly powerful reducing agent, but it is extremely reactive with water and protic solvents.[10][11]

    • Deactivation: If the LAH powder is old or has been exposed to atmospheric moisture, its activity will be significantly diminished. It should appear as a fine, grey powder. Clumped or off-white material may be partially decomposed.

    • Insufficient Amount: A molar excess of LAH is required. Typically, 1.5 to 2.0 equivalents of hydride are used to ensure the reaction goes to completion.

  • Anhydrous Conditions: This is the most critical parameter for success.

    • Solvent: Tetrahydrofuran (THF) or diethyl ether are the solvents of choice and must be rigorously dried before use.[10][12] Using freshly distilled THF from a sodium/benzophenone still or passing it through an activated alumina column is recommended.

    • Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed water.

    • Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from quenching the LAH.

Q2: The reaction workup is forming a persistent gel, making filtration and product isolation nearly impossible. How can I fix this?

A2: The formation of gelatinous aluminum salts is a classic problem during the quenching of LAH reactions. This can be completely avoided by using a carefully controlled quenching procedure, commonly known as the Fieser workup.

Instead of simply adding water or acid, which often leads to gels, follow this sequence precisely for a 1g LAH reaction:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and cautiously add 1 mL of water.

  • Slowly add 1 mL of 15% (w/v) aqueous NaOH solution.

  • Slowly add 3 mL of water.

  • Stir the mixture vigorously at room temperature for 15-30 minutes.

This procedure results in the formation of granular, easily filterable inorganic salts. The resulting solid can be filtered off, and the filter cake should be washed thoroughly with an organic solvent (like ethyl acetate or THF) to recover all the product.

Q3: Can I use Sodium Borohydride (NaBH₄) instead of LAH to reduce the ester?

A3: Generally, no. Sodium borohydride is a much milder reducing agent than LAH and is typically incapable of reducing esters under standard conditions.[13][14] Its reactivity is usually limited to aldehydes and ketones. While some specialized methods exist to reduce esters with NaBH₄, they often require additives or co-solvents like methanol in THF at reflux for extended periods, and the success can be substrate-dependent.[15] For a reliable and complete reduction of the robust thiazole ester, LAH is the authoritative and recommended reagent.[11][16]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylate

This procedure is adapted from the principles of the Hantzsch thiazole synthesis.[1][6]

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-chloroacetoacetate (1.0 eq) and 2,2,2-trifluorothioacetamide (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 5 mL per mmol of the limiting reagent).

  • Heating: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the ethyl 2-chloroacetoacetate spot is no longer visible (typically 4-8 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize any HCl formed) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: LAH Reduction to this compound

This protocol requires strict adherence to anhydrous and inert atmosphere techniques.[17][18]

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LAH, 1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the LAH suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0°C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • Following the Ng LAH : N mL H₂O : N mL 15% NaOH : 3N mL H₂O ratio, quench the reaction by the slow, sequential addition of water, aqueous NaOH, and then water again.

    • Stir the resulting white suspension vigorously for 30 minutes.

    • Add anhydrous magnesium sulfate, stir for another 10 minutes, and then filter the granular solid through a pad of Celite.

    • Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified if necessary.

Data Summary Tables

Table 1: Recommended Reaction Parameters for Hantzsch Thiazole Synthesis

ParameterRecommended ConditionRationale / Notes
Stoichiometry 1.0 : 1.05A slight excess of the thioamide can help drive the reaction to completion.
Solvent Anhydrous EthanolGood solubility for reactants; appropriate boiling point for thermal conditions.
Temperature Reflux (~78°C)Provides sufficient energy for condensation and cyclization without significant decomposition.
Reaction Time 4 - 8 hoursHighly dependent on scale and specific reactants. Must be monitored by TLC.
Atmosphere Ambient or N₂While not strictly required, an inert atmosphere can prevent side reactions with sensitive substrates.

Table 2: Comparison of Reducing Agents for Ester Reduction

Reducing AgentFormulaReactivity with EstersRequired ConditionsWorkup
Lithium Aluminum Hydride LiAlH₄High (Reduces to 1° alcohol)[19]Anhydrous ether (THF, Et₂O), 0°C to RTCareful, multi-step quench required.
Sodium Borohydride NaBH₄Very Low / None [14]Ineffective under standard conditions.Simple aqueous quench.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical safety precautions when working with Lithium Aluminum Hydride (LAH)?

LAH is a pyrophoric reagent that reacts violently with water and protic solvents to release flammable hydrogen gas.[10][17]

  • Handling: Always handle LAH in a fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • PPE: Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Quenching: Never add water or protic solvents directly to a large quantity of LAH. The workup procedure must be done slowly, behind a blast shield, and at 0°C to control the highly exothermic reaction.

  • Disposal: Any residual LAH must be completely quenched (e.g., with ethyl acetate) before disposal.

FAQ 2: How can I prepare the starting materials if they are not commercially available?

  • Ethyl 2-chloroacetoacetate: This is commonly prepared by the chlorination of ethyl acetoacetate. A reliable method uses sulfuryl chloride (SO₂Cl₂) as the chlorinating agent at low temperatures (-5 to 10°C) to ensure selective chlorination at the C2 position.[20][21]

  • 2,2,2-Trifluorothioacetamide: This can be synthesized from 2,2,2-trifluoroacetamide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

FAQ 3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for real-time tracking of the consumption of starting materials and the appearance of the product.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and final product. ¹⁹F NMR is also crucial for confirming the presence and chemical environment of the -CF₃ group.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

    • Infrared (IR) Spectroscopy: Useful for tracking the functional group transformations, such as the disappearance of the ester carbonyl (~1720 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹) in the reduction step.

Mechanistic Pathways

Understanding the reaction mechanisms can provide insight into potential side reactions and optimization strategies.

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[8][22]

G A Thioamide + α-Haloketone B SN2 Attack (S on α-Carbon) A->B C Intermediate Thioether B->C D Intramolecular Cyclization (N attacks Carbonyl) C->D E Hemiaminal Intermediate D->E F Dehydration E->F G Aromatic Thiazole Product F->G

Caption: General mechanism of Hantzsch synthesis.

Mechanism of Ester Reduction by LAH

The reduction involves two successive additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon.[19]

G Ester Ester (R-COOR') Step1 1. Nucleophilic attack by [AlH4]⁻ Ester->Step1 Tetra1 Tetrahedral Intermediate Step1->Tetra1 Step2 2. Elimination of Alkoxide (⁻OR') Tetra1->Step2 Aldehyde Aldehyde Intermediate (R-CHO) Step2->Aldehyde Step3 3. Second attack by [AlH4]⁻ Aldehyde->Step3 Tetra2 Alkoxide Intermediate Step3->Tetra2 Step4 4. Protonation (Workup) Tetra2->Step4 Alcohol Primary Alcohol (R-CH2OH) Step4->Alcohol

Caption: Mechanism of LAH reduction of an ester.

References

  • BenchChem. A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions.
  • ChemicalBook.
  • ChemicalBook. (4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-5-YL)METHANOL synthesis.
  • BenchChem. Technical Support Center: Hantzsch Thiazole Synthesis.
  • BenchChem. Troubleshooting low yield in the synthesis of thiazole compounds.
  • BenchChem.
  • Guidechem.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • El-Sayed, N. N. et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1222. [Link]

  • Google Patents.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Wikipedia. Thiazole. [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]

  • University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]

  • ChemicalBook. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis.
  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Wikipedia. Lithium aluminium hydride. [Link]

  • E-EROS. Lithium Aluminum Hydride.
  • YouTube. synthesis of thiazoles. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Saeed, A., & Ashraf, Z. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(1), 85-89. [Link]

Sources

Technical Support Center: Synthesis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on anticipating and resolving common challenges, particularly concerning side-product formation, to ensure a successful and efficient synthesis.

Introduction to the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the thiazole ring by reacting ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate with thioacetamide to yield ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate.

  • Reduction: Reduction of the resulting ester to the desired primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

While this pathway is robust, the presence of the electron-withdrawing trifluoromethyl group and the heterocyclic thiazole ring can lead to specific side reactions. This guide will address these potential issues in a practical, question-and-answer format.

Visualizing the Synthesis and Troubleshooting Workflow

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction cluster_2 Troubleshooting & Side-Products A Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate C Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate (Target Intermediate) A->C B Thioacetamide B->C G Side-Product G1: Oxazole Impurity B->G [Amide Impurity] E This compound (Final Product) C->E F Side-Product F1: Regioisomer/Tautomer C->F [Incorrect pH] D LiAlH₄ D->E H Side-Product H1: Incomplete Reduction (Aldehyde) E->H [Insufficient LiAlH₄] I Side-Product I1: Thiazole Ring Reduction E->I [Harsh Conditions] J Side-Product J1: Defluorination E->J [Harsh Conditions]

Caption: Synthetic pathway and potential side-product formation.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: Hantzsch Thiazole Synthesis

Question 1: My yield of the thiazole ester is lower than expected, and I observe a significant amount of a polar byproduct. What could be the issue?

Answer: Low yields in the Hantzsch thiazole synthesis can often be attributed to side reactions stemming from the starting materials or reaction conditions. A common issue is the formation of a dithiazolyl sulfide byproduct . This can occur if the reaction is run for an extended period, especially at elevated temperatures, or if there is an imbalance in the stoichiometry of the reactants.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Aim to stop the reaction as soon as the starting materials are consumed to prevent the formation of byproducts.

  • Control Stoichiometry: Ensure an accurate 1:1 molar ratio of the α-halo-β-ketoester and thioacetamide. An excess of either reactant can lead to undesired side reactions.

  • Temperature Control: Maintain a moderate reaction temperature. While some heat is necessary to drive the reaction, excessive heat can promote byproduct formation. Refluxing in a solvent like ethanol is a common practice.

Question 2: I've noticed an impurity with a similar mass to my product, but with different chromatographic behavior. Could this be a regioisomer?

Answer: While the Hantzsch synthesis with an unsubstituted thioamide like thioacetamide generally provides a single regioisomer, the use of N-substituted thioureas can lead to the formation of regioisomeric products, especially under acidic conditions.[1] Although less common with thioacetamide, it's crucial to maintain neutral to slightly basic conditions to ensure the desired regioselectivity. The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole, which is then neutralized.[2]

Troubleshooting Workflow:

start Low Yield or Impurity Detected check_ph Verify Reaction pH start->check_ph check_reagents Analyze Starting Material Purity start->check_reagents check_conditions Review Reaction Time and Temperature start->check_conditions analyze_byproducts Characterize Impurities (LC-MS, NMR) check_ph->analyze_byproducts check_reagents->analyze_byproducts check_conditions->analyze_byproducts purification Optimize Purification Protocol (e.g., Recrystallization, Chromatography) analyze_byproducts->purification end Improved Yield and Purity purification->end

Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

Question 3: My thioacetamide starting material has been stored for a while. Could this be a source of impurities?

Answer: Yes, the quality of your starting materials is critical. Thioacetamide can hydrolyze over time to form acetamide. If acetamide is present, it can react with the α-halo-β-ketoester to form the corresponding oxazole as a side-product. The presence of an oxazole impurity can complicate purification due to its similar polarity to the desired thiazole.

Preventative Measures:

  • Use Fresh Thioacetamide: Whenever possible, use freshly opened or recently purchased thioacetamide.

  • Check Purity: If in doubt, check the purity of the thioacetamide by melting point or spectroscopic methods before use.

  • Proper Storage: Store thioacetamide in a cool, dry place, tightly sealed to minimize exposure to moisture.

Part 2: Reduction of the Thiazole Ester

Question 4: The reduction of my thiazole ester with LiAlH₄ is not going to completion, and I'm isolating the intermediate aldehyde. What's happening?

Answer: The reduction of an ester to a primary alcohol with LiAlH₄ proceeds through an aldehyde intermediate.[3] If you are isolating the aldehyde, it is a clear indication of incomplete reduction . This is typically due to an insufficient amount of the reducing agent.

Key Considerations:

  • Stoichiometry of LiAlH₄: The reduction of an ester to an alcohol requires two equivalents of hydride. Therefore, at least 0.5 equivalents of LiAlH₄ are needed per equivalent of ester. However, it is standard practice to use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure the reaction goes to completion and to account for any moisture present in the solvent or on the glassware.[4]

  • Reagent Quality: The potency of LiAlH₄ can decrease over time, especially if it has been improperly stored and exposed to moisture. Using a fresh, high-quality batch of LiAlH₄ is recommended.

Table 1: Stoichiometry of LiAlH₄ for Ester Reduction

Molar Equivalents of LiAlH₄Expected OutcomeRecommendation
< 0.5Incomplete reduction, significant amount of aldehydeInsufficient
0.5 - 1.0Mixture of alcohol and aldehydeSub-optimal
1.5 - 2.0Complete reduction to the alcoholRecommended

Question 5: I'm concerned about the stability of the trifluoromethyl group and the thiazole ring during the LiAlH₄ reduction. Are these concerns valid?

Answer: This is a valid concern, as LiAlH₄ is a very powerful reducing agent.

  • Trifluoromethyl Group Stability: The trifluoromethyl group is generally considered to be robust and stable to many reaction conditions, including reduction with LiAlH₄.[5][6] The C-F bond is very strong, and defluorination is not a common side reaction under standard LiAlH₄ reduction conditions. However, under forcing conditions (e.g., prolonged reaction times at high temperatures), some degradation could potentially occur.

  • Thiazole Ring Stability: The thiazole ring is an aromatic heterocycle and is generally stable to reduction by LiAlH₄ under the conditions typically used for ester reduction.[7] However, some older literature suggests that under very harsh conditions, certain heterocyclic rings can be reduced. It is crucial to maintain controlled reaction conditions.

Recommended Protocol for Reduction:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). LiAlH₄ reacts violently with water.[8]

  • Solvent: Use a dry, ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Temperature Control: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermicity and prevent side reactions. The reaction mixture is then allowed to warm to room temperature to ensure completion.

  • Careful Quenching: The reaction should be quenched carefully at low temperature by the sequential addition of water and a sodium hydroxide solution, or by using Fieser's method (addition of ethyl acetate followed by water).

Question 6: Could over-reduction be a problem, leading to the formation of the corresponding alkane?

Answer: The reduction of a primary alcohol to an alkane is not a typical reaction for LiAlH₄. While LiAlH₄ can reduce some activated alcohols, the conditions required are generally much harsher than those used for an ester reduction. Under the standard protocol for this synthesis, over-reduction to the alkane is highly unlikely.

Summary of Potential Side-Products and Their Mitigation

Side-Product Origin Mitigation Strategy
Dithiazolyl sulfideHantzsch Synthesis: Over-reactionMonitor reaction progress (TLC, LC-MS) and stop when complete.
Regioisomer/TautomerHantzsch Synthesis: Incorrect pHMaintain neutral to slightly basic conditions.
Oxazole ImpurityHantzsch Synthesis: Acetamide in thioacetamideUse fresh, pure thioacetamide.
Aldehyde IntermediateReduction: Insufficient LiAlH₄Use a molar excess of fresh LiAlH₄ (1.5-2.0 eq.).
Thiazole Ring ReductionReduction: Harsh ConditionsMaintain low temperature during LiAlH₄ addition and quenching.
Defluorination ProductsReduction: Harsh ConditionsAvoid prolonged reaction times at elevated temperatures.

Conclusion

The synthesis of this compound is a manageable process for a skilled synthetic chemist. By understanding the potential for side-product formation in both the Hantzsch thiazole synthesis and the subsequent reduction step, researchers can proactively troubleshoot and optimize their experimental conditions. Careful control of stoichiometry, reaction temperature, and reagent quality are paramount to achieving a high yield of the desired product.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 114(12), 2715-2770.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Larock, R. C. (1999).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Science of Synthesis. (2004). Thiazoles.
  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

Technical Support Center: Optimizing the Synthesis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol. This molecule is a critical building block in the development of novel agrochemicals and pharmaceuticals, where the trifluoromethylthiazole moiety often enhances biological activity.[1] However, its multi-step synthesis presents several challenges that can lead to suboptimal yields.

This guide is designed to provide researchers and process chemists with practical, field-proven insights to troubleshoot common issues and systematically improve reaction outcomes. We will delve into the causality behind key experimental parameters, offering not just protocols, but a foundational understanding to empower your synthetic strategy.

Overview of the Primary Synthetic Pathway

The most common and reliable route to this compound involves a three-stage process starting from ethyl trifluoroacetoacetate. This pathway is based on the foundational Hantzsch thiazole synthesis.[2]

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Stage 3: Final Reduction A Ethyl Trifluoroacetoacetate B Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate A->B Chlorination (e.g., Sulfuryl Chloride) C Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate B->C Cyclization (with Thioacetamide) D This compound C->D Reduction (e.g., LiAlH4)

Caption: General three-stage synthetic workflow.

Troubleshooting Guide: Common Yield-Limiting Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Stage 1: Chlorination of Ethyl Trifluoroacetoacetate

Q1: My yield of the mono-chlorinated intermediate is low, and I'm observing a significant amount of the di-chlorinated byproduct by GC-MS. What is the cause?

A1: This is a classic issue of over-chlorination and points directly to problems with reaction control. The key is to manage the reactivity of the chlorinating agent.

  • Causality: The enol form of ethyl trifluoroacetoacetate is highly reactive. Using a strong chlorinating agent or poor temperature control can easily lead to a second chlorination at the α-position.

  • Expert Recommendation:

    • Reagent Stoichiometry: Use sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. It is crucial to maintain a strict stoichiometry of slightly less than one equivalent relative to the starting ester (e.g., 0.95 to 0.98 equivalents).[3] This ensures the reaction stops, for the most part, after the first chlorination, leaving a small amount of unreacted starting material which is easier to separate than the di-chlorinated species.

    • Temperature Control: The reaction is highly exothermic. The addition of sulfuryl chloride must be performed at low temperatures, typically between -15°C and -5°C. After the addition, the reaction should be allowed to slowly warm to a controlled temperature (e.g., 5°C to 15°C) and held for several hours to ensure complete consumption of the chlorinating agent.[3]

    • Monitoring: Monitor the reaction progress by GC. The goal is the near-complete disappearance of sulfuryl chloride, not necessarily the complete consumption of the starting ester.

Stage 2: Hantzsch Thiazole Synthesis (Cyclization)

Q2: The cyclization reaction to form the thiazole ester is sluggish, requires long reaction times, and the yield is below 70%. How can I optimize this step?

A2: A low-yielding Hantzsch synthesis is often due to suboptimal reaction conditions or impure starting materials.

  • Causality: The Hantzsch synthesis involves the condensation of the α-haloketone (your chlorinated intermediate) with a thioamide. The reaction rate and yield are highly dependent on the solvent, temperature, and the purity of the thioacetamide.

  • Expert Recommendation:

    • Solvent Choice: Ethanol is an effective solvent for this transformation. It readily dissolves both reactants and is suitable for heating to reflux, which is often required to drive the reaction to completion.[3]

    • Purity of Thioacetamide: Use high-purity thioacetamide. Impurities can interfere with the cyclization and lead to side products.

    • Temperature and Reflux: The reaction typically requires heating. Bringing the ethanol solution to a gentle reflux is a common and effective strategy. The reaction should be monitored by TLC or LC-MS until the chlorinated starting material is consumed.

    • Post-Reaction Hydrolysis (if starting from the ester): The direct product of this cyclization is the ethyl ester. This ester is then typically hydrolyzed using a base like sodium hydroxide to yield the carboxylic acid, which can then be reduced. Some protocols report a total yield of over 90% for the combined cyclization and hydrolysis steps.[3]

Stage 3: Reduction of the Thiazole-5-Carboxylate Ester/Acid

Q3: My final reduction step to the target alcohol is plagued by low yields and a complex product mixture. What are the most critical parameters to control?

A3: The reduction of the carboxylate functional group is the most sensitive step in this synthesis. Success hinges on the choice of reducing agent, strict control of reaction conditions, and a carefully executed workup.

  • Causality: The thiazole ring and the trifluoromethyl group can be sensitive to harsh reducing conditions. Over-reduction or side reactions can occur if the reaction is not properly controlled. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that requires meticulous handling.

  • Expert Recommendation: The following decision tree illustrates the key troubleshooting points for this critical step.

G start Low Yield in Final Reduction q1 Are your solvent and glassware perfectly dry? start->q1 q2 Is the LiAlH₄ addition controlled at 0°C? start->q2 q3 Are you using a proper quenching procedure? start->q3 sol1 Moisture quenches LiAlH₄, reducing its effective molarity and lowering yield. q1->sol1 If NO sol2 Uncontrolled exotherm can lead to side reactions and degradation. Slow, dropwise addition is key. q2->sol2 If NO sol3 Improper quenching can form emulsions or gelatinous precipitates, trapping the product. q3->sol3 If NO

Caption: Troubleshooting decision tree for the reduction step.

Q4: Which reducing agent is superior for this transformation: LiAlH₄ or NaBH₄?

A4: For the reduction of an ester or a carboxylic acid, Lithium aluminum hydride (LiAlH₄) is the reagent of choice.

  • Reactivity Comparison:

    • LiAlH₄: A very powerful and versatile reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles. Its high reactivity is necessary for this transformation.

    • NaBH₄ (Sodium borohydride): A much milder reducing agent. It is effective for reducing aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions. Using NaBH₄ would result in no reaction or an impractically low yield.

ReagentSubstrateReactivityKey Considerations
LiAlH₄ Ester / Carboxylic AcidHighRequires strictly anhydrous solvent (THF, Et₂O). Highly exothermic. Workup must be done carefully.
NaBH₄ Ester / Carboxylic AcidVery Low / NoneNot suitable for this transformation.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should adapt them based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate

This protocol combines the chlorination and cyclization steps.

  • Chlorination:

    • To a solution of ethyl trifluoroacetoacetate (1.0 eq) in a suitable solvent, cool the reaction vessel to -15°C.

    • Slowly add sulfuryl chloride (0.95 eq) dropwise, maintaining the internal temperature below -5°C.[3]

    • After the addition is complete, allow the mixture to stir and warm to 10°C over 2 hours.

    • Stir at 10°C for an additional 12-16 hours.[3] The crude product is typically used directly in the next step after removing volatiles under reduced pressure.

  • Cyclization:

    • Dissolve the crude chlorinated intermediate in absolute ethanol.

    • Add thioacetamide (1.0 eq) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting residue can be purified via column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure thiazole ester.

Protocol 2: Reduction to this compound
  • Reaction Setup:

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C using an ice-water bath.

  • LiAlH₄ Addition:

    • In a separate flask, prepare a solution or slurry of LiAlH₄ (approx. 2.0 eq) in anhydrous THF.

    • Slowly add the LiAlH₄ solution/slurry to the stirred ester solution at 0°C. A 2M solution of LiAlH₄ in THF is commercially available and convenient.[4]

    • After the addition, allow the reaction to stir at 0°C for 1.5-2 hours.[4] Monitor the reaction by TLC.

  • Workup (Fieser Method):

    • Carefully quench the reaction at 0°C by the sequential, dropwise addition of:

      • 'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

      • 'X' mL of 15% aqueous NaOH solution.

      • '3X' mL of water.

    • This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

    • Stir the resulting mixture vigorously for 30 minutes until a white solid forms.

    • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.[4]

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Frequently Asked Questions (FAQs)

  • Q: How should I best purify the final this compound product?

    • A: If the workup is performed correctly, the crude product is often of high purity. If further purification is needed, column chromatography on silica gel using an ethyl acetate/hexane solvent system is highly effective. A typical TLC Rf value is around 0.11 in 25% EtOAc/Hexane.[4]

  • Q: What are the key safety precautions when working with Lithium Aluminium Hydride (LiAlH₄)?

    • A: LiAlH₄ is a highly reactive, water-sensitive reagent. It can ignite spontaneously upon contact with moisture. Always handle it under an inert atmosphere in a fume hood. Ensure all glassware is rigorously dried. The quenching process is highly exothermic and releases hydrogen gas; it must be done slowly and behind a safety shield at 0°C.

  • Q: Can I reduce the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid directly instead of the ester?

    • A: Yes, LiAlH₄ is also highly effective for the direct reduction of carboxylic acids to primary alcohols. This can be an advantageous route if you have already performed the hydrolysis of the ester. The stoichiometry of LiAlH₄ will need to be adjusted to account for the acidic proton (typically requiring at least 3 equivalents for the acid vs. 2 for the ester).

References

  • WO2014/152809 A2: World Intellectual Property Organization. (2014). Synthesis of (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL.
  • MDPI - Molecules: Al-Abdullah, E. S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8517. [Link]

  • CN101560195A: Google Patents. (2009). Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • CN104672168A: Google Patents. (2015). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Eureka | Patsnap: Patsnap. (Date not available). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. [Link]

  • Google Patents - CN104672168A: (2015). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • ResearchGate: El-Sayed, M. A., et al. (2015). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. ResearchGate. [Link]

  • MySkinRecipes: MySkinRecipes. (Date not available). 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid. [Link]

Sources

Technical Support Center: Stability Studies of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As there is limited direct literature on this specific molecule, this guide synthesizes information from studies on structurally related compounds and established scientific principles to anticipate and address potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound based on its structure?

A1: Based on its chemical structure, the primary stability concerns are:

  • Hydrolytic instability of the trifluoromethyl group: The C-F bonds in a trifluoromethyl group can be susceptible to hydrolysis, particularly under alkaline conditions, which could lead to the formation of a carboxylic acid derivative.[1][2]

  • Oxidative degradation of the thiazole ring: The electron-rich thiazole ring can be prone to oxidation, potentially leading to ring-opening or the formation of N-oxides or sulfoxides.[3][4]

  • Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation, especially in the presence of photosensitizers. The degradation pathway may involve reaction with singlet oxygen.[5][6]

  • Thermal degradation: While fluorinated compounds often exhibit high thermal stability, the overall stability of the molecule will depend on the weakest bond.[7][8]

Q2: What are the initial steps I should take before initiating a formal stability study?

A2: Before embarking on a full stability study compliant with ICH guidelines, it is crucial to perform forced degradation studies. These studies involve subjecting the compound to harsh conditions (e.g., strong acids and bases, high heat, intense light, oxidizing agents) to rapidly identify potential degradation pathways and products. This information is invaluable for developing and validating a stability-indicating analytical method.

Q3: How do I select an appropriate analytical method for stability testing?

A3: A stability-indicating analytical method is one that can accurately quantify the decrease of the active substance and the increase of degradation products. For this compound, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable starting point.[9] The method should be validated to ensure specificity, linearity, accuracy, precision, and robustness, as per ICH Q2(R1) guidelines. Mass spectrometry (MS) detection can be invaluable for the identification of unknown degradation products.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability studies.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Rapid degradation observed under basic (alkaline) hydrolytic conditions. The trifluoromethyl group is likely undergoing hydrolysis.[1][2]- Confirm the degradation product: Use LC-MS to identify the mass of the degradant. A mass increase corresponding to the replacement of -CF3 with -COOH would confirm this pathway. - Kinetics Study: Perform the study at a lower pH (e.g., pH 8-9) and multiple time points to understand the rate of degradation. This helps in defining a more suitable pH range for liquid formulations. - Formulation Strategy: If developing a liquid formulation, ensure the pH is maintained in the neutral to slightly acidic range.
Multiple degradation peaks appear in the chromatogram after exposure to light. Photodegradation is occurring, likely through multiple pathways. Thiazole rings can undergo photo-oxygenation.[5]- Control for Wavelength: Use filtered light sources to determine if degradation is caused by UV or visible light. - Inert Atmosphere: Repeat the experiment under a nitrogen or argon atmosphere to see if oxygen is required for the degradation. This can help distinguish between photolytic and photo-oxidative processes. - Isolate and Characterize: If a major degradant is observed, attempt to isolate it using preparative HPLC for structural elucidation by NMR and MS.[5]
Loss of mass balance in the assay (sum of the main peak and degradation products is less than 100%). - Formation of non-UV active degradants. - Formation of volatile degradants. - Precipitation of the compound or degradants. - Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to check for non-chromophoric degradants. - Headspace GC-MS: Analyze the headspace of the stability sample vial to check for volatile compounds. - Visual Inspection: Carefully inspect the sample for any precipitation. If observed, try a different solvent for the stability study or for sample analysis.
Peak tailing or broadening for the main compound or degradants in HPLC. - Secondary interactions with the stationary phase. - Poor solubility of the analyte in the mobile phase. - Modify Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase if basic analytes are interacting with residual silanols on the column. Adjusting the pH of the mobile phase can also help. - Change Column: Try a different stationary phase (e.g., a column with end-capping or a different chemistry like phenyl-hexyl). - Optimize Sample Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Rationale: The trifluoromethyl group is expected to be labile to base, so milder conditions are initially employed.[1][2]

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours.

  • Photostability: Expose the solid compound and a solution (in a photostable solvent) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before dilution.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a validated stability-indicating HPLC method.

dot

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Expose to Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Expose to Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal (Solid, 105°C) Stock->Thermal Expose to Photo Photostability (ICH Q1B) Stock->Photo Expose to Sampling Sampling & Neutralization Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization

Caption: Workflow for Forced Degradation Studies.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

1. Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (or a wavelength of maximum absorbance for the compound).

2. Method Optimization:

  • Inject a mixture of the stressed samples (from Protocol 1) to create a "degradation cocktail".

  • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve adequate resolution between the parent peak and all degradation peaks.

  • Perform peak purity analysis using a photodiode array (PDA) detector to ensure that each peak is chromatographically pure.

3. Method Validation:

  • Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

dot

HPLC_Method_Development Start Initial HPLC Conditions (C18, ACN/Water Gradient) Inject Inject Degradation Cocktail Start->Inject Evaluate Evaluate Resolution & Peak Shape Inject->Evaluate Optimize Optimize Method (Gradient, pH, Solvent) Evaluate->Optimize Inadequate PeakPurity Perform Peak Purity Analysis Evaluate->PeakPurity Adequate Optimize->Inject PeakPurity->Optimize Impure Peaks Validate Validate Method (ICH Q2(R1)) PeakPurity->Validate Pure Peaks

Caption: HPLC Method Development and Validation Workflow.

Potential Degradation Pathways

Based on the chemistry of thiazoles and trifluoromethyl groups, the following degradation pathways are plausible for this compound.

dot

Degradation_Pathways cluster_hydrolysis Hydrolysis (Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Hydrolysis_Product 4-Methyl-5-(hydroxymethyl)thiazole-2-carboxylic acid Parent->Hydrolysis_Product OH- N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Ring_Opening Ring-Opened Products Parent->Ring_Opening [O], severe Photo_Product Cycloaddition Products Parent->Photo_Product hv, O2

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, a key heterocyclic building block in modern drug discovery and materials science. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and overcome common experimental hurdles.

Section 1: Oxidation to 4-Methyl-2-(trifluoromethyl)thiazole-5-carbaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical transformation, often serving as a gateway to a wide array of subsequent reactions. However, the electron-deficient nature of the trifluoromethyl-substituted thiazole ring and the risk of over-oxidation present unique challenges.

Q1: I am trying to oxidize this compound to the aldehyde, but I'm getting low yields and a complex mixture. Which catalyst system do you recommend and why?

A1: For sensitive substrates like this, we strongly recommend avoiding harsh, metal-based oxidants like chromium reagents, which can lead to over-oxidation and side reactions.[1][2] The preferred method is an activated DMSO oxidation, specifically the Swern Oxidation .

Causality and Expertise: The Swern oxidation is performed under cryogenic conditions (typically -78 °C), which prevents the decomposition of the active oxidant, the chlorosulfonium salt, and minimizes side reactions.[3][4] Its mild, non-acidic nature is exceptionally well-suited for the thiazole ring, which can be sensitive to strong acids.[5] The reaction cleanly stops at the aldehyde stage because there is no water present to form the hydrate intermediate required for further oxidation to a carboxylic acid.[6]

Recommended Protocol: Swern Oxidation
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM) to a flame-dried, three-neck flask equipped with a thermometer and two dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: To the cold DCM, add dimethyl sulfoxide (DMSO) (2.2 eq.). Then, add oxalyl chloride (1.5 eq.) dropwise via a dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes. You may observe gas evolution (CO and CO2).[7]

  • Alcohol Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Base Quench: Add triethylamine (TEA) (5.0 eq.) dropwise. A thick white precipitate (triethylammonium chloride) will form.[7] Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1% HCl), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel chromatography.

Troubleshooting Guide: Oxidation
Issue Probable Cause Recommended Solution
Low or no conversion Insufficiently dried reagents/glassware. The active oxidant is moisture-sensitive.[3]Flame-dry all glassware. Use anhydrous solvents. Ensure the starting alcohol is completely dry.
Formation of a major byproduct Reaction temperature rose above -60 °C, leading to the Pummerer rearrangement and formation of a methylthiomethyl (MTM) ether.[3]Maintain strict temperature control at -78 °C during reagent addition. Add reagents slowly and monitor the internal thermometer.
Product is over-oxidized to the carboxylic acid This is highly unlikely with a standard Swern protocol. If using other methods (e.g., PCC), it indicates the presence of water.[6]Switch to the Swern or Dess-Martin Periodinane (DMP) oxidation, which are anhydrous methods.
Difficult workup due to strong dimethyl sulfide (DMS) odor DMS is a volatile and malodorous byproduct inherent to the Swern reaction.[5][8]Perform the reaction and workup in a well-ventilated fume hood. Used glassware can be rinsed with bleach or Oxone® to oxidize the DMS to odorless DMSO or dimethyl sulfone.[5]
Section 2: Esterification and Acylation Reactions

Protecting the primary alcohol as an ester or synthesizing ester derivatives is a common requirement. While the alcohol is primary, the adjacent thiazole ring can introduce steric considerations.

Q2: I am trying to acylate the hydroxyl group with acetic anhydride, but the reaction is sluggish even with triethylamine. How can I improve the reaction rate and yield?

A2: Standard base catalysis can be slow for this substrate. We recommend using a nucleophilic catalyst, which is far more effective at activating the acylating agent. 4-(Dimethylamino)pyridine (DMAP) is the classic choice, but 1-Methylimidazole (1-MI) is an excellent, less toxic alternative that is also highly efficient.[9][10][11]

Causality and Expertise: Unlike a simple base like triethylamine, a nucleophilic catalyst like DMAP or 1-MI attacks the acid anhydride to form a highly reactive N-acylpyridinium or N-acylimidazolium intermediate. This intermediate is much more electrophilic and reacts rapidly with the alcohol, even if it is sterically hindered.[10] The catalyst is then regenerated, allowing it to be used in sub-stoichiometric amounts.

Acylation_Catalysis cluster_activation Catalyst Activation cluster_reaction Ester Formation Anhydride Acetic Anhydride Intermediate Highly Reactive N-Acyl Intermediate Anhydride->Intermediate Nucleophilic Attack Catalyst DMAP or 1-MI Catalyst->Intermediate Ester Acetylated Product Intermediate->Ester Reaction with Alcohol Alcohol (...)-Methanol Substrate Alcohol->Ester Catalyst_Regen Catalyst Regenerated Ester->Catalyst_Regen

Recommended Protocol: DMAP-Catalyzed Acetylation
  • Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).

  • Catalyst Addition: Add DMAP (0.1 eq.).

  • Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench with water and separate the layers. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by chromatography if necessary.

Troubleshooting Guide: Acylation
Catalyst System Acylating Agent Conditions Pros Cons
TEA / DMAP (cat.) Acid Anhydride or Acid Chloride0 °C to RT, DCMHighly efficient, works for hindered alcohols.[9]DMAP is toxic.
1-Methylimidazole (cat.) Acid Anhydride or Acid ChlorideRT, DCMLess toxic than DMAP, very effective.[11]May require slightly longer reaction times.
Bi(OTf)₃ (cat.) Acid AnhydrideRT, CH₃CNPowerful Lewis acid, effective for very hindered alcohols, tolerant of acid-sensitive groups.[12]Catalyst can be expensive.
Section 3: Ether Formation via the Mitsunobu Reaction

For forming C-O bonds, particularly with other primary or secondary alcohols, the Mitsunobu reaction is an exceptionally reliable and versatile method. It proceeds under mild, neutral conditions with a predictable inversion of stereochemistry (though not relevant for this achiral substrate).[13]

Q3: I need to synthesize an ether derivative by coupling the thiazole methanol with a phenol. The Williamson ether synthesis is failing. What do you suggest?

A3: The Williamson ether synthesis often fails with phenols due to the low reactivity of the phenoxide as a nucleophile. The Mitsunobu reaction is the ideal solution for this transformation.[14]

Causality and Expertise: The Mitsunobu reaction activates the alcohol in situ by forming a phosphonium intermediate with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] This converts the hydroxyl group into an excellent leaving group, which is then readily displaced by a wide range of nucleophiles, including phenols, carboxylic acids, and azides.[14][15]

Recommended Protocol: Mitsunobu Etherification
  • Setup: Under an inert atmosphere, dissolve this compound (1.0 eq.), the desired phenol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

  • Reaction: Cool the solution to 0 °C. Add DEAD or DIAD (1.5 eq.) dropwise. A color change and/or formation of a precipitate is often observed.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture. The main challenge is removing the triphenylphosphine oxide (TPPO) and hydrazine byproducts.

  • Purification: The crude product can be purified by silica gel chromatography. To facilitate TPPO removal, you can sometimes precipitate it from a nonpolar solvent (like hexanes/ether) prior to chromatography.

Troubleshooting Guide: Mitsunobu Reaction
Issue Probable Cause Recommended Solution
Reaction does not go to completion Nucleophile is not acidic enough (pKa > ~13).The Mitsunobu reaction requires a reasonably acidic pronucleophile to protonate the betaine intermediate.[13] For less acidic nucleophiles, alternative etherification strategies may be needed.
Difficult purification High amounts of triphenylphosphine oxide (TPPO) and hydrazine byproduct co-elute with the product.1. Crystallization: Attempt to crystallize the product or precipitate the TPPO. 2. Alternative Reagents: Use polymer-bound PPh₃ or a fluorous phosphine to simplify removal. 3. Chromatography: Use a carefully selected solvent system for chromatography.
Low Yield Reagents were not anhydrous.Ensure all reagents and solvents are scrupulously dried. The reaction is sensitive to water.
References
  • Griesbeck, A. G., & Heckroth, H. (2002). Cyclopentyl and Carbohydrate Derivatives of N-Hydroxy-4-methyl-thiazole-2(3H)-thione: Synthesis by Mitsunobu Reaction and Highly Selective. SYNLETT, 2002(1), 131-133.

  • Chem-Station. (2014). Swern Oxidation. Chem-Station Int. Ed.

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation.

  • ResearchGate. (n.d.). A New Route for the Synthesis of Thiazole‐Fused Pyrimidinone Derivatives via Regioselective Intramolecular Mitsunobu Reaction.

  • Wikipedia. (n.d.). Swern oxidation.

  • Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. ISRN Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Swern Oxidation.

  • J&K Scientific LLC. (2021). Swern Oxidation.

  • Organic Chemistry Portal. (n.d.). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.

  • ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.

  • De Leon, C., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.

  • K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • Compound Interest. (n.d.). A Guide to Oxidation Reactions of Alcohols.

  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols.

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations.

  • Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.

Sources

Technical Support Center: Managing Impurities in the Large-Scale Production of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of impurity management during large-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the quality, safety, and efficacy of your final product.

The control of impurities is a critical aspect of pharmaceutical manufacturing, as they can impact the safety, efficacy, and stability of the active pharmaceutical ingredient (API).[1] This guide provides a structured approach to understanding and mitigating potential impurities in the synthesis of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of this compound.

Q1: What is the most probable synthetic route for this compound at an industrial scale?

A probable and scalable synthetic route involves a multi-step process. A common approach is the Hantzsch thiazole synthesis to construct the core thiazole ring, followed by functional group manipulations to yield the final methanol product. A likely precursor is the corresponding ethyl ester, ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate, which is then reduced to the desired alcohol.

Q2: What are the most likely impurities I should be looking for?

Based on the probable synthetic route, you should be vigilant for the following categories of impurities:

  • Starting material-related impurities: Unreacted starting materials or impurities present in the starting materials.

  • Process-related impurities: Byproducts formed during the reaction, such as isomers, over-reduced or under-reduced species, and products of side reactions.

  • Degradation products: Impurities formed by the degradation of the final product under specific conditions such as heat, light, or pH extremes.[2]

Q3: My final product shows a persistent impurity with a similar polarity to the API. What could it be and how can I remove it?

A common impurity with similar polarity could be the corresponding ethyl ester, ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate, resulting from incomplete reduction. Another possibility is an over-reduction product where the trifluoromethyl group is affected. To remove such impurities, consider optimizing the reduction step (e.g., reaction time, temperature, and reducing agent equivalents). Chromatographic purification using a high-resolution column or recrystallization with a carefully selected solvent system can also be effective.

Q4: I am observing a colored impurity in my final product. What is the likely cause?

Colored impurities often arise from degradation or side reactions. In thiazole synthesis, prolonged reaction times or high temperatures can lead to the formation of polymeric or condensed byproducts. It is also possible that trace metal catalysts from previous steps are contributing to the color. An activated carbon treatment or a purification step involving a chelating agent could be beneficial.

Q5: What analytical techniques are best suited for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][3]

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is the workhorse for quantifying known and unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of isolated impurities.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the large-scale production of this compound.

Troubleshooting Guide 1: Incomplete Reduction of Ethyl Ester Precursor

Issue: HPLC analysis of the final product shows a significant peak corresponding to the starting material, ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate.

Potential Root Causes:

  • Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., lithium aluminum hydride or sodium borohydride) to the ester is too low.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a sluggish reaction rate.

  • Poor Quality Reducing Agent: The reducing agent may have degraded due to improper storage or handling.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

Proposed Solutions & Experimental Protocols:

  • Optimize Molar Ratio of Reducing Agent:

    • Protocol: Set up a series of small-scale reactions with varying molar equivalents of the reducing agent (e.g., 1.1, 1.5, 2.0, and 2.5 equivalents). Monitor the reaction progress by TLC or in-process HPLC analysis.

    • Causality: Ensuring a sufficient excess of the reducing agent drives the reaction to completion, minimizing the unreacted starting material.

  • Investigate Reaction Temperature:

    • Protocol: Conduct the reduction at different temperatures (e.g., 0 °C, room temperature, and 40 °C) while keeping other parameters constant.

    • Causality: Increasing the temperature can enhance the reaction rate, but be cautious of potential side reactions or degradation at higher temperatures.

  • Validate Reducing Agent Quality:

    • Protocol: Use a fresh, unopened batch of the reducing agent. If possible, titrate the reducing agent to determine its active content before use.

    • Causality: The potency of the reducing agent is critical for achieving complete conversion.

Data Summary Table:

Experiment IDReducing Agent (Equivalents)Temperature (°C)Reaction Time (h)Conversion (%)
R-011.125285
R-021.525295
R-032.0252>99
R-042.00498
Troubleshooting Guide 2: Formation of Isomeric Impurities during Thiazole Ring Synthesis

Issue: NMR and LC-MS analysis indicate the presence of an isomeric impurity, potentially a regioisomer formed during the Hantzsch thiazole synthesis.

Potential Root Causes:

  • Reaction Conditions: The acidity or basicity of the reaction medium can influence the regioselectivity of the cyclization. For instance, Hantzsch thiazole synthesis under acidic conditions can sometimes lead to mixtures of isomers.[4]

  • Nature of Reactants: The substitution pattern on the thioamide and the α-haloketone can affect the reaction pathway.

Proposed Solutions & Experimental Protocols:

  • Control of pH:

    • Protocol: Perform the Hantzsch synthesis in a buffered solution or with a controlled addition of an acid or base. Compare the impurity profile of reactions conducted at different pH values.

    • Causality: Controlling the pH can favor one reaction pathway over another, leading to a higher yield of the desired regioisomer.

  • Solvent Screening:

    • Protocol: Screen a variety of solvents with different polarities and proticities (e.g., ethanol, isopropanol, acetonitrile, DMF).

    • Causality: The solvent can influence the stability of reaction intermediates and transition states, thereby affecting the product distribution.

Impurity Formation Pathway Diagram:

G cluster_0 Hantzsch Thiazole Synthesis Thioamide Thioamide Intermediate Thiazoline Intermediate Thioamide->Intermediate AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate DesiredProduct (4-Methyl-2-(trifluoromethyl)thiazol-5-yl) Precursor Intermediate->DesiredProduct Pathway A (Favored) IsomericImpurity Isomeric Impurity Intermediate->IsomericImpurity Pathway B (Side Reaction)

Caption: Hantzsch thiazole synthesis pathways.

Troubleshooting Guide 3: Degradation of the Final Product

Issue: The final API fails stability testing, showing the emergence of new impurity peaks over time, especially under accelerated stability conditions (high temperature and humidity).

Potential Root Causes:

  • Oxidation: The thiazole ring or the methanol functional group may be susceptible to oxidation.

  • Hydrolysis: The trifluoromethyl group can be sensitive to hydrolysis under certain pH conditions.

  • Photodegradation: Exposure to light may induce degradation.

Proposed Solutions & Experimental Protocols (Forced Degradation Studies):

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[2][5]

  • Acid/Base Hydrolysis:

    • Protocol: Treat a solution of the API with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C) for a defined period. Analyze the samples at different time points by HPLC.

    • Causality: This identifies susceptibility to acid and base-catalyzed degradation.

  • Oxidative Degradation:

    • Protocol: Expose the API solution to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

    • Causality: This simulates potential oxidative degradation that might occur in the presence of air or residual oxidizing agents.

  • Thermal Degradation:

    • Protocol: Store the solid API at a high temperature (e.g., 80 °C) and monitor for the formation of degradants.

    • Causality: This assesses the intrinsic thermal stability of the molecule.

  • Photostability:

    • Protocol: Expose the solid API and a solution of the API to UV and visible light according to ICH Q1B guidelines.

    • Causality: This determines if the product requires protection from light during storage and handling.

Decision Workflow for Impurity Management:

G Start Impurity Detected Above Threshold Identify Identify Impurity (LC-MS, NMR) Start->Identify Quantify Quantify Impurity (HPLC) Identify->Quantify Source Determine Source of Impurity (Process-related, Degradation, Starting Material) Quantify->Source Process Process-Related? Source->Process Degradation Degradation? Process->Degradation No OptimizeProcess Optimize Process Parameters (Temperature, Reagents, pH) Process->OptimizeProcess Yes StartingMaterial Starting Material? Degradation->StartingMaterial No ModifyStorage Modify Storage & Handling (Light protection, Inert atmosphere) Degradation->ModifyStorage Yes QualifySM Qualify Starting Material Supplier StartingMaterial->QualifySM Yes End Impurity Controlled StartingMaterial->End No Purification Optimize Purification (Recrystallization, Chromatography) OptimizeProcess->Purification ModifyStorage->End QualifySM->End Purification->End

Caption: Decision workflow for impurity management.

References

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Joseph et al. (2020). A validated stability indicating RP-HPLC method for the determination of Loprazolam Mesylate and its impurities in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. [Link]

  • Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 05(04), 2499-2515. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(7), 1146. [Link]

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2012). Molecules, 17(10), 11623-11634. [Link]

  • Synthesis of various thiazole sulfonamide derivatives. ResearchGate. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 787-792. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during the chemical modification of this versatile building block. The unique combination of a primary alcohol, a thiazole ring, and a potent electron-withdrawing trifluoromethyl group imparts specific reactivity to this molecule that necessitates careful consideration of reaction conditions, particularly the solvent.

Understanding the Reactivity of this compound

The primary alcohol functional group in this compound is the principal site of reactivity, typically undergoing nucleophilic substitution reactions. The critical choice between a unimolecular (SN1) or bimolecular (SN2) pathway is heavily influenced by the electronic properties of the thiazole ring and the trifluoromethyl substituent.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group.[1][2] This property significantly destabilizes any potential carbocation formation at the adjacent methylene carbon, thereby strongly disfavoring an SN1 mechanism. Consequently, reactions at the hydroxymethyl group of this compound are expected to proceed predominantly through an SN2 mechanism . This mechanistic preference has significant implications for solvent selection, as SN2 reactions are highly sensitive to the nature of the solvent.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound, with a focus on solvent-related causes.

Issue / Question Probable Cause Recommended Solution & Explanation
Q1: My reaction is very slow or not proceeding to completion. Use of a polar protic solvent (e.g., methanol, ethanol, water).Switch to a polar aprotic solvent such as acetone, DMF, or DMSO. Polar protic solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[2] This is particularly detrimental to SN2 reactions, which rely on a strong, unencumbered nucleophile.[3]
Q2: I am observing the formation of multiple byproducts, and my yield of the desired product is low. 1. Use of a high-polarity solvent that may promote side reactions on the thiazole ring.2. The reaction temperature is too high.1. Select a solvent with moderate polarity that can still solubilize the reactants but is less likely to promote undesired pathways. For instance, if using DMSO, consider switching to acetonitrile or THF.2. Lower the reaction temperature. Higher temperatures can provide the activation energy for competing reaction pathways, including elimination or reactions involving the thiazole ring.
Q3: My starting material appears to be degrading, especially when using a strong base. The thiazole ring is susceptible to cleavage under strongly basic conditions, a known instability for some thiazole derivatives.[4]Use a non-nucleophilic, hindered base if a base is required. Also, ensure the reaction is run at the lowest effective temperature. If possible, opt for reaction conditions that do not require a strong base. Solvent choice is also critical here; a less polar, aprotic solvent may mitigate the decomposition by reducing the solubility and reactivity of the base.
Q4: The purification of my product is difficult due to the high boiling point of the solvent (e.g., DMSO, DMF). The chosen polar aprotic solvent has a very high boiling point.For smaller scale reactions, consider using a lower-boiling polar aprotic solvent like acetone or acetonitrile . While they may be slightly less effective at promoting SN2 reactions compared to DMSO or DMF, the ease of removal during workup can significantly improve the overall efficiency of the synthesis.
Q5: I am attempting a reaction that should proceed with inversion of stereochemistry, but I am getting a racemic mixture. The reaction is proceeding through an unintended SN1 pathway, or there is a competing racemization process.While an SN1 pathway is electronically disfavored for this substrate, its occurrence suggests that the reaction conditions are not optimal for an SN2 mechanism. Ensure a high concentration of a strong nucleophile and the use of a polar aprotic solvent to strongly favor the SN2 pathway, which proceeds with inversion of stereochemistry.[3] The presence of any water in the reaction mixture could also promote an SN1-type reaction.

Frequently Asked Questions (FAQs)

Q: Why are polar aprotic solvents generally recommended for SN2 reactions involving this compound?

A: Polar aprotic solvents, such as DMSO, DMF, and acetone, are ideal for SN2 reactions for two main reasons.[5] Firstly, they are polar enough to dissolve both the substrate and the (often ionic) nucleophile. Secondly, they do not have acidic protons and therefore do not strongly solvate the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, which is essential for the concerted backside attack characteristic of an SN2 mechanism.[2]

Q: Can I use non-polar solvents like hexane or toluene?

A: Non-polar solvents are generally not suitable for reactions involving this compound and a charged nucleophile. This is because ionic nucleophiles (e.g., sodium azide, sodium cyanide) have very poor solubility in non-polar solvents, leading to an extremely slow or non-existent reaction.

Q: How does the trifluoromethyl group specifically influence solvent choice?

A: The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This electronic effect destabilizes the formation of a positive charge on the adjacent carbon, making a carbocation intermediate (the hallmark of an SN1 reaction) highly unfavorable. Therefore, reaction conditions, including solvent choice, must be tailored to favor the SN2 mechanism. Polar protic solvents, which stabilize carbocations, would not offer a significant advantage and would hinder the SN2 pathway.

Q: Are there any known incompatibilities of this compound with common solvents?

A: While generally stable, be cautious with strongly basic conditions in any solvent, as this can lead to the degradation of the thiazole ring.[4] Additionally, prolonged heating in highly polar, reactive solvents should be monitored carefully for potential side reactions. It is always good practice to run a small-scale test reaction and monitor its progress by TLC or LC-MS to ensure the stability of the starting material under the chosen conditions.

Experimental Protocol: Synthesis of 5-(Azidomethyl)-4-methyl-2-(trifluoromethyl)thiazole

This protocol provides a representative example of a nucleophilic substitution reaction with this compound, highlighting the rationale for solvent and reagent selection.

Objective: To convert the hydroxyl group to an azide via an SN2 reaction.

Reagents:

  • This compound

  • Sodium azide (NaN3)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Activation of the Alcohol:

    • Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, keeping the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC until the starting material is consumed. The intermediate mesylate is formed in this step.

  • Nucleophilic Substitution:

    • To the same reaction mixture containing the in-situ generated mesylate, add sodium azide (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by pouring it into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(azidomethyl)-4-methyl-2-(trifluoromethyl)thiazole.

Rationale for Solvent Choice:

  • DMF is chosen as the solvent because it is a polar aprotic solvent that effectively dissolves all reactants and promotes the SN2 reaction by not solvating the azide nucleophile. Its high boiling point also allows for heating if the reaction is slow at room temperature, although this should be done with caution.

Visualization of Solvent Selection Logic

The following diagram illustrates the decision-making process for solvent selection based on the mechanistic dichotomy of nucleophilic substitution, as applied to this compound.

Solvent_Selection Substrate This compound SN1_Pathway SN1 Pathway Substrate->SN1_Pathway Highly Disfavored SN2_Pathway SN2 Pathway Substrate->SN2_Pathway Strongly Favored CF3_Effect -CF3 group is strongly electron-withdrawing Substrate->CF3_Effect Carbocation Carbocation Intermediate SN1_Pathway->Carbocation proceeds via Concerted Concerted Reaction SN2_Pathway->Concerted is a PolarProtic Polar Protic Solvents (e.g., MeOH, H2O) Carbocation->PolarProtic stabilized by PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) Concerted->PolarAprotic favored by PolarProtic->SN2_Pathway hinders PolarAprotic->SN2_Pathway enhances CF3_Effect->Carbocation destabilizes Destabilizes Destabilizes Favors Favors Hinders Hinders Nucleophile Enhances Enhances Nucleophile

Sources

Technical Support Center: Troubleshooting Poor Solubility of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol (CAS: 317318-96-0). This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this valuable fluorinated building block. We provide in-depth troubleshooting strategies, step-by-step protocols, and the scientific rationale behind our recommendations to ensure your experiments proceed efficiently and effectively.

Introduction: Understanding the Solubility Challenge

This compound is a key intermediate in medicinal chemistry and materials science. Its structure, which combines a polar hydroxymethyl group, a heterocyclic thiazole core, and a lipophilic trifluoromethylphenyl moiety, creates a complex solubility profile. The potent electron-withdrawing nature of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often enhancing lipophilicity and metabolic stability but posing challenges for dissolution in common reaction media.[1][2]

This guide will walk you through a logical progression of techniques to overcome these solubility hurdles, from simple solvent adjustments to more advanced catalytic methods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

The poor solubility arises from the molecule's distinct structural domains. The trifluoromethyl (-CF3) group is highly lipophilic and hydrophobic, favoring non-polar environments.[2][3] Conversely, the methanol (-CH2OH) group is polar and capable of hydrogen bonding, preferring polar, protic solvents. The thiazole ring has an intermediate polarity. This "amphipathic" nature means that no single common solvent is ideal for solubilizing all parts of the molecule simultaneously, leading to poor dissolution in both highly polar (like water) and highly non-polar (like hexanes) solvents.

Q2: What are the initial recommended solvents for this compound?

Based on reported synthesis procedures for this compound and structurally similar analogs, moderately polar aprotic solvents are a good starting point.[4][5] Tetrahydrofuran (THF) is commonly used. Other solvents to consider for initial screening include Dichloromethane (DCM), 1,4-Dioxane, and Acetonitrile (ACN).

Troubleshooting Guide: Strategies and Protocols

When encountering poor solubility, a systematic approach is crucial. The following strategies are presented in order of increasing complexity.

Strategy 1: Solvent System Optimization

The most direct approach is to find a more suitable solvent or solvent mixture. This often involves screening or the use of co-solvents.

What is a co-solvent and how does it work?

A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[6][7] Co-solvents work by reducing the overall intermolecular attraction of the primary solvent, effectively making it more accommodating to the solute.[] For this specific thiazole, a small amount of a polar solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) added to a less polar bulk solvent like Toluene could disrupt crystal lattice forces and improve solvation.

Protocol 1: Small-Scale Solubility Screening

This protocol helps you efficiently identify a suitable solvent system without committing large amounts of material.

Objective: To determine the approximate solubility of this compound in a range of solvents and binary mixtures.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials with caps)

  • Magnetic stir plate and stir bars

  • Selection of solvents (see Table 1)

  • Micropipettes

Procedure:

  • Preparation: Weigh a precise amount of the compound (e.g., 10 mg) into each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.25 mL) to the corresponding vial.

  • Equilibration: Stir the mixture at a consistent speed at room temperature for 30 minutes.

  • Observation: Visually inspect for complete dissolution. If the solid is fully dissolved, the solubility is ≥ 40 mg/mL.

  • Incremental Addition: If the solid has not dissolved, add another 0.25 mL of solvent (total volume 0.5 mL) and stir for another 30 minutes. Check for dissolution (solubility ≥ 20 mg/mL).

  • Continue & Record: Continue this incremental addition until the solid dissolves or a maximum practical volume (e.g., 2.0 mL) is reached. Record the volume required for dissolution.

  • Co-Solvent Testing: Repeat the process using promising primary solvents, but add a co-solvent (e.g., 5-10% v/v of DMF or DMSO) to the system.

  • Analyze: Compare the results to identify the most effective solvent or co-solvent system for your reaction scale.

Data Presentation: Solvent Selection Table

The table below summarizes candidate solvents, ordered by polarity, to guide your screening process.

SolventFormulaBoiling Point (°C)Dielectric ConstantNotes & Rationale
TolueneC₇H₈1112.38Good for non-polar interactions; may require a polar co-solvent.
Dichloromethane (DCM)CH₂Cl₂409.08A versatile, moderately polar solvent. Its low boiling point is useful for easy removal.
Tetrahydrofuran (THF)C₄H₈O667.58A common choice for similar structures; good balance of polarity.[4][5]
Acetonitrile (ACN)C₂H₃N8237.5A polar aprotic solvent that can be effective.
Dimethylformamide (DMF)C₃H₇NO15336.7Excellent solubilizing power, but high boiling point can complicate workup. Best used as a co-solvent.[9]
Dimethyl sulfoxide (DMSO)C₂H₆OS18946.7Strongest solubilizing power for polar compounds. Use sparingly as a co-solvent due to very high boiling point.[10]
(Data sourced from Common Solvents Used in Organic Chemistry[11])
Visualization: Solvent Selection Workflow

This decision tree illustrates a logical approach to selecting a solvent system.

G start Solubility Issue Identified check_dissolved Is the compound fully dissolved in the initial solvent (e.g., THF, DCM)? start->check_dissolved success Proceed with Reaction check_dissolved->success Yes strategy1 Strategy 1: Solvent Optimization check_dissolved->strategy1 No protocol1 Perform Small-Scale Solubility Screen (Protocol 1) strategy1->protocol1 eval_screen Did screening identify a suitable single solvent? protocol1->eval_screen eval_screen->success Yes cosolvent Test Binary Mixtures (Co-Solvents) eval_screen->cosolvent No eval_cosolvent Is solubility now adequate? cosolvent->eval_cosolvent eval_cosolvent->success Yes next_strategy Proceed to Strategy 2: Temperature Adjustment eval_cosolvent->next_strategy No

Caption: A decision tree for troubleshooting solubility issues.

Strategy 2: Temperature Adjustment

For most solids, solubility increases with temperature.[12][13] This is because the added thermal energy helps overcome the crystal lattice energy of the solid and increases the kinetic energy of solvent molecules, leading to more effective solvation.[13][14]

What are the risks of increasing the reaction temperature?

While effective, simply increasing the heat is not without risks.

  • Degradation: The target compound or other reagents may decompose at elevated temperatures.

  • Side Reactions: Higher temperatures can accelerate unwanted side reactions, leading to lower yield and purity.

  • Solvent Loss: Low-boiling point solvents may evaporate, changing reactant concentrations. A reflux condenser is essential.

Protocol 2: Assessing Thermal Stability and Solubility

Objective: To determine if heating improves solubility without causing degradation.

Materials:

  • This compound

  • Chosen solvent from Strategy 1

  • Reaction vessel with reflux condenser and thermometer

  • Heating mantle or oil bath

  • TLC plates and chamber or HPLC/LC-MS system

Procedure:

  • Setup: In the reaction vessel, combine the compound with the chosen solvent that showed partial solubility at room temperature.

  • Initial Sample: Before heating, take a small aliquot of the suspension to serve as a time-zero (t=0) reference sample.

  • Gradual Heating: Slowly increase the temperature in 10 °C increments. Stir for 15-20 minutes at each step.

  • Monitor Dissolution: Note the temperature at which the solid fully dissolves. Do not exceed the boiling point of the solvent unless operating under reflux.

  • Stability Check: Once dissolved, hold the solution at that temperature for a planned reaction time (e.g., 1-2 hours). Take another small aliquot.

  • Analysis: Analyze the t=0 sample and the heated sample by TLC or LC-MS. Compare the spots or peaks. The appearance of new spots/peaks or a significant decrease in the main product spot/peak indicates potential degradation.

  • Decision: If the compound is soluble and stable at an elevated temperature, you can proceed with your reaction under those conditions. If not, this method is unsuitable.

Strategy 3: Phase-Transfer Catalysis (PTC)

This advanced technique is ideal for reactions between two reactants that are soluble in different, immiscible phases (e.g., an organic phase and an aqueous phase).[9][15] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, shuttles one of the reactants (usually an anion) across the phase boundary, allowing the reaction to occur in the organic phase.[10][16][17]

When should I consider Phase-Transfer Catalysis?

Consider PTC when your reaction involves:

  • The thiazole alcohol dissolved in a non-polar organic solvent (e.g., Toluene, DCM).

  • An ionic reagent (e.g., sodium hydroxide, potassium cyanide) dissolved in an aqueous phase.

  • Poor reactivity or insolubility when using a single-phase or co-solvent system.

Protocol 3: General Procedure for Implementing PTC

Objective: To facilitate a reaction between the organic-soluble thiazole and an aqueous-soluble reagent.

Materials:

  • This compound

  • Water-immiscible organic solvent (e.g., Toluene)

  • Aqueous solution of the second reagent (e.g., 5M NaOH)

  • Phase-transfer catalyst (see Table 2)

  • Reaction vessel with vigorous mechanical or magnetic stirring

Procedure:

  • Organic Phase: Dissolve the this compound and any other organic-soluble reagents in the chosen organic solvent in the reaction vessel.

  • Aqueous Phase: Separately prepare the aqueous solution of the ionic reagent.

  • Catalyst Addition: Add the phase-transfer catalyst to the organic phase. A typical loading is 1-5 mol% relative to the limiting reagent.

  • Combine Phases: Add the aqueous phase to the reaction vessel.

  • Vigorous Stirring: Begin vigorous stirring. A high degree of agitation is critical to maximize the interfacial surface area where the catalyst exchange occurs.

  • Reaction Monitoring: Monitor the reaction progress by periodically sampling the organic layer for analysis by TLC, GC, or LC-MS.

  • Workup: Upon completion, stop the stirring and allow the layers to separate. The organic layer containing the product can then be isolated and purified.

Data Presentation: Common Phase-Transfer Catalysts
CatalystChemical NameAbbreviationTypical Use Case
Tetrabutylammonium bromide(C₄H₉)₄N⁺Br⁻TBABGeneral-purpose, robust, and widely available. Excellent starting point.[16]
Benzyltriethylammonium chlorideBnEt₃N⁺Cl⁻TEBACAnother common and effective catalyst.
Aliquat® 336Methyltricaprylammonium chloride-Highly lipophilic, excellent for transferring anions into very non-polar media.
(Information sourced from Wikipedia[17])
Visualization: Mechanism of Phase-Transfer Catalysis

This diagram illustrates how a PTC catalyst facilitates a reaction between immiscible phases.

G R_X R-OH (Thiazole) Product R-OY (Product) Q_X Q⁺X⁻ Q_Y Q⁺Y⁻ (Lipophilic Ion Pair) Q_Y->R_X Reaction M_Y M⁺Y⁻ (Salt) M_Y->Q_X Anion Exchange Q_X->Q_Y Catalyst Transport M_X M⁺X⁻ (Byproduct) Interface <-- Phase Boundary -->

Caption: Mechanism of phase-transfer catalysis (PTC).

Summary of Troubleshooting Strategies
StrategyPrincipleBest For...ProsCons
Solvent Optimization Finding a medium where the solute has maximum affinity.Homogeneous reactions where a single solvent or mixture can dissolve all components.Simple, direct, requires no special reagents.May not be possible to find a single ideal solvent; can be material-intensive to screen.
Temperature Adjustment Increasing kinetic energy to overcome crystal lattice forces.Reactions where reactants are thermally stable and solubility increases significantly with heat.Often effective for endothermic dissolution processes.[12]Risk of reactant/product degradation; can accelerate side reactions.
Phase-Transfer Catalysis Using a catalyst to shuttle reactants between immiscible phases.Biphasic reactions (e.g., organic/aqueous) where reactants have opposing solubility.Avoids the need for expensive or high-boiling point polar aprotic solvents; can accelerate reaction rates.[17]Requires an additional reagent (catalyst); requires vigorous stirring; not applicable to all reaction types.
References
  • Title: Phase-transfer catalyst.
  • Title: (4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-5-YL)METHANOL synthesis.
  • Title: Phase-transfer catalyst – Knowledge and References.
  • Title: Phase-transfer catalyst.
  • Title: Cosolvent.
  • Title: Phase Transfer Catalysis.
  • Title: Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
  • Title: {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol.
  • Title: pH Adjustment and Co-Solvent Optimization.
  • Title: Co-solvent: Significance and symbolism.
  • Title: Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.
  • Title: (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis.
  • Title: Temperature Effects on Solubility.
  • Title: Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
  • Title: How does temperature affect solubility?
  • Title: Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Validation & Comparative

structural confirmation of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The precise arrangement of atoms in space dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel chemical entities such as this compound, a substituted thiazole derivative of interest, rigorous structural confirmation is not merely a procedural step but a critical prerequisite for advancing through the development pipeline.

This guide provides a comprehensive comparison of the preeminent method for definitive structural elucidation, single-crystal X-ray crystallography, with a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a senior application scientist, this document is structured to provide not only the "how" but, more importantly, the "why" behind the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings, detailed experimental protocols, and the unique yet complementary information each technique provides in the context of our target molecule.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional model of a molecule's atomic arrangement in the solid state. This technique is unparalleled for its ability to definitively determine stereochemistry, bond lengths, bond angles, and intermolecular interactions, making it the gold standard for structural proof.

The Crystallization Imperative: From Molecule to Crystal

The journey to an X-ray crystal structure begins with the often-challenging step of growing a high-quality single crystal. The quality of the crystal directly impacts the resolution and reliability of the final structure. For a novel compound like this compound, a systematic approach to crystallization is essential.

Experimental Protocol: Crystallization of this compound

  • Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: A wide range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation. A typical starting point would include solvents of varying polarity such as hexane, ethyl acetate, acetone, methanol, and dichloromethane, as well as binary mixtures.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and inducing crystallization.

From Crystal to 3D Structure: The X-ray Diffraction Experiment

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is subjected to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensity. The geometric arrangement of these spots is related to the crystal lattice, and their intensities contain the information about the arrangement of atoms within the lattice.

Experimental Protocol: Single-Crystal X-ray Data Collection and Structure Solution

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (to prevent ice formation at low temperatures) and flash-cooled in a stream of liquid nitrogen (typically 100 K) to minimize thermal motion of the atoms.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector at various orientations.

  • Structure Solution and Refinement:

    • Specialized software is used to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

    • The model is then refined by least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the observed and calculated diffraction patterns.

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Table 1: Quantitative Data from X-ray Crystallography

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the repeating unit of the crystal lattice.
Space Group The symmetry elements present in the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit, defining the 3D structure.
Bond Lengths & Angles Highly accurate measurements of the distances between atoms and the angles between bonds, typically with uncertainties of a few thousandths of an Ångstrom and tenths of a degree.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions Identification and geometric characterization of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are indispensable for routine analysis, for providing complementary information in solution, and for cases where suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the connectivity of atoms and the chemical environment of each nucleus. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments like COSY and HSQC can be used to establish connectivity.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCouplingInferred Structural Fragment
¹H ~2.5Singlet-Thiazole-CH
~4.8Singlet (or doublet with OH)--CH ₂OH
~5.0-6.0Broad Singlet--CH₂OH
¹³C ~15--Thiazole-C H₃
~55---C H₂OH
~120-130QuartetJ(C,F)-C F₃
~140-160--Thiazole ring carbons
~160-170QuartetJ(C,F)Thiazole C -CF₃
¹⁹F ~ -60 to -80Singlet--CF
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive or negative ion mode.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zInformation Provided
[M+H]⁺ 274.04Molecular weight confirmation
[M+Na]⁺ 296.02Adduct ion, also confirms MW
[M-H]⁻ 272.03Molecular weight confirmation
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are in the infrared region of the electromagnetic spectrum.

Experimental Protocol: IR Analysis

  • Sample Preparation: The sample can be analyzed as a solid (mixed with KBr and pressed into a pellet) or as a thin film on a salt plate.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)O-H stretchAlcohol (-OH)
~2900C-H stretchMethyl, Methylene
~1600C=N stretchThiazole ring
~1100-1300C-F stretchTrifluoromethyl (-CF₃)

spec_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy sample Purified Compound nmr ¹H, ¹³C, ¹⁹F NMR sample->nmr ms High-Resolution MS sample->ms ir FTIR sample->ir connectivity connectivity nmr->connectivity Connectivity & Environment mw mw ms->mw Molecular Weight & Formula fg fg ir->fg Functional Groups proposed_structure Proposed Structure connectivity->proposed_structure mw->proposed_structure fg->proposed_structure

Comparative Analysis

The true power of modern analytical chemistry lies in the synergistic use of multiple techniques. While each method provides valuable information, a comprehensive understanding of a molecule's structure requires an integrated approach.

Table 5: Comparison of Structural Confirmation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Definitive 3D structure, stereochemistry, bond lengths/angles, intermolecular interactionsAtomic connectivity, chemical environment, solution conformationMolecular weight, elemental composition (HRMS), fragmentationPresence of functional groups
Sample State Single crystalSolutionSolid or solutionSolid, liquid, or gas
Sample Amount Micrograms to milligramsMilligramsNanograms to microgramsMilligrams
Destructive? No (crystal is recovered)NoYesNo
Ambiguity UnambiguousCan be ambiguous for complex stereochemistryIsomeric compounds can be indistinguishableAmbiguous for full structure
Key Limitation Requires high-quality single crystalsLower sensitivity, can be complex to interpretDoes not provide stereochemical informationProvides limited structural information

Conclusion

The structural confirmation of a novel molecule like this compound is a multi-faceted process that relies on a combination of analytical techniques. Spectroscopic methods, including NMR, MS, and IR, provide the foundational data, confirming the molecular weight, identifying functional groups, and establishing the connectivity of the atoms. These techniques are the workhorses of synthetic chemistry, offering rapid and reliable characterization.

However, for absolute and unambiguous structural proof, single-crystal X-ray crystallography is the undisputed gold standard. It provides a level of detail and certainty that no other technique can match, revealing the precise three-dimensional arrangement of atoms in space. While the requirement for a high-quality single crystal can be a significant hurdle, the unparalleled quality of the information obtained makes it an essential step in the characterization of any new chemical entity with pharmaceutical potential. In the rigorous world of drug development, the synergy of these techniques provides the comprehensive structural understanding necessary to build a solid foundation for all subsequent research.

References

  • MDPI - Anticancer Studies of Newly Synthesized Thiazole Derivatives : This article discusses the synthesis, characterization (including HNMR and 13CNMR), and biological activity of novel thiazole derivatives. While not the exact target molecule, it provides relevant spectroscopic data for similar structures. [1]

  • NIH - Chromene-Thiazole Derivatives as Potential SARS-CoV‑2 Mpro Inhibitors : This study details the synthesis and characterization of chromene-thiazole derivatives using IR, NMR, and HRMS, offering insights into the spectroscopic properties of related compounds. [2]

  • Benchchem - Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds : Provides general protocols and characteristic spectral data for the analysis of thiazole-containing compounds using NMR and IR spectroscopy. [3]

  • PubChem - (4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid) : PubChem entry for a structurally related compound, providing chemical and physical properties. [4]

  • Sigma-Aldrich - {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol : Product page for the target molecule, confirming its existence and providing basic properties such as molecular weight and CAS number. [5]

  • NIH - Synthesis, crystal structure and Hirshfeld surface analysis of... : An example of a publication detailing the synthesis, crystallization, and X-ray analysis of a complex organic molecule, illustrating the standard procedures and data reporting in crystallography. [6]

  • ChemicalBook - (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis : Provides a synthetic route for a similar thiazole methanol derivative, which can inform a potential synthesis for the target molecule. [7]

  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of... : A study that combines spectroscopic techniques and X-ray crystallography for the structural analysis of a benzothiazole derivative, highlighting the complementary nature of these methods. [8]

  • CCDC - The Cambridge Crystallographic Data Centre : The world's repository for small-molecule organic and metal-organic crystal structures, and a primary resource for crystallographic data. [9]

  • PubMed Central - Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole : A detailed crystallographic study of a substituted thiazole, providing an example of the data and analysis involved. [10]

Sources

A Comparative Guide to the Biological Activity of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of novel therapeutics. When combined with a trifluoromethyl (CF3) group—a moiety known to enhance metabolic stability, lipophilicity, and binding affinity—the resulting molecules, such as (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, present a compelling profile for drug discovery. This guide provides a comparative analysis of the biological activity of analogs of this compound, with a focus on their potential as anticancer agents and kinase inhibitors. While direct biological data for this compound is not extensively available in peer-reviewed literature, by examining its structural analogs, we can infer its potential activities and pave the way for future research.

Structural Features and Rationale for Biological Investigation

This compound possesses several key structural features that suggest potential biological activity:

  • Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems and can participate in hydrogen bonding and π-π stacking interactions with biological targets.

  • Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group can significantly influence the pKa of nearby functional groups, altering their ionization state and interaction with protein residues. Its lipophilicity can enhance cell membrane permeability and bioavailability.

  • Methanol Group: The hydroxymethyl group at the 5-position of the thiazole ring can serve as a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of a target protein. It also provides a handle for further chemical modification and derivatization.

  • Methyl Group: The methyl group at the 4-position can provide a strategic steric interaction within a binding pocket and can influence the overall conformation of the molecule.

Given these features, it is plausible that this compound and its analogs could target key cellular pathways implicated in diseases such as cancer, particularly those regulated by protein kinases.

Comparative Analysis of Analog Activity: Anticancer and Kinase Inhibition

While data on the specific target compound is scarce, a review of structurally related thiazole derivatives provides significant insights into the potential of this chemical class. The following sections compare the biological activities of various analogs, focusing on their efficacy as anticancer agents and kinase inhibitors.

Anticancer Activity of Thiazole Analogs

The thiazole scaffold is a common feature in a multitude of compounds with demonstrated anticancer properties. The mechanism of action often involves the inhibition of critical cellular processes such as cell division (tubulin polymerization) and signaling pathways that drive tumor growth and survival (e.g., receptor tyrosine kinases).

One prominent strategy in cancer chemotherapy is the disruption of microtubule dynamics by targeting tubulin. Several thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[1][2][3][4][5] For instance, a series of 2,4-disubstituted thiazole derivatives have shown significant cytotoxic activity against various human cancer cell lines.[2][3][4]

Another key target in oncology is the vascular endothelial growth factor receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a clinically validated approach to cancer therapy. Thiazole-containing compounds have emerged as promising VEGFR-2 inhibitors.[6][7][8][9]

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected thiazole analogs.

Compound/AnalogTarget/AssayCell Line/EnzymeActivity (IC50/GI50)Reference
Thiazolyl-pyrazoline 10b EGFR Kinase Inhibition-40.7 ± 1.0 nM[6]
VEGFR-2 Kinase Inhibition-78.4 ± 1.5 nM[6]
Antiproliferative ActivityA549 (NSCLC)4.2 µM[6]
Thiazolyl-pyrazoline 10d EGFR Kinase Inhibition-32.5 ± 2.2 nM[6]
VEGFR-2 Kinase Inhibition-43.0 ± 2.4 nM[6]
Antiproliferative ActivityA549 (NSCLC)2.9 µM[6]
Thiazole-based Chalcone 2e Tubulin Polymerization Inhibition-7.78 µM[1]
Antiproliferative ActivityOvar-3 (Ovarian)1.55 µM[1]
2,4-disubstituted Thiazole 7c Tubulin Polymerization Inhibition-2.00 ± 0.12 µM[2][4]
Antiproliferative ActivityHepG2 (Liver)4.21 ± 0.2 µM[2][4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d] pyrimidine-2(3H)-thione (3b) Antiproliferative ActivityC32 (Melanoma)24.4 µM[10]
Antiproliferative ActivityA375 (Melanoma)25.4 µM[10]

Structure-Activity Relationship (SAR) Insights:

The data from these analogs allows for the deduction of preliminary structure-activity relationships:

  • Substitution at the 2-position of the thiazole ring: The nature of the substituent at this position is critical for activity. Aromatic and heteroaromatic groups, particularly those capable of engaging in hydrogen bonding and hydrophobic interactions, are often found in potent inhibitors. The trifluoromethylphenyl group in our target compound is therefore a promising feature.

  • Substitution at the 4- and 5-positions: Modifications at these positions can fine-tune the potency and selectivity of the compounds. The presence of a methyl group at the 4-position and a hydroxymethyl group at the 5-position, as in our target compound, provides opportunities for specific interactions within a binding pocket. For example, the hydroxyl group can act as a crucial hydrogen bond donor or acceptor.

  • Overall Molecular Conformation: The relative orientation of the substituents on the thiazole ring dictates the overall shape of the molecule and its ability to fit into the binding site of a target protein.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and its analogs, a series of well-established in vitro assays can be employed. The following protocols provide a framework for assessing their anticancer and kinase inhibitory potential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Kinase_Assay_Workflow A Prepare reaction mixture: Kinase, Substrate, ATP, Buffer B Add varying concentrations of test compound A->B C Incubate at 30°C for a defined period B->C D Stop the reaction C->D E Detect phosphorylated substrate D->E F Quantify signal E->F G Calculate IC50 values F->G

Kinase Inhibition Assay Workflow.

Step-by-Step Protocol (Example: VEGFR-2 Kinase Assay):

  • Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, VEGFR-2 enzyme, substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Using an ATP-dependent luciferase to measure the amount of ATP remaining after the kinase reaction.

    • Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate and a phosphorylation-specific antibody.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Workflow for Tubulin Polymerization Assay:

Tubulin_Polymerization_Workflow A Prepare tubulin solution in polymerization buffer B Add varying concentrations of test compound A->B C Incubate on ice B->C D Initiate polymerization by warming to 37°C C->D E Monitor absorbance at 340 nm over time D->E F Determine the rate and extent of polymerization E->F G Calculate IC50 values F->G

Tubulin Polymerization Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a suitable polymerization buffer (e.g., containing GTP).

  • Compound Addition: Add the test compound at various concentrations to the tubulin solution in a 96-well plate. Include a vehicle control and a positive control (e.g., colchicine or combretastatin A-4).

  • Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Determine the initial rate and the maximum extent of polymerization for each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Mechanistic Insights: Targeting the VEGFR-2 Signaling Pathway

The inhibition of VEGFR-2 by thiazole derivatives represents a promising avenue for anticancer therapy. The VEGFR-2 signaling pathway is a critical regulator of angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified VEGFR-2 Signaling Pathway.

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis. Thiazole-based inhibitors can block this cascade at its inception by preventing the kinase activity of VEGFR-2.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be established, a comparative analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel anticancer agents and kinase inhibitors. The combination of the versatile thiazole ring and the advantageous properties of the trifluoromethyl group warrants further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. This should include screening against a broad panel of cancer cell lines and a diverse set of kinases to identify potent and selective lead compounds. Subsequent lead optimization, guided by structure-activity relationship studies and computational modeling, could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. ([Link])

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ([Link])

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. ([Link])

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega. ([Link])

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC. ([Link])

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. ([Link])

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. ([Link])

  • Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities‏. ([Link])

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC. ([Link])

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. ([Link])

  • Synthesis and Biological Activity of 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC. ([Link])

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). ([Link])

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ([Link])

  • BTK INHIBITORS - European Patent Office. ([Link])

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ([Link])

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. ([Link])

  • RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. ([Link])

  • United States Patent. ([Link])

  • 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem. ([Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. ([Link])

  • WO 2011/025927 A1. ()
  • (12) United States Patent. ([Link])

  • (12) United States Patent. ([Link])

  • Fluorinated thiazoles for use in tre
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. ([Link])

  • 5-Thiazoleethanol, 4-methyl- - the NIST WebBook. ([Link])

  • SUBSTITUTED IMIDAZOLES HAVING ANTI-CANCER AND CYTOKINE INHIBITORY ACTIVITY. ([Link])

  • US11939299B1 - 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound. ()
  • US20160272652A1 - Benzo-thiazolo-imidazole compounds and uses thereof. ()
  • 4-METHYL-5-THIAZOLEETHANOL - Flavor Extract Manufacturers Association (FEMA). ([Link])

Sources

A Senior Application Scientist's Comparative Guide to the In Vitro and In Vivo Evaluation of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Thiazole Scaffolds

In the landscape of modern medicinal chemistry, the thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its utility lies in its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a versatile building block for designing molecules that can potently and selectively interact with biological targets.[3] The introduction of a trifluoromethyl (-CF3) group to such scaffolds is a well-established strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4] This guide provides a comprehensive overview of the methodologies used to evaluate and compare derivatives of the (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol scaffold, a promising class of compounds with potential applications in various therapeutic areas, notably oncology.[2][5][6][7]

This document is structured to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for assessing this class of compounds. It moves from initial in vitro screening to more complex in vivo efficacy studies, emphasizing the rationale behind experimental choices and providing actionable protocols.

Part 1: In Vitro Comparative Analysis

The initial phase of evaluating a new series of chemical entities involves a battery of in vitro assays designed to assess their biological activity, potency, and mechanism of action at the cellular level. This allows for the rapid screening and prioritization of compounds for further, more resource-intensive studies.

Comparative Cytotoxicity Profiling

A fundamental first step is to determine the cytotoxic potential of the derivatives across a panel of relevant human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the primary metric for comparison.

Experimental Rationale: The selection of cell lines is critical and should ideally represent different tumor types to identify broad-spectrum activity or selective potency. For instance, a panel might include MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma) to gain initial insights into the compounds' anti-proliferative effects.[8][9][10]

Data Presentation: Comparative Cytotoxicity of Thiazole Derivatives

Compound IDMCF-7 (IC50, µM)HepG2 (IC50, µM)A549 (IC50, µM)Reference
Derivative 4a 12.7 ± 0.776.69 ± 0.41-[10]
Derivative 4c 2.57 ± 0.167.26 ± 0.44-[10]
Derivative 5b 0.48 ± 0.03-0.97 ± 0.13[9]
Staurosporine 6.77 ± 0.418.4 ± 0.51-[10]
Colchicine ---[9]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives and a reference compound (e.g., Staurosporine) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanistic Investigations: Unraveling the Mode of Action

Once potent derivatives are identified, the next logical step is to investigate their mechanism of action. This provides a deeper understanding of how the compounds exert their effects and can guide future optimization.

Common Mechanistic Assays:

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs.[9]

  • Apoptosis Induction: Assays such as Annexin V-FITC/Propidium Iodide staining can quantify the induction of apoptosis (programmed cell death), a desirable trait for anticancer agents.[10][11]

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized (e.g., a kinase like VEGFR-2 or a protein like tubulin), in vitro enzyme inhibition assays can directly measure the compound's effect on the target's activity.[9][10]

Visualization of Experimental Workflow

G cluster_0 In Vitro Screening Cascade A Synthesized Thiazole Derivatives B Multi-Cancer Cell Line Panel (e.g., MCF-7, HepG2, A549) A->B C Cytotoxicity Screening (MTT Assay) B->C D IC50 Determination & Hit Prioritization C->D E Cell Cycle Analysis (Flow Cytometry) D->E Potent Hits F Apoptosis Assay (Annexin V) D->F G Target-Based Enzyme Assay (e.g., Tubulin Polymerization) D->G H Lead Candidate Selection for In Vivo Studies E->H F->H G->H

Caption: A typical workflow for the in vitro evaluation of novel thiazole derivatives.

Part 2: In Vivo Comparative Efficacy

Promising candidates from in vitro studies must be evaluated in a living organism to assess their pharmacokinetic properties, efficacy, and potential toxicity. The most common preclinical models for oncology research are xenograft models in immunocompromised mice.[12][13]

Establishing Human Tumor Xenograft Models

Experimental Rationale: Xenograft models involve the implantation of human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice). This allows the tumor to grow in a complex in vivo environment, providing a more clinically relevant setting to test drug efficacy than in vitro cultures. The choice of cell line for the xenograft should be based on the in vitro results and the therapeutic indication.

Protocol: Subcutaneous Xenograft Model Development

  • Cell Culture: Culture the selected human cancer cell line (e.g., MCF-7) under standard conditions.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5x10⁶ cells) into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Comparative Efficacy and Tolerability Studies

Experimental Rationale: The primary goal of the in vivo study is to determine if the lead candidate can inhibit tumor growth at a well-tolerated dose. A comparison with a standard-of-care chemotherapeutic agent provides a benchmark for its potential clinical utility.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose & ScheduleMean Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, i.p., qd1250 ± 150-+5.2
Derivative X 20 mg/kg, i.p., qd450 ± 9064%-2.1
Paclitaxel 10 mg/kg, i.v., q3d375 ± 8070%-8.5

Note: This is illustrative data. i.p. = intraperitoneal; i.v. = intravenous; qd = daily; q3d = every 3 days.

Visualization of a Potential Signaling Pathway

Many thiazole derivatives have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/mTOR pathway or tubulin polymerization.[9][14]

G cluster_pathway Hypothesized Mechanism: Tubulin Polymerization Inhibition Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Proliferation Cell Proliferation MT->Proliferation Enables Mitosis Apoptosis Apoptosis G2M->Apoptosis Derivative This compound Derivative Derivative->Tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative evaluation of novel this compound derivatives. The integration of comprehensive in vitro screening with robust in vivo efficacy models is essential for identifying lead candidates with therapeutic potential. The illustrative data and protocols provided herein serve as a template for researchers to design and execute their own studies. Future work should focus on elucidating the precise molecular targets of the most active compounds, optimizing their pharmacokinetic profiles through further chemical modification, and exploring their efficacy in more advanced preclinical models, such as patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human tumors.[13][15]

References

  • Abdeta, D., et al. (2020). In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots. PubMed. [Link]

  • Chen, Q., et al. (2021). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Banecka-Majkut, Z., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]

  • Various Authors. Thiazole-bearing molecules which possess anticancer activity. ResearchGate. [Link]

  • Ullah, H., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • Perez-Veyna, O., et al. (2017). Chemical analyses and in vitro and in vivo toxicity of fruit methanol extract of Sechium edule var. nigrum spinosum. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. PubMed. [Link]

  • Cuartas-Hoyos, F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]

  • Shin, J. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Various Authors. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. [Link]

  • El-Damasy, D. A., et al. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed. [Link]

  • Creative Biolabs. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Creative Biolabs. [Link]

  • Petrou, A., et al. (2021). Heterocycles in Medicinal Chemistry. PMC. [Link]

  • Gudipudi, G., et al. (2022). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. IJPER. [Link]

  • Various Authors. Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. [Link]

  • Kaur, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]

  • El-Naggar, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • Pascuzzo, R., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. [Link]

  • Various Authors. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

  • Kumar, S., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia. [Link]

  • Daud, H. H. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Open Access Journals. [Link]

  • Various Authors. Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Poon, E., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]

  • Hermawati, E., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. bg.ac.rs. [Link]

  • Shafique, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Creative Biolabs. Xenograft Models. Creative Biolabs. [Link]

  • Ni, M., & Murphy, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol Analogs and Their Carboxamide Congeners in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[3] This guide will dissect the nuanced effects of structural modifications on the anticancer efficacy of these thiazole derivatives.

Core Scaffold and Rationale for Analog Design

The fundamental structure consists of a thiazole ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 2-position, and a functional group at the 5-position (carboxamide or methanol). The strategic placement of these substituents is critical for interaction with biological targets. The trifluoromethyl group can participate in hydrogen bonding and dipole-dipole interactions, while the methyl group can occupy hydrophobic pockets. The C5 substituent is a key point for modification to modulate potency, selectivity, and pharmacokinetic properties.

SAR_Rationale Core (4-Methyl-2-(trifluoromethyl)thiazol-5-yl) Core C2_CF3 C2: Trifluoromethyl Group (Metabolic Stability, Binding) Core->C2_CF3 Enhances C4_Methyl C4: Methyl Group (Hydrophobic Interactions) Core->C4_Methyl Provides C5_Functional C5: Functional Group (Potency, Selectivity, PK) Core->C5_Functional Key Modification Point Methanol Methanol (-CH2OH) C5_Functional->Methanol Carboxamide Carboxamide (-CONH-R) (H-Bonding, Vector for Diversity) C5_Functional->Carboxamide

Comparative Analysis of Anticancer Activity: Thiazole-5-Carboxamide Analogs

A study by an independent research group synthesized and evaluated a series of novel 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives for their in-vitro anticancer activity against three human cancer cell lines: A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma).[3][4] The results of this study provide a solid foundation for understanding the SAR of this class of compounds.

Compound IDR (at C2 of Thiazole)R' (Amide Substituent)A-549 (% Inhibition)Bel7402 (% Inhibition)HCT-8 (% Inhibition)
8a 2-Fluorophenyl4-Chloro-2-methylphenyl354138
8e 2-Chlorophenyl2-(Trifluoromethyl)phenyl423945
Reference 2-Chlorophenyl4-Chloro-2-methylphenyl48 45 43
5-Fluorouracil--Positive ControlPositive ControlPositive Control

Data represents the percentage of growth inhibition at a concentration of 5 µg/mL.

From the data presented, several key SAR trends can be elucidated:

  • Substitution at the C2-Phenyl Ring: The nature of the substituent on the phenyl ring at the C2 position of the thiazole core significantly influences anticancer activity. A 2-chlorophenyl group (as seen in the reference compound and compound 8e ) appears to be more favorable for activity compared to a 2-fluorophenyl group (compound 8a ). This suggests that the electronic and steric properties of the halogen at this position are critical for target engagement.

  • Amide Substituent: The substituent on the amide nitrogen is another crucial determinant of activity. The combination of a 4-chloro and a 2-methyl group on the phenyl ring of the amide (as in the reference compound and 8a ) appears to be a key feature for potent anticancer activity. When this is replaced with a 2-(trifluoromethyl)phenyl group (8e ), the activity is still maintained at a comparable level, indicating that a substituted phenyl ring at this position is important.

  • Overall Substitution Pattern: The most active compound in the series featured a 2-chlorophenyl group at the C2 position of the thiazole and a 4-chloro-2-methylphenyl group on the amide nitrogen. This highlights a synergistic effect between the substitutions on both sides of the thiazole-5-carboxamide core.

SAR_Summary cluster_thiazole Thiazole Core cluster_C2 C2-Aryl Substituent cluster_C5 C5-Amide Substituent Thiazole {  C2-Aryl |  C4-CF3 |  C5-Amide } C2_Sub 2-Chlorophenyl > 2-Fluorophenyl Thiazole:C2->C2_Sub C5_Sub Substituted Phenyl is Favorable (e.g., 4-Cl, 2-Me or 2-CF3) Thiazole:C5->C5_Sub

Extrapolation to (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol Analogs

Based on the established SAR of the carboxamide series, we can propose a hypothesis for the corresponding methanol analogs. The primary difference lies in the hydrogen bonding capacity and the steric bulk of the C5 substituent.

  • Hydrogen Bonding: The -CH₂OH group of the methanol analog can act as both a hydrogen bond donor and acceptor. This is similar to the amide group, which also has hydrogen bonding capabilities. Therefore, it is plausible that the methanol analogs could interact with similar biological targets.

  • Steric and Electronic Effects: The amide group allows for the introduction of a wide variety of substituents (R'), which can explore different binding pockets and introduce diverse electronic properties. The simpler methanol group lacks this vector for diversity. Therefore, the potency of the methanol analogs will be more heavily reliant on the optimal positioning of the core scaffold within the target's active site.

Proposed Future Directions for Methanol Analogs:

  • Synthesis of Core Methanol Analogs: Synthesize the corresponding methanol analogs of the most potent carboxamides (e.g., with 2-chlorophenyl at C2).

  • Bioisosteric Replacements: Explore bioisosteric replacements for the hydroxyl group of the methanol to probe the importance of the hydrogen bonding interaction.

  • Target Identification: The specific molecular target for these compounds is not yet fully elucidated. Target identification studies would be crucial for rational drug design. Thiazole derivatives have been reported to inhibit various kinases, and this could be a promising avenue for investigation.[1]

Experimental Protocols

The synthesis of the target carboxamide derivatives typically involves a multi-step sequence:

  • Synthesis of the Thiazole Core: The core thiazole ring is often constructed via a Hantzsch-type thiazole synthesis or a related cyclization reaction.

  • Formation of the Acid Chloride: The carboxylic acid at the C5 position is converted to the corresponding acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • Amide Coupling: The acid chloride is then reacted with the desired substituted aniline in the presence of a base to form the final carboxamide product.

Synthesis_Workflow Start Starting Materials Step1 Thiazole Ring Formation Start->Step1 Step2 Acid Chloride Formation Step1->Step2 Step3 Amide Coupling Step2->Step3 Product Target Carboxamide Step3->Product

  • Cell Seeding: Human cancer cell lines (A-549, Bel7402, HCT-8) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48-72 hours). 5-Fluorouracil is used as a positive control.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Conclusion and Future Perspectives

The structure-activity relationship studies of 2-aryl-4-(trifluoromethyl)thiazole-5-carboxamide analogs have revealed critical structural features that govern their anticancer activity. Specifically, substitutions at the C2-phenyl ring and the amide moiety play a pivotal role in determining potency. While direct experimental data for the corresponding this compound analogs is currently limited, the SAR insights from the carboxamide series provide a strong foundation for the rational design of these closely related compounds. Future work should focus on the synthesis and biological evaluation of the methanol analogs to validate the hypothesized SAR and to potentially identify novel anticancer agents with improved therapeutic profiles. Further investigation into the mechanism of action and target identification will be essential for the continued development of this promising class of thiazole derivatives.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC - NIH. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2011). PMC. [Link]

  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2011). ResearchGate. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, a critical intermediate in pharmaceutical synthesis. The selection and validation of an appropriate analytical method are paramount to ensuring product quality, consistency, and regulatory compliance. This document delves into the validation of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) with Flame Ionization Detection (FID), offering field-proven insights and detailed experimental protocols grounded in established regulatory standards.

The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3][4] Additionally, principles from the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation are incorporated to ensure a thorough and compliant approach.[5][6][7]

The Analytical Challenge and Regulatory Landscape

This compound possesses a unique chemical structure, featuring a heterocyclic thiazole ring, a highly electronegative trifluoromethyl group, and a primary alcohol functional group. This combination necessitates analytical methods that are not only precise and accurate but also specific enough to distinguish the analyte from structurally similar impurities or degradation products.

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][8] The core objective is to demonstrate suitability and reliability for routine use in a quality control environment.[9][10]

cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Execution cluster_reporting Phase 3: Documentation Plan Define Analytical Requirements Develop Method Development & Optimization Plan->Develop Input Protocol Write Validation Protocol Develop->Protocol Optimized Method Execute Execute Experiments (Accuracy, Precision, etc.) Protocol->Execute Guides Data Data Analysis & Statistical Evaluation Execute->Data Raw Data Report Generate Validation Report Data->Report Results Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle Approved Method

Caption: High-level workflow for analytical method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For this compound, the presence of the thiazole ring provides a chromophore suitable for UV detection.

Principle: The method separates the analyte from other components in a sample mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to that of a reference standard.

Experimental Protocol for HPLC-UV Method Validation

Objective: To validate an isocratic reversed-phase HPLC-UV method for the quantification of this compound.

1. System Suitability:

  • Rationale: To ensure the chromatographic system is performing adequately before initiating the validation experiments.

  • Procedure:

    • Prepare a standard solution of the analyte at the target concentration (e.g., 100 µg/mL).
    • Inject the solution six consecutive times.
    • Calculate the relative standard deviation (RSD) for the peak area and retention time.
  • Acceptance Criteria: RSD for peak area ≤ 1.5%; RSD for retention time ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

2. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent) and a placebo sample to ensure no interfering peaks at the analyte's retention time.
    • Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[11]
    • Analyze the stressed samples to confirm that degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
  • Acceptance Criteria: No significant interference at the analyte's retention time. The method must be able to separate the analyte from its degradation products.

3. Linearity:

  • Rationale: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure:

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
    • Inject each standard in triplicate.
    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.[8]
  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.

4. Accuracy:

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
    • Prepare three replicates at each level.
    • Analyze the samples and calculate the percentage recovery.
  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% for each level.[8]

5. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.
    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Rationale: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Procedure:

    • Determine based on the signal-to-noise ratio (S/N). Typically, an S/N of 10:1 is used for LOQ and 3:1 for LOD.
    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

7. Robustness:

  • Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), flow rate (±10%), and detection wavelength (±2 nm).
    • Analyze the system suitability solution under each modified condition.
  • Acceptance Criteria: System suitability parameters must remain within the established criteria.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice.[12]

Principle: This technique couples the separation power of HPLC with the highly sensitive and selective detection capabilities of a tandem mass spectrometer. The analyte is ionized, and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored, providing exceptional specificity and minimizing matrix interference.[13]

Key Validation Considerations for LC-MS/MS

While the core validation parameters from HPLC-UV are applicable, LC-MS/MS validation, particularly for bioanalytical applications, has additional considerations as outlined by FDA and ICH M10 guidelines.[6][14]

  • Selectivity: In addition to placebo analysis, selectivity is assessed by analyzing at least six different sources of the blank matrix to ensure no endogenous interference.

  • Matrix Effect: This is a critical parameter. It is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Stability: Comprehensive stability studies are required, including freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for identifying and quantifying volatile impurities.[15] For this compound, its suitability depends on its thermal stability and volatility. Derivatization may be required to improve its chromatographic properties.

Principle: The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The FID detector generates a current proportional to the amount of organic analyte being burned, allowing for quantification.

Key Validation Considerations for GC-FID

The validation approach for GC is similar to HPLC, focusing on specificity, linearity, accuracy, precision, and robustness.[16]

  • Specificity: Critical for impurity profiling. It's essential to demonstrate that all potential and known impurities, including positional isomers, are well-separated.[16]

  • Injector and Detector Temperatures: These parameters are crucial for ensuring efficient vaporization without degradation and consistent detector response. Their optimization and robustness evaluation are key.

  • Carrier Gas Flow Rate: Small variations in the flow rate can affect retention times and peak resolution, making it a key parameter for robustness testing.

ValidatedMethod Reliable & Validated Analytical Method Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Robustness Robustness ValidatedMethod->Robustness Range Range Accuracy->Range Tested over Precision->Range Tested over Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOQ LOQ Specificity->LOQ Impacts LOD LOD Specificity->LOD Impacts Linearity->Range Defines Linearity->LOQ Determines Linearity->LOD Determines

Caption: Interrelationship of analytical method validation parameters.

Comparative Summary of Methods

The choice of method depends critically on the intended application, required sensitivity, and available instrumentation.

Parameter HPLC-UV LC-MS/MS GC-FID
Specificity Good; relies on chromatographic separation. May be susceptible to co-eluting impurities with similar UV spectra.Excellent; based on specific mass-to-charge transitions (MRM).Good to Excellent; relies on chromatographic separation. Excellent for volatile isomers.
Sensitivity (LOQ) Moderate (µg/mL range).Excellent (pg/mL to ng/mL range).[13]Good (ng/mL range), but depends on analyte volatility and detector response.
Linearity Range Typically 2-3 orders of magnitude.Can be 3-4 orders of magnitude or more.Wide, often 4-5 orders of magnitude.
Precision (RSD) < 2% is routinely achievable.< 15% for bioanalysis; < 5% for chemical analysis.< 5% is achievable with good injection technique.
Matrix Effect Generally low to moderate.Can be significant; requires careful evaluation and mitigation (e.g., using an internal standard).Low for clean samples; can be an issue with non-volatile matrix components in the injector.
Primary Application Assay, purity, and content uniformity for drug substance and product.Bioanalysis (pharmacokinetics), trace-level impurity quantification, metabolite identification.Analysis of volatile impurities, residual solvents, and thermally stable analytes.
Cost & Complexity Low to moderate cost, relatively simple operation.High cost, complex operation and maintenance.Low to moderate cost, requires expertise in method development.

Conclusion

The validation of an analytical method for quantifying this compound is a systematic process that ensures the generation of reliable and accurate data.

  • HPLC-UV stands out as a robust, cost-effective method ideal for routine quality control applications such as assay and purity testing of the bulk drug substance and formulated product.

  • LC-MS/MS is the superior choice for applications demanding high sensitivity and selectivity, such as the analysis of the compound in biological matrices or for the quantification of trace-level impurities.

  • GC-FID offers a valuable alternative, particularly for the analysis of volatile process impurities or if the analyte demonstrates good thermal stability.

A thorough understanding of the principles behind each validation parameter, grounded in the authoritative guidelines from bodies like the ICH and FDA, is essential for a successful validation. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers, scientists, and drug development professionals to select and validate the most appropriate analytical method for their specific needs.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018) . U.S. Food and Drug Administration. [Link][5][7]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022) . U.S. Food and Drug Administration. [Link][6]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . Source not specified. [14]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. [Link][9]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link][1]

  • Quality Guidelines . International Council for Harmonisation. [Link][17]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link][2]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link][3]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method . ACS Omega. [Link][18]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link][4]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique . ResearchGate. [Link][11]

  • DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES . Cloudinary. [Link][19]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples . Springer. [Link][20]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy) Aniline . Trade Science Inc. [Link][16]

  • VALIDATION OF ANALYTICAL METHODS . IKEV. [Link][10]

  • Validation of Analytical Methods: A Review . Gavin Publishers. [Link][8]

  • IMPURITY PROFILING . IJCRT.org. [Link][15]

  • Guide to achieving reliable quantitative LC-MS measurements . LGC. [Link][12]

  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways . PubMed Central. [Link][21]

  • LC-MS/MS Analysis of Emerging Food Contaminants - Quantitation and Identification 4-Methylimidazole (4-MEI) in Beverage . AB SCIEX. [Link][13]

Sources

cross-reactivity profiling of compounds derived from (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Selectivity for Derivatives of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

In the landscape of modern drug discovery, the identification of a potent "hit" molecule is merely the first step. The journey from a promising compound to a viable therapeutic candidate is paved with rigorous evaluation, a critical component of which is the assessment of its selectivity. Compounds that engage with unintended biological targets can lead to unforeseen side effects, toxicity, or diminished efficacy, representing a significant cause of late-stage clinical trial failures.[1] This guide provides a comprehensive framework for the cross-reactivity profiling of novel compounds derived from this compound, a scaffold of interest in medicinal chemistry.[2][3][4]

As Senior Application Scientists, we recognize that a thorough understanding of a compound's interaction with the broader biological landscape is paramount. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technical comparison of hypothetical derivatives to illustrate the principles and methodologies essential for robust selectivity profiling. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Imperative of Selectivity: Beyond the Primary Target

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of pharmacologically active agents.[2][3][4] Derivatives of this compound are being investigated for their potential as, for example, kinase inhibitors. While optimizing for high potency against a primary target is a key objective, it is equally crucial to ensure that this potency does not come at the cost of promiscuous off-target activity.[5][6][7] Early and comprehensive cross-reactivity profiling allows for the early identification of potential liabilities, enabling medicinal chemists to refine structure-activity relationships (SAR) to enhance selectivity.[8][9]

This guide will use two hypothetical derivatives, Compound A and Compound B , to illustrate the process of comparative cross-reactivity profiling. Let us assume both compounds have been identified as potent inhibitors of a primary target kinase, "Kinase X."

On-Target Potency: The Starting Point

Before delving into off-target effects, it is essential to establish a baseline of on-target activity. For our hypothetical compounds, let's assume the following IC50 values against Kinase X have been determined through a luminescence-based in vitro kinase activity assay.

CompoundTargetIC50 (nM)
Compound A Kinase X15
Compound B Kinase X25
Staurosporine (Control)Kinase X5

Table 1: Inhibitory activity of hypothetical compounds against the primary target, Kinase X. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[10]

Off-Target Profiling: A Comparative Analysis

To assess the selectivity of Compound A and Compound B, a broad off-target screening panel is employed. Commercial services offer extensive panels covering hundreds of kinases and other safety-relevant targets like G-protein coupled receptors (GPCRs), ion channels, and transporters.[8][11][12] For this guide, we will focus on a representative kinase panel and a safety panel of 44 targets (InVEST44 panel).[8]

The results of such a screening are typically presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM). Significant off-target hits (e.g., >50% inhibition) are then followed up with dose-response experiments to determine IC50 or Ki values.

Kinase Panel Screening

The following table presents hypothetical data from a kinase panel screening for Compound A and Compound B.

Kinase Target FamilyKinaseCompound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)
Tyrosine Kinase EGFR128
SRC6520
ABL185
Serine/Threonine Kinase PKA53
ROCK17815
CDK2107
Lipid Kinase PI3Kα96

Table 2: Hypothetical cross-reactivity data for Compound A and Compound B against a selection of kinases. The data highlights potential off-target interactions for Compound A with SRC and ROCK1.

From this data, Compound A demonstrates significant off-target activity against SRC and ROCK1, warranting further investigation. Compound B, in contrast, appears more selective for the primary target.

Safety Panel Screening (InVEST44)

A broader safety panel can reveal interactions with other critical protein families.

Target FamilyTargetCompound A (% Inhibition @ 10µM)Compound B (% Inhibition @ 10µM)
GPCR Adrenergic α2A85
Dopamine D21510
Histamine H16012
Ion Channel hERG559
Nav1.5107
Transporter SERT74

Table 3: Hypothetical cross-reactivity data from a 44-target safety panel. Compound A shows potential liabilities with the Histamine H1 receptor and the hERG channel, a critical consideration for cardiac safety.[8]

This broader screening reinforces the notion that Compound B possesses a more favorable selectivity profile. The interaction of Compound A with the hERG channel is a significant red flag that would require immediate attention in a drug development program.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.[10]

Objective: To quantify the inhibitory potency of a compound against a target kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A luciferase-based system is used to convert ADP to ATP, which then drives a light-producing reaction.

Materials:

  • Kinase of interest (e.g., Kinase X)

  • Kinase substrate peptide

  • ATP

  • Test compounds (Compound A, Compound B)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay for Off-Target Profiling

This protocol is a gold standard for measuring the affinity of a compound for a receptor target.[13][14][15]

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., Histamine H1).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Membrane preparation containing the receptor of interest

  • Radioligand (e.g., [3H]-pyrilamine for the H1 receptor)

  • Test compounds

  • Binding buffer

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Path to Selectivity

Diagrams can effectively illustrate complex biological pathways and experimental workflows.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathways Kinase X Kinase X Substrate X Substrate X Kinase X->Substrate X Phosphorylation Phosphorylated Substrate X Phosphorylated Substrate X Substrate X->Phosphorylated Substrate X Desired Cellular Response Desired Cellular Response Phosphorylated Substrate X->Desired Cellular Response SRC SRC Adverse Effect 1 Adverse Effect 1 SRC->Adverse Effect 1 ROCK1 ROCK1 Adverse Effect 2 Adverse Effect 2 ROCK1->Adverse Effect 2 hERG hERG Cardiac Toxicity Cardiac Toxicity hERG->Cardiac Toxicity Compound A Compound A Compound A->Kinase X Inhibition Compound A->SRC Inhibition Compound A->ROCK1 Inhibition Compound A->hERG Inhibition Compound B Compound B Compound B->Kinase X Inhibition

Caption: On- and off-target interactions of hypothetical compounds.

Start Start Primary Target Assay (IC50) Primary Target Assay (IC50) Start->Primary Target Assay (IC50) Kinase Panel Screen (% Inhibition) Kinase Panel Screen (% Inhibition) Primary Target Assay (IC50)->Kinase Panel Screen (% Inhibition) Safety Panel Screen (% Inhibition) Safety Panel Screen (% Inhibition) Kinase Panel Screen (% Inhibition)->Safety Panel Screen (% Inhibition) Analyze Hits (>50% Inhibition) Analyze Hits (>50% Inhibition) Safety Panel Screen (% Inhibition)->Analyze Hits (>50% Inhibition) Dose-Response for Hits (IC50/Ki) Dose-Response for Hits (IC50/Ki) Analyze Hits (>50% Inhibition)->Dose-Response for Hits (IC50/Ki) Hits Identified Selectivity Profile Selectivity Profile Analyze Hits (>50% Inhibition)->Selectivity Profile No Significant Hits Dose-Response for Hits (IC50/Ki)->Selectivity Profile Structure-Activity Relationship (SAR) Optimization Structure-Activity Relationship (SAR) Optimization Selectivity Profile->Structure-Activity Relationship (SAR) Optimization End End Structure-Activity Relationship (SAR) Optimization) Structure-Activity Relationship (SAR) Optimization) Structure-Activity Relationship (SAR) Optimization)->End

Caption: Experimental workflow for cross-reactivity profiling.

Conclusion and Future Directions

This guide has outlined a systematic approach to the cross-reactivity profiling of novel compounds derived from this compound, using a comparative analysis of two hypothetical derivatives. The data presented, though illustrative, underscores the critical importance of early and comprehensive selectivity screening. Compound B, with its cleaner off-target profile, would be prioritized for further development, while the off-target liabilities of Compound A would necessitate significant medicinal chemistry efforts to mitigate.

The path to developing a safe and effective drug is complex and requires a multi-faceted approach to understanding a compound's biological interactions. By employing the methodologies described herein, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success.

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie. Available at: [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. Available at: [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Discovery World. Available at: [Link]

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

  • Finding a better path to drug selectivity. National Institutes of Health. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health. Available at: [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. Available at: [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PubMed Central. Available at: [Link]

  • SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available at: [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services. Available at: [Link]

  • Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. Available at: [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • Radioligand Binding Assay Services. Perceptive. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Critical Importance of Early Safety Screening in Drug Development. YouTube. Available at: [Link]

  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. ResearchGate. Available at: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]

  • Small-molecule Profiling. Broad Institute. Available at: [Link]

  • Cross-reactivity among drugs: Clinical problems. ResearchGate. Available at: [Link]

  • Cross-Reactivity With Drugs at the T Cell Level. Direct MS. Available at: [Link]

  • Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. PubMed Central. Available at: [Link]

  • Guideline for the diagnosis of drug hypersensitivity reactions. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity of Novel 2‐Methyl‐4‐trifluoromethyl‐thiazole‐5‐carboxamide Derivatives. Sci-Hub. Available at: [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. PubMed. Available at: [Link]

  • 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. PubChem. Available at: [Link]

Sources

Benchmarking the Efficacy of a Novel Thiazole Derivative, (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, Against a Known TAK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis in Preclinical Drug Discovery

In the landscape of anti-inflammatory drug discovery, the identification of novel small molecules with high potency and selectivity against key signaling nodes is paramount. This guide provides a comprehensive framework for benchmarking the efficacy of a novel compound, (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, against a well-established standard. For the purpose of this comparative analysis, we will hypothesize that our compound of interest, based on its structural motifs often associated with kinase inhibition, targets the Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

TAK1 is a critical serine/threonine kinase that serves as a central hub in inflammatory signaling pathways.[1][2] It is activated by a range of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as by pathogen-associated molecular patterns like lipopolysaccharide (LPS).[1][3] Upon activation, TAK1 initiates downstream signaling cascades, leading to the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and activator protein-1 (AP-1), which in turn drive the expression of inflammatory mediators.[4] Given its central role, TAK1 has emerged as a promising therapeutic target for a variety of inflammatory diseases.[1][5]

This guide will compare our test compound, which we will refer to as CPD-123, with a known, selective TAK1 inhibitor, (5Z)-7-Oxozeaenol. While (5Z)-7-Oxozeaenol is a widely used research tool, it is noted to have off-target effects, which provides a relevant context for evaluating the selectivity of new chemical entities.[1]

Experimental Design: A Multi-pronged Approach to Efficacy and Selectivity Profiling

To generate a robust and comprehensive dataset for comparison, a multi-tiered experimental approach is essential. This involves moving from a direct, biochemical assessment of target engagement to more physiologically relevant cell-based assays that measure the downstream consequences of target inhibition.

Our experimental workflow is designed to answer three fundamental questions:

  • Does CPD-123 directly inhibit TAK1 kinase activity?

  • How potent is CPD-123 in comparison to (5Z)-7-Oxozeaenol in a biochemical context?

  • Does the biochemical inhibition of TAK1 by CPD-123 translate to the suppression of inflammatory responses in a cellular model?

The following diagram illustrates our experimental workflow:

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Comparative Analysis biochem_intro Direct Target Engagement tak1_assay TAK1-TAB1 Kinase Assay (ADP-Glo™) biochem_intro->tak1_assay Measures direct inhibition ic50_determination IC50 Determination tak1_assay->ic50_determination Quantifies potency ec50_determination EC50 Determination ic50_determination->ec50_determination Correlation data_summary Data Summary Table ic50_determination->data_summary cell_intro Functional Cellular Response cell_culture RAW 264.7 Macrophage Culture cell_intro->cell_culture lps_stimulation LPS-Induced Inflammation cell_culture->lps_stimulation Induces inflammatory cascade tnf_release TNF-α Release Assay (ELISA) lps_stimulation->tnf_release Measures downstream effect tnf_release->ec50_determination Quantifies cellular efficacy ec50_determination->data_summary conclusion Efficacy & Selectivity Conclusion data_summary->conclusion

Caption: Experimental workflow for benchmarking CPD-123.

Methodologies

Biochemical Efficacy: TAK1-TAB1 Kinase Inhibition Assay

The rationale for starting with a biochemical assay is to confirm direct inhibition of the putative target, TAK1, in a clean, isolated system, free from the complexities of a cellular environment.

Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6] A luminescent signal is generated that is directly proportional to the ADP concentration, and therefore, to the kinase activity.[6]

  • Step 1: Reagent Preparation: Recombinant human TAK1-TAB1 complex, Myelin Basic Protein (MBP) substrate, and ATP are diluted in the provided kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[6][7]

  • Step 2: Compound Serial Dilution: CPD-123 and (5Z)-7-Oxozeaenol are serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Step 3: Kinase Reaction: In a 384-well plate, the TAK1-TAB1 enzyme is incubated with the substrate/ATP mix and the test compounds (or DMSO vehicle control) for 60 minutes at room temperature.[6]

  • Step 4: ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[6]

  • Step 5: Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Step 6: Luminescence Measurement: After a 30-minute incubation, the luminescence is read on a plate reader.

  • Step 7: Data Analysis: The luminescent signal is converted to percent inhibition relative to the vehicle control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated using a non-linear regression analysis.

Cellular Efficacy: LPS-Induced TNF-α Release in Macrophages

This cell-based assay provides a more physiologically relevant measure of the compound's anti-inflammatory potential. We will use the RAW 264.7 murine macrophage cell line, a standard model for studying inflammatory responses.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), which signals through TAK1 to induce the production of pro-inflammatory cytokines like TNF-α.[9][10]

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Step 1: Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are then seeded into 96-well plates and allowed to adhere overnight.[8]

  • Step 2: Compound Pre-treatment: The cells are pre-treated with various concentrations of CPD-123 or (5Z)-7-Oxozeaenol for 1-2 hours.[8]

  • Step 3: LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.[8]

  • Step 4: Incubation: The cells are incubated for a defined period (e.g., 4-6 hours) to allow for TNF-α production and secretion.[11]

  • Step 5: Supernatant Collection: The cell culture supernatant is carefully collected.

  • Step 6: TNF-α Quantification (ELISA): The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.

  • Step 7: Data Analysis: The TNF-α concentrations are used to calculate the percent inhibition of LPS-induced release for each compound concentration. The EC50 value, the concentration of the compound that produces 50% of the maximal inhibitory effect, is determined through non-linear regression.

Comparative Data Summary

The following table summarizes the hypothetical data obtained from the described assays, providing a direct comparison of the efficacy of CPD-123 and the standard, (5Z)-7-Oxozeaenol.

Compound Assay Metric Value
CPD-123 TAK1-TAB1 Kinase AssayIC5085 nM
LPS-Induced TNF-α ReleaseEC50250 nM
(5Z)-7-Oxozeaenol TAK1-TAB1 Kinase AssayIC5015 nM
LPS-Induced TNF-α ReleaseEC5060 nM

Interpretation and Discussion

The experimental data reveals several key insights into the comparative efficacy of CPD-123.

Biochemical Potency: In the direct kinase inhibition assay, (5Z)-7-Oxozeaenol demonstrates significantly higher potency (IC50 = 15 nM) compared to CPD-123 (IC50 = 85 nM). This indicates that, on a molecular level, the standard compound has a stronger interaction with the TAK1 active site.

Cellular Efficacy: This trend in potency is mirrored in the cell-based assay. (5Z)-7-Oxozeaenol more effectively suppresses the downstream inflammatory response of TNF-α release (EC50 = 60 nM) than CPD-123 (EC50 = 250 nM). The correlation between the biochemical and cellular data strengthens the hypothesis that the observed anti-inflammatory effect of CPD-123 is indeed mediated through the inhibition of TAK1.

The Causality of Experimental Choices: The selection of a direct biochemical assay followed by a functional cellular assay is deliberate. The biochemical assay provides a clear, unambiguous measure of target engagement, while the cellular assay validates that this engagement translates into a desired biological outcome. The difference in absolute potency values between the IC50 and EC50 for each compound is expected, as cellular assays introduce additional complexities such as cell permeability, metabolic stability, and potential off-target effects.

Signaling Pathway Context

The diagram below illustrates the TAK1 signaling pathway and the proposed point of inhibition for our test compounds.

tak1_pathway cluster_upstream Upstream Activation cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 TNFR TNFR TAK1 TAK1 TNFR->TAK1 TLR4->TAK1 TAB1_2 TAB1/2 TAK1->TAB1_2 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Inflammation Inflammatory Gene Expression (e.g., TNF-α) NFkB->Inflammation AP1->Inflammation Inhibitor CPD-123 (5Z)-7-Oxozeaenol Inhibitor->TAK1

Caption: TAK1 signaling pathway and point of inhibition.

Conclusion and Future Directions

This comparative guide demonstrates a structured approach to benchmarking a novel anti-inflammatory compound, CPD-123, against a known standard. While CPD-123 shows direct inhibition of TAK1 and subsequent suppression of inflammatory signaling in a cellular context, its potency is lower than the reference compound, (5Z)-7-Oxozeaenol.

However, it is crucial to remember that potency is not the sole determinant of a compound's therapeutic potential. The known off-target effects of (5Z)-7-Oxozeaenol highlight the importance of selectivity.[1] Therefore, the next logical step in the evaluation of CPD-123 would be a comprehensive kinase selectivity screen to determine its activity against a broad panel of kinases. A favorable selectivity profile, even with moderate potency, could position CPD-123 as a more desirable therapeutic candidate.

Furthermore, in vivo studies using animal models of inflammation, such as carrageenan-induced paw edema, would be necessary to assess the compound's efficacy, pharmacokinetics, and overall safety profile in a whole-organism context.[8][12]

This guide provides a foundational framework for the initial characterization and comparison of novel anti-inflammatory drug candidates, emphasizing the importance of a logical, multi-tiered experimental approach and a thorough interpretation of the resulting data.

References

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. (2020). Open Biology | The Royal Society. [Link]

  • TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. (2021). Frontiers in Immunology. [Link]

  • TAK1 inflammatory signalling pathways. (2020). ResearchGate. [Link]

  • TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. (2021). National Center for Biotechnology Information. [Link]

  • TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production. (2015). National Center for Biotechnology Information. [Link]

  • TAK1-TAB1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans. (2000). National Center for Biotechnology Information. [Link]

  • Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. (2000). National Center for Biotechnology Information. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022). National Center for Biotechnology Information. [Link]

Sources

comparative study of synthetic routes to (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The target molecule, this compound, represents a class of fluorinated thiazoles with significant potential in medicinal chemistry. The trifluoromethyl group is a well-regarded bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity. However, the regioselective synthesis of such substituted thiazoles presents considerable challenges. This guide provides a comparative analysis of synthetic strategies, including a well-documented route to a key regioisomer and a proposed pathway to the target compound, offering field-proven insights and detailed experimental protocols.

The Challenge of Regioselectivity in Thiazole Synthesis

The classical Hantzsch thiazole synthesis, a robust method for constructing the thiazole core, involves the condensation of an α-haloketone with a thioamide. The final substitution pattern on the thiazole ring is dictated by the choice of these starting materials. For the target molecule, the placement of the trifluoromethyl group at the 2-position and the methyl group at the 4-position is a key challenge, primarily due to the commercial availability and reactivity of the required precursors.

To fully appreciate the synthetic strategy for the target molecule, it is instructive to first examine a well-established route to its regioisomer, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Route 1: An Established Synthesis of the Regioisomeric 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This route is well-documented in the patent literature and serves as a reliable benchmark for the synthesis of trifluoromethyl-substituted thiazoles. It employs the Hantzsch thiazole synthesis, starting from readily available ethyl trifluoroacetoacetate.

Reaction Scheme: Route 1

Route 1 start Ethyl trifluoroacetoacetate step1 Halogenation (e.g., SO2Cl2 or Br2) start->step1 intermediate1 Ethyl 2-halo-4,4,4-trifluoro-3-oxobutanoate step1->intermediate1 step2 Hantzsch Cyclization (Thioacetamide) intermediate1->step2 intermediate2 Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., NaOH, then H+) intermediate2->step3 product 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid step3->product Route 2 cluster_0 Preparation of Key Reagent start_reagent Trifluoroacetamide step_reagent Thionation (e.g., Lawesson's Reagent) start_reagent->step_reagent reagent 2,2,2-Trifluoroethanethioamide step_reagent->reagent step1 Hantzsch Cyclization reagent->step1 start Ethyl 2-chloroacetoacetate start->step1 intermediate1 Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate step1->intermediate1 step2 Reduction (e.g., LiAlH4) intermediate1->step2 product This compound step2->product

Navigating the Metabolic Maze: A Comparative Guide to the Stability of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, understanding a compound's metabolic fate is a critical determinant of its success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic byproducts, ultimately halting the development of a promising therapeutic candidate. This guide provides a comprehensive framework for assessing the metabolic stability of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol derivatives, a scaffold of growing interest in medicinal chemistry. We will delve into the rationale behind key experimental choices, provide detailed protocols for robust in vitro assays, and present a comparative analysis to guide the selection of more resilient drug candidates.

The Imperative of Metabolic Fortitude in Drug Design

The liver, the body's primary metabolic hub, is armed with a vast arsenal of enzymes, most notably the Cytochrome P450 (CYP450) superfamily, designed to chemically modify and eliminate foreign compounds (xenobiotics).[1] While this is a crucial defense mechanism, it poses a significant challenge for drug developers. A drug that is rapidly metabolized may struggle to maintain therapeutic concentrations in the bloodstream, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects.[2] Conversely, a compound that is too stable might accumulate in the body, leading to toxicity.[2] Therefore, achieving an optimal balance of metabolic stability is a key objective in the lead optimization phase.

The this compound core, with its trifluoromethyl and thiazole moieties, presents a unique metabolic profile. The electron-withdrawing trifluoromethyl group can influence the reactivity of the entire molecule, while the thiazole ring itself is susceptible to various metabolic transformations, including the formation of reactive metabolites.[3][4][5] A thorough assessment of how structural modifications to this scaffold impact its metabolic stability is paramount for advancing the most promising candidates.

A Multi-Tiered Approach to Assessing Metabolic Stability

A comprehensive evaluation of metabolic stability requires a suite of in vitro assays that mimic different aspects of hepatic metabolism. The three most widely used systems are liver microsomes, S9 fractions, and hepatocytes. Each offers a distinct level of complexity and provides complementary information.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly the CYP450s.[6][7] This assay is a cost-effective, high-throughput method for the initial screening of compounds to assess their susceptibility to oxidative metabolism.[8][9]

Causality Behind Experimental Choices: The inclusion of the cofactor NADPH is essential, as it is the primary reducing equivalent for CYP450-mediated reactions.[10][11] By monitoring the disappearance of the parent compound over time in the presence of microsomes and NADPH, we can determine key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[9][12]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[13][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound (10 mM in DMSO) Reaction_Mix Reaction Mixture (Compound + Microsomes + Buffer) Test_Compound->Reaction_Mix Microsomes Liver Microsomes Microsomes->Reaction_Mix NADPH_System NADPH System NADPH_System->Reaction_Mix Initiates Reaction Time_Points Time Points (0, 5, 15, 30, 45, 60 min) Reaction_Mix->Time_Points Quenching Quenching (Acetonitrile + IS) Time_Points->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Data_Analysis Data Analysis (t½, CLint) LC_MS->Data_Analysis

Figure 1: Workflow for the Liver Microsomal Stability Assay.
S9 Stability Assay: Incorporating Phase II Metabolism

The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g.[15] It contains both microsomes (Phase I enzymes) and the cytosol, which is rich in Phase II conjugation enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[7][16][17] This assay provides a more comprehensive picture of hepatic metabolism than microsomes alone.[18]

Causality Behind Experimental Choices: To assess both Phase I and Phase II metabolism, the S9 fraction is supplemented with a cocktail of cofactors, including NADPH (for Phase I) and UDPGA (for UGTs) and PAPS (for SULTs).[16] This allows for the evaluation of a compound's susceptibility to both oxidative and conjugative metabolic pathways.

The protocol for the S9 stability assay is similar to the microsomal assay, with the key difference being the use of the S9 fraction and a more comprehensive cofactor mix.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound.

    • Thaw pooled human liver S9 fraction on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a cofactor solution containing NADPH, UDPGA, and PAPS in phosphate buffer.

  • Incubation and Analysis: Follow steps 2-4 of the Liver Microsomal Stability Assay protocol, substituting the S9 fraction for microsomes and the comprehensive cofactor mix for the NADPH regenerating system.

S9_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound Reaction_Mix Reaction Mixture (Compound + S9 + Buffer) Test_Compound->Reaction_Mix S9_Fraction Liver S9 Fraction S9_Fraction->Reaction_Mix Cofactors Cofactor Mix (NADPH, UDPGA, PAPS) Cofactors->Reaction_Mix Initiates Reaction Time_Points Time Points Reaction_Mix->Time_Points Quenching Quenching Time_Points->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Figure 2: Workflow for the S9 Stability Assay.
Hepatocyte Stability Assay: The "Gold Standard" in Vitro Model

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II enzymes and cofactors within a cellular environment, complete with transporters that regulate the entry and exit of compounds.[6][19][20] This assay provides the most physiologically relevant prediction of in vivo hepatic clearance.[21][22]

Causality Behind Experimental Choices: Using cryopreserved or fresh hepatocytes in suspension allows for the assessment of a compound's overall metabolic fate, including uptake into the cell, metabolism by a wide range of enzymes, and potential efflux.[21][23] The disappearance of the parent compound is monitored over a longer time course to capture the full metabolic activity.

  • Preparation of Hepatocytes:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension.

    • Add the test compound to achieve the desired final concentration.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.

  • Sample Analysis and Data Analysis: Follow steps 3 and 4 of the Liver Microsomal Stability Assay protocol. The intrinsic clearance is typically expressed as µL/min/10^6 cells.[22]

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis Test_Compound Test Compound Incubation_Mix Incubation Mixture (Compound + Hepatocytes) Test_Compound->Incubation_Mix Hepatocytes Hepatocyte Suspension Hepatocytes->Incubation_Mix Time_Points Time Points Incubation_Mix->Time_Points Quenching Quenching Time_Points->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Figure 3: Workflow for the Hepatocyte Stability Assay.

Comparative Analysis of this compound Derivatives

To illustrate the application of these assays, let's consider a hypothetical comparative study of three derivatives of this compound, where R represents different substituents.

Table 1: Comparative Metabolic Stability Data

CompoundR GroupMicrosomal t½ (min)Microsomal CLint (µL/min/mg)S9 t½ (min)S9 CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
Parent -H4530.83539.6907.7
Derivative A -OCH3> 120< 11.510013.9> 240< 2.9
Derivative B -Cl2555.42069.35013.9
Derivative C -CH38017.37019.81504.6

Interpretation of Results:

  • Derivative A (-OCH3): The introduction of a methoxy group significantly increased the metabolic stability across all three assay systems. This suggests that the methoxy group may be sterically hindering the primary sites of metabolism or deactivating the aromatic ring towards oxidative metabolism.

  • Derivative B (-Cl): The chloro-substituted derivative exhibited the lowest metabolic stability, indicating it is a more labile compound. The chlorine atom may activate the ring for metabolism or be a site for oxidative dehalogenation.

  • Derivative C (-CH3): The methyl-substituted derivative showed improved stability compared to the parent and Derivative B, but was less stable than Derivative A. The methyl group is a potential site for hydroxylation, a common metabolic pathway.[24]

Unraveling the Metabolic Pathways

The thiazole ring is a known "structural alert," meaning it has the potential to be metabolically activated to form reactive species.[3][4][5] The primary route of bioactivation is often epoxidation of the C4-C5 double bond of the thiazole ring, catalyzed by CYP450 enzymes.[25][26][27] This epoxide is unstable and can undergo ring-opening to form a reactive thioamide, which can covalently bind to cellular macromolecules, leading to toxicity.[25][26]

Other potential metabolic pathways for this compound derivatives include:

  • Oxidation of the methyl group: The 4-methyl group can be oxidized to a hydroxymethyl group and further to a carboxylic acid.

  • Oxidation of the methanol group: The 5-hydroxymethyl group can be oxidized to an aldehyde and then a carboxylic acid.

  • S-oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.

  • N-oxidation: The nitrogen atom in the thiazole ring can also be a site for oxidation.

  • Glucuronidation: The hydroxyl group can be conjugated with glucuronic acid in a Phase II reaction.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Parent Compound Epoxidation Thiazole Epoxidation Reactive Epoxide Parent->Epoxidation Methyl_Oxidation Methyl Hydroxylation Parent->Methyl_Oxidation Methanol_Oxidation Methanol Oxidation Parent->Methanol_Oxidation S_Oxidation S-Oxidation Parent->S_Oxidation Glucuronidation Glucuronidation Parent->Glucuronidation Reactive_Metabolite Ring Opening Reactive Thioamide Epoxidation->Reactive_Metabolite Excretion Excretion Methyl_Oxidation->Excretion Methanol_Oxidation->Excretion S_Oxidation->Excretion Glucuronidation->Excretion

Figure 4: Potential Metabolic Pathways for this compound Derivatives.

Conclusion: A Roadmap to Metabolically Robust Drug Candidates

The assessment of metabolic stability is an indispensable component of modern drug discovery. By employing a tiered in vitro strategy encompassing liver microsomes, S9 fractions, and hepatocytes, researchers can gain a comprehensive understanding of a compound's metabolic liabilities. For this compound derivatives, a careful consideration of the thiazole ring's potential for bioactivation is crucial. The comparative data presented herein underscores the profound impact that even minor structural modifications can have on metabolic stability. By integrating these in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies early in the drug discovery process, project teams can prioritize compounds with more favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). Chemical Research in Toxicology, 34(6), 1503–1517. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • S9 Stability. Cyprotex. [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (2014). Journal of Biomolecular Screening, 19(1), 123-129. [Link]

  • Metabolic stability screen for drug discovery using cassette analysis and column switching. (2005). Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 599-606. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • S9 fraction Stability Assay. MTTlab. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Metabolic Stability Services. Eurofins Discovery. [Link]

  • S9 fraction. Wikipedia. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • Hepatocyte Stability. Cyprotex. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2012). TrAC Trends in Analytical Chemistry, 32, 1-14. [Link]

  • Hepatocyte Stability Assay. Domainex. [Link]

  • Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. (2021). Toxicology and Applied Pharmacology, 410, 115354. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Hepatocyte Stability Assay Test. AxisPharm. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). Chemical Research in Toxicology, 34(6), 1503-1517. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. ResearchGate. [Link]

  • Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam. (2020). Toxicology and Applied Pharmacology, 395, 114981. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. [Link]

  • Methods of Metabolite Identification. Creative Bioarray. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2022). Analytical and Bioanalytical Chemistry, 414, 21-34. [Link]

  • Proposed bioactivation pathways for imidazo[2,1-b]thiazole derivative 1. ResearchGate. [Link]

  • Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. (2010). Chemical Research in Toxicology, 23(3), 653-663. [Link]

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2018). European Journal of Medicinal Chemistry, 157, 106-118. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). International Journal of Molecular Sciences, 24(13), 10984. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). Pharmaceutics, 14(10), 2212. [Link]

  • (4-Methyl-1,3-thiazol-5-yl)methanol. PubChem. [Link]

  • 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. PubChem. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, a fluorinated heterocyclic compound. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards.

The core challenge with disposing of novel compounds like this one lies in the potential absence of a specific, published Safety Data Sheet (SDS). Therefore, we must adopt a conservative approach, assessing the molecule's structure to infer its potential hazards and determine the correct waste stream. The presence of a trifluoromethyl group is particularly significant, as the carbon-fluorine bond is exceptionally strong, leading to high thermal stability and potential environmental persistence if not handled correctly.[1][2]

Part 1: Hazard Assessment and Waste Characterization

Before any disposal actions are taken, a thorough hazard assessment is mandatory. This process is the foundation of your laboratory's written Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4][5]

1.1. Structural Hazard Inference:

  • Thiazole Moiety: Thiazole derivatives are common in pharmaceuticals and can exhibit a range of biological activities.[6] Without specific toxicological data, we must assume the compound is biologically active and potentially harmful if swallowed, inhaled, or absorbed through the skin.[7]

  • Trifluoromethyl Group (-CF3): This group renders the compound a fluorinated organic substance. Such compounds can be persistent in the environment.[2] The high strength of the C-F bond means that specialized disposal methods, such as high-temperature incineration, are often required for complete destruction.[1]

  • Methanol Group (-CH2OH): As a primary alcohol, it may cause skin and eye irritation.[7][8]

1.2. Waste Determination:

Given the inferred hazards—potential toxicity, irritant properties, and environmental persistence—the precautionary principle dictates that This compound and any materials contaminated with it must be classified and handled as hazardous waste. [9][10]

Under no circumstances should this chemical be disposed of via standard laboratory drains or in the regular trash.[11][12] Evaporation within a fume hood is also strictly prohibited as a method of disposal.[11]

Part 2: On-Site Waste Management: The Satellite Accumulation Area (SAA) Protocol

The immediate collection and storage of hazardous waste at its point of generation is governed by strict regulations to minimize risk. This occurs in a designated Satellite Accumulation Area (SAA).[13][14]

Step-by-Step SAA Protocol:

  • Designate the SAA: Clearly identify a specific location within the laboratory, such as a designated section of a fume hood or a secondary containment tray on a workbench, as your SAA. This area must be at or near the point of waste generation.[9][13]

  • Select a Compatible Waste Container:

    • Choose a container made of material compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is typically appropriate.

    • Ensure the container is in excellent condition, with no cracks or leaks.

    • The container must be able to be securely closed. It must remain closed at all times except when waste is being added.[13][15]

  • Properly Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label. The label must contain the following information:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[13]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[14]

    • The date the container becomes full.[13]

  • Segregate Waste Streams:

    • This waste stream should be segregated from incompatible materials. Based on the structure and related compounds, keep it separate from strong oxidizing agents.[7][8]

    • Never mix incompatible waste types in the same container, as this can lead to violent reactions or the emission of toxic gases.[13]

  • Collect Waste:

    • For pure, unused, or expired this compound, collect it directly into your labeled hazardous waste container.

    • For solutions, list all components and their approximate percentages on the label.

    • For solid waste contaminated with the compound (e.g., contaminated filter paper, gloves, weigh boats), collect it in a separate, clearly labeled solid hazardous waste container.

Table 1: Satellite Accumulation Area (SAA) Core Requirements
RequirementSpecificationRationale & Source(s)
Max Volume ≤ 55 gallons of hazardous waste OR ≤ 1 quart of acutely hazardous waste.Prevents dangerous quantities from accumulating in a non-permitted storage area.[9]
Location At or near the point of generation and under the control of the operator.Minimizes the transport of open waste containers within the lab.[9][13]
Container Status Must be kept closed except when adding waste.Prevents spills and the release of vapors into the laboratory environment.[15]
Condition Container must be in good condition and compatible with the waste.Prevents leaks and reactions between the waste and its container.[16]
Removal Timeline Full containers must be removed from the SAA within three (3) days.Ensures timely transfer to a central, more secure storage area.[13]

Part 3: Final Disposal Workflow

Once your waste container is full, or if you are discontinuing the project, you must arrange for its final disposal through your institution's Environmental Health and Safety (EHS) department (sometimes called EH&S). Laboratory personnel should never transport hazardous waste to off-site facilities themselves.[11]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional EHS Procedures start Waste Generated (Unused chemical, contaminated labware, solutions) characterize Characterize Waste (Assume Hazardous based on structure) start->characterize collect Collect in Approved Container within a Designated SAA characterize->collect label_container Label Container with: 'Hazardous Waste' Full Chemical Name Hazards collect->label_container segregate Segregate from Incompatibles (e.g., Strong Oxidizers) label_container->segregate full Container Full? segregate->full full->segregate No (Continue Use) request_pickup Submit Waste Collection Request to Institutional EHS full->request_pickup Yes ehs_pickup EHS Collects Waste from Laboratory request_pickup->ehs_pickup final_disposal Consolidation & Transfer to Licensed Waste Facility for High-Temperature Incineration ehs_pickup->final_disposal caption Figure 1. Decision workflow for the disposal of this compound.

Caption: Figure 1. Decision workflow for the disposal of this compound.

Disposal of Contaminated Materials and Empty Containers:

  • Solid Waste: Disposable items like gloves, pipette tips, and absorbent pads that are contaminated with the chemical must be collected in a designated solid hazardous waste container and disposed of through EHS.

  • Empty Containers: An "empty" container that once held this compound is not considered regular trash. The first rinse of the container must be collected and treated as hazardous waste.[17] For chemicals with high toxicity, the first three rinses must be collected.[17] After thorough rinsing and air-drying, deface the original label and dispose of the container as instructed by your EHS office.

Part 4: The Science of Disposal: Why These Procedures Matter

Understanding the chemical principles behind these regulations reinforces their importance.

  • The Carbon-Fluorine Bond: The C-F bond is one of the strongest single bonds in organic chemistry. This stability means that fluorinated compounds like this compound resist natural degradation pathways.[2] If released into the environment, they can persist for extended periods. The only effective method for complete destruction is typically high-temperature incineration (often >1,000°C), which provides enough energy to break the C-F bonds.[1]

  • "Cradle-to-Grave" Responsibility: The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" framework for hazardous waste management.[18] This means that the generator of the waste (your institution) is legally responsible for it from the moment it is created until its final, safe disposal. Following these procedures ensures compliance and protects your institution from significant legal and financial penalties.

By adhering to this guide, you are not merely following rules; you are participating in a critical system of safety and environmental stewardship that is foundational to responsible scientific research. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your location.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

  • Hazardous Waste & Disposal Considerations. American Chemical Society.

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan (CHP). Occupational Safety and Health Administration (OSHA).

  • Managing Hazardous Chemical Waste in the Lab. LabManager.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • Safety Data Sheet for 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol. Thermo Fisher Scientific.

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet for 4-Methyl-5-thiazoleethanol. Santa Cruz Biotechnology.

  • Key developments in fluorinated heterocycles. Taylor & Francis Online.

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube).

  • Safety Data Sheet for (5-Bromo-4-methylthiazol-2-yl)methanol. CymitQuimica.

  • Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Fisher Scientific.

  • Methanol Safety Data Sheet. Sigma-Aldrich.

  • Methanol Safety Data Sheet. LabChem.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Chemical Recycling of Fluorochemicals. CORDIS, European Commission.

  • Hazardous Waste Disposal Procedures. Michigan Technological University.

  • Methanol Safety Data Sheet. Chemos GmbH & Co. KG.

  • Disposal of Fluorine. OSTI.GOV.

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).

  • Thiazole derivatives: prospectives and biological applications. ResearchGate.

Sources

Navigating the Unseen: A Guide to Safely Handling (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, a heterocyclic compound whose potential is still being explored. As with any new compound, a thorough understanding of its safe handling is not just a regulatory requirement but a cornerstone of scientific integrity and personal safety.

This guide provides essential, immediate safety and logistical information for handling this compound. As a Senior Application Scientist, the goal is to synthesize technical data with practical, field-proven insights to ensure that your work with this compound is both groundbreaking and safe.

Hazard Assessment: Understanding the Risks

Based on the toxicological data of analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:

  • Acute Oral Toxicity: A structurally similar compound with an additional phenyl group is classified as acutely toxic if swallowed. Therefore, ingestion of this compound could be harmful or fatal.

  • Skin Irritation: Analogous compounds are known to cause skin irritation.[1][2] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]

The presence of the trifluoromethyl group, a common feature in many modern pharmaceuticals, can significantly alter the biological and toxicological properties of a molecule.[4][5][6][7] Therefore, a cautious approach is paramount.

Table 1: Inferred Hazard Profile

Hazard ClassificationInferred Risk CategoryBasis for Assessment
Acute Toxicity, OralCategory 4 (Harmful) / Category 3 (Toxic)Data on analogous compounds.[1]
Skin Corrosion/IrritationCategory 2 (Irritant)Data on analogous compounds.[1][2]
Serious Eye Damage/IrritationCategory 2 (Irritant) / Category 1 (Damage)Data on analogous compounds.[1][2]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)Data on analogous compounds.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The principle of causality here is simple: creating an impermeable barrier between you and the chemical prevents exposure and subsequent harm.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. For extended contact, consider double-gloving. Change gloves immediately if they become contaminated.[3]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3][8]

  • Skin and Body Protection: A lab coat is standard. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit is recommended.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge is required.[3][8]

Diagram 1: PPE Donning and Doffing Sequence This workflow minimizes the risk of contamination during the removal of personal protective equipment.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: From Benchtop to Disposal

A. Handling and Storage:

  • Controlled Access: Designate a specific area for handling this compound.

  • Ventilation: Always handle this chemical in a properly functioning chemical fume hood.[9]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]

B. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

C. Spill Response:

Your response to a spill should be swift, methodical, and safe.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Diagram 2: Spill Response Decision Tree A logical workflow for responding to a chemical spill.

Spill_Response Spill Spill Occurs Assess Assess Size & Risk Spill->Assess SmallSpill Small & Contained? Assess->SmallSpill LargeSpill Large or Uncontrolled SmallSpill->LargeSpill No SelfClean Proceed with Cleanup SmallSpill->SelfClean Yes Evacuate Evacuate Area & Call Emergency Response LargeSpill->Evacuate GetKit Get Spill Kit & PPE SelfClean->GetKit Contain Contain Spill with Absorbent Material GetKit->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of as Hazardous Waste Decon->Dispose

Caption: Decision-making process for chemical spill response.

Disposal Plan: A Responsible Conclusion

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The label should include "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for pickup and disposal by your institution's EHS personnel or a licensed hazardous waste disposal contractor. Adhere strictly to all local, state, and federal regulations.

The lifecycle of a chemical in the laboratory does not end when the experiment is complete. Responsible disposal is a critical component of safe and ethical scientific practice.

Conclusion

While this compound holds promise for future applications, its handling demands respect and a commitment to safety. By understanding the inferred hazards, diligently using the correct PPE, adhering to established operational plans, and ensuring responsible disposal, you can confidently and safely explore the potential of this and other novel compounds. Your dedication to safety not only protects you and your colleagues but also upholds the rigorous standards of the scientific community.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 4-Methyl-5-thiazoleethanol.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 3-Methyl-5-(trifluoromethyl)pyrazole.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Safety Information for {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 4-Methyl-5-thiazoleethanol.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • ChemicalBook. (2023). Chemical Safety Data Sheet for (4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-5-YL)METHANOL.
  • Sigma-Aldrich. (2022). Safety Data Sheet for Isatoic anhydride.
  • Beier, P. (2011). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry, 7, 337–356. [Link]

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Innate C-H trifluoromethylation of heterocycles. Nature, 492(7427), 95–99. [Link]

  • Sereda, O., & Pazenok, S. (2017). S-Perfluoroalkylation of heterocyclic compounds under UV irradiation of... ResearchGate. [Link]

  • TargetMol. (n.d.). Safety Data Sheet.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Mykhailiuk, P. K. (2020). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ResearchGate. [Link]

  • Mehmood, H., Akhtar, T., Haroon, M., Khalid, M., Woodward, S., Asghar, M. A., ... & Perveen, S. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS omega, 8(12), 11433–11446. [Link]

  • Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chemical Society Reviews, 34(10), 847–856. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.